4-Oxo-1,4-dihydroquinoline-3-carboxylic acid
Description
Properties
IUPAC Name |
4-oxo-1H-quinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-9-6-3-1-2-4-8(6)11-5-7(9)10(13)14/h1-5H,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILNJBIQQAIIMEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CN2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70956267 | |
| Record name | 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70956267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13721-01-2, 34785-11-0 | |
| Record name | 1,4-Dihydro-4-oxo-3-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13721-01-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Quinolone-3-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013721012 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 34785-11-0 | |
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| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.277 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-QUINOLONE-3-CARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BLD4359KYC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
synthesis of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid from ethyl 4-hydroxyquinoline-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid from its precursor, ethyl 4-hydroxyquinoline-3-carboxylate. This conversion is a critical step in the development of various pharmaceutical agents, including novel HIV-1 integrase strand transfer inhibitors.[1] This document outlines the detailed experimental protocol, quantitative data, and a visual representation of the synthetic workflow.
Core Synthesis: Hydrolysis of Ethyl 4-hydroxyquinoline-3-carboxylate
The primary method for synthesizing this compound from ethyl 4-hydroxyquinoline-3-carboxylate is through a base-catalyzed hydrolysis reaction. This process effectively removes the ethyl ester group, yielding the desired carboxylic acid.
Reaction Data Summary
The following table summarizes the key quantitative data associated with this synthesis:
| Parameter | Value | Reference |
| Starting Material | Ethyl 4-hydroxyquinoline-3-carboxylate | [1][2] |
| Reagent | 2N Sodium Hydroxide Solution | [1][2] |
| Solvent | Water | [1][2] |
| Reaction Time | 2 hours | [1][2] |
| Reaction Temperature | Reflux | [1][2] |
| Acidifying Agent | 2N Hydrochloric Acid | [1][2] |
| Final pH | 4 | [1][2] |
| Product Yield | 92% | [1][2] |
| Product Appearance | Pale white to light white solid | [1][2] |
Experimental Protocol
This section details the step-by-step methodology for the synthesis of this compound.
Materials:
Procedure:
-
Reaction Setup: Suspend ethyl 4-hydroxyquinoline-3-carboxylate (15 g, 69 mmol) in 150 mL of 2N sodium hydroxide solution in a suitable reaction vessel.[1][2]
-
Heating: Stir the suspension and heat it to reflux. Maintain the refluxing conditions for 2 hours.[1][2]
-
Cooling and Filtration: After 2 hours, cool the reaction mixture to room temperature. Filter the mixture to remove any insoluble materials.[1][2]
-
Acidification and Precipitation: Transfer the filtrate to a clean vessel and acidify it to a pH of 4 using 2N hydrochloric acid. A white precipitate of this compound will form.[1][2]
-
Isolation and Washing: Collect the precipitate by filtration. Wash the solid several times with deionized water.[1][2]
-
Drying: Dry the collected solid under vacuum to yield the final product.[1][2]
Product Characterization:
The resulting product, this compound, can be characterized by various analytical techniques. The reported 1H NMR data in DMSO-d6 is as follows: δ 15.34 (s, 1H), 13.42 (s, 1H), 8.89 (s, 1H), 8.28 (d, J=8.0 Hz, 1H), 7.88 (m, 1H), 7.81 (d, J=8.4 Hz, 1H), 7.60 (m, 1H).[1][2]
Visualizing the Workflow
The following diagram illustrates the key stages of the synthesis process, from the initial reaction setup to the final product isolation.
Caption: Experimental workflow for the synthesis of this compound.
This guide provides a comprehensive and actionable protocol for the synthesis of this compound, a compound of significant interest in medicinal chemistry and drug development. The straightforward hydrolysis procedure offers a high yield of the desired product, making it an efficient and reliable method for laboratory and potential scale-up applications.
References
An In-depth Technical Guide to the Chemical Properties of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid, a key heterocyclic compound with significant applications in medicinal chemistry. This document details its physicochemical characteristics, spectroscopic profile, and established analytical and synthetic methodologies. Furthermore, it elucidates its role as a pharmacophore, particularly as an HIV-1 integrase inhibitor, and outlines a typical quality control workflow for its production as an active pharmaceutical ingredient (API). The guide is intended to be a valuable resource for researchers and professionals involved in drug discovery, development, and quality assurance.
Physicochemical Properties
This compound is an off-white to light yellow solid.[1] Its chemical and physical properties are summarized in the table below, providing essential data for its handling, formulation, and analysis.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₇NO₃ | [2] |
| Molecular Weight | 189.17 g/mol | [2] |
| Melting Point | 269-270 °C | [1] |
| Boiling Point | 358.4 °C at 760 mmHg | [3] |
| Density | 1.429 g/cm³ | [3] |
| Flash Point | 170.5 °C | [3] |
| pKa (Predicted) | 0.80 ± 0.20 | [4] |
| Solubility | Slightly soluble in water; soluble in DMSO and methanol (a little). Miscible with ethanol, toluene, and ethyl acetate. | [1][4] |
| Appearance | Off-white to light yellow solid | [1] |
| Maximum Wavelength (λmax) | 310 nm (in DMSO) | [1] |
Spectroscopic Data
The structural elucidation of this compound is confirmed through various spectroscopic techniques.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides characteristic signals for the protons in the molecule.
-
¹H NMR (DMSO-d₆) δ (ppm): 15.34 (s, 1H), 13.42 (s, 1H), 8.89 (s, 1H), 8.28 (d, J=8.0 Hz, 1H), 7.88 (m, 1H), 7.81 (d, J=8.4 Hz, 1H), 7.60 (m, 1H).[2]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum confirms the carbon framework of the molecule.
-
¹³C NMR (DMSO-d₆) δ (ppm): (Specific peak assignments can be found in specialized databases).[5]
Infrared (IR) Spectroscopy
The IR spectrum reveals the presence of key functional groups. Carboxylic acids typically show a very broad O-H stretching band from 3300-2500 cm⁻¹ and a strong carbonyl (C=O) stretching band between 1760-1690 cm⁻¹.[6] The C-O stretch appears in the 1320-1210 cm⁻¹ region.[6]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For quinolone carboxylic acids, electrospray ionization (ESI) is a common technique.[5] In positive ion mode, the protonated molecule [M+H]⁺ is readily formed.[5]
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is the hydrolysis of ethyl 4-hydroxyquinoline-3-carboxylate.[2]
Materials:
-
Ethyl 4-hydroxyquinoline-3-carboxylate
-
2N Sodium hydroxide solution
-
2N Hydrochloric acid
-
Deionized water
Procedure:
-
Suspend ethyl 4-hydroxyquinoline-3-carboxylate (15 g, 69 mmol) in 150 mL of 2N sodium hydroxide solution.[2]
-
Stir the reaction mixture under reflux for 2 hours.[2]
-
Cool the mixture to room temperature and filter to remove any insoluble material.[2]
-
Acidify the filtrate to a pH of 4 with 2N hydrochloric acid, which will result in the precipitation of a white solid.[2]
-
Collect the precipitate by filtration.[2]
-
Wash the precipitate several times with deionized water.[2]
-
Dry the solid under vacuum to yield this compound.[2]
Analytical Methods
HPLC is a standard method for the analysis of quinolone carboxylic acids in pharmaceutical formulations.[1]
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column
Mobile Phase:
-
A mixture of an aqueous buffer (e.g., 0.025 M phosphoric acid adjusted to pH 3.0) and an organic solvent (e.g., acetonitrile) in a suitable ratio (e.g., 60:40).[7]
Procedure:
-
Prepare a standard solution of this compound of known concentration in the mobile phase.
-
Prepare the sample solution by dissolving the pharmaceutical formulation in the mobile phase.
-
Set the flow rate (e.g., 1.0 mL/min) and the UV detection wavelength (e.g., 310 nm).[7]
-
Inject the standard and sample solutions into the HPLC system.
-
Quantify the amount of this compound in the sample by comparing the peak area with that of the standard.
Signaling Pathways and Workflows
Gould-Jacobs Reaction for Quinolone Synthesis
The Gould-Jacobs reaction is a fundamental synthetic route for the formation of the quinoline ring system, which is the core of this compound.
Caption: The Gould-Jacobs reaction pathway for the synthesis of the quinoline core.
Inhibition of HIV-1 Integrase
This compound derivatives are known to act as HIV-1 integrase inhibitors, specifically targeting the strand transfer step of viral DNA integration into the host genome.
Caption: Mechanism of HIV-1 integrase inhibition by quinolone derivatives.
Quality Control Workflow for API Manufacturing
The manufacturing of this compound as an active pharmaceutical ingredient (API) requires a stringent quality control process to ensure its purity, potency, and safety.
Caption: A typical quality control workflow for an active pharmaceutical ingredient.
Conclusion
This compound is a compound of significant interest in the field of drug development. Its well-defined chemical properties, accessible synthetic routes, and potent biological activity make it a valuable scaffold for the design of new therapeutic agents. This guide has provided a detailed overview of its key characteristics and associated experimental and quality control methodologies, serving as a foundational resource for researchers and professionals in the pharmaceutical sciences.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, Synthesis and Anti-HIV Integrase Evaluation of 4-Oxo-4H-quinolizine-3-carboxylic Acid Derivatives [ouci.dntb.gov.ua]
- 3. Design, synthesis and anti-HIV integrase evaluation of 4-oxo-4H-quinolizine-3-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Anti-HIV Integrase Evaluation of 4-Oxo-4H-quinolizine-3-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. Determination of Ciprofloxacin in Pharmaceutical Formulations Using HPLC Method with UV Detection - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Characterization of 4-oxo-1,4-dihydroquinoline-3-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 4-oxo-1,4-dihydroquinoline-3-carboxylic acid core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous antibacterial agents, including the widely used fluoroquinolones, and demonstrating potential in anticancer and anti-inflammatory applications. This guide provides a comprehensive overview of the key synthetic methodologies for preparing these derivatives, detailed protocols for their characterization, and an exploration of their biological significance.
Synthetic Methodologies
The construction of the this compound skeleton can be achieved through several established synthetic routes. The most prominent among these are the Gould-Jacobs reaction and the Conrad-Limpach-Knorr synthesis, both of which have been refined over the years, including the application of microwave-assisted techniques to improve efficiency.
Gould-Jacobs Reaction
The Gould-Jacobs reaction is a versatile method for the synthesis of 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate (DEEM) or similar reagents.[1] The reaction proceeds through the formation of an anilinomethylenemalonate intermediate, which then undergoes thermal cyclization. Subsequent hydrolysis and decarboxylation can yield the desired this compound.[2] The reaction is particularly effective for anilines with electron-donating groups at the meta-position.[2]
Experimental Protocol: Classical Thermal Synthesis of Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate
This protocol utilizes a high-boiling inert solvent to achieve the necessary temperature for the cyclization step.[3]
-
Step 1: Condensation. In a round-bottom flask, combine the substituted aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq). Heat the mixture at 100-130 °C for 1-2 hours. The progress of the formation of the anilidomethylenemalonate intermediate can be monitored by Thin Layer Chromatography (TLC).
-
Step 2: Cyclization. Dissolve the intermediate from Step 1 in a high-boiling point solvent such as diphenyl ether. Heat the solution to a vigorous reflux (typically around 250 °C) for 30-60 minutes.[3] Upon cooling to room temperature, the 4-hydroxy-3-carboethoxyquinoline product should precipitate. Addition of a non-polar solvent like cyclohexane or hexane can further facilitate precipitation.[3]
-
Step 3: Hydrolysis. Suspend the dried 4-hydroxy-3-carboethoxyquinoline in an aqueous solution of sodium hydroxide (e.g., 10% w/v). Heat the mixture to reflux for 1-2 hours until hydrolysis is complete (monitored by TLC). After cooling, acidify the reaction mixture with concentrated hydrochloric acid to precipitate the quinoline-3-carboxylic acid. Collect the solid by filtration, wash with cold water, and dry.[3][4]
-
Step 4: Purification. The crude product can be purified by recrystallization from a suitable solvent such as ethanol or dimethylformamide (DMF).
Experimental Protocol: Microwave-Assisted Synthesis of Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate
This modern adaptation significantly reduces reaction times and can improve yields.[5][6]
-
Reaction Setup. In a 2.5 mL microwave vial equipped with a magnetic stirring bar, add the aniline (e.g., 0.16 mL, 2.0 mmol) and diethyl ethoxymethylenemalonate (e.g., 1.21 mL, 6.0 mmol). The excess DEEM can serve as both a reagent and a solvent.[3][5]
-
Microwave Irradiation. Seal the vial and place it in a microwave reactor. Heat the mixture to a high temperature (e.g., 250 °C or 300 °C) for a short duration (e.g., 5-15 minutes).[5][7]
-
Isolation. After the reaction is complete, cool the vial to room temperature. The precipitated product is then filtered off, washed with a cold solvent like acetonitrile, and dried under vacuum.[5]
Conrad-Limpach-Knorr Synthesis
The Conrad-Limpach synthesis involves the condensation of anilines with β-ketoesters.[8][9] The reaction conditions can be controlled to selectively produce either 4-hydroxyquinolines (kinetic control at lower temperatures) or 2-hydroxyquinolines (thermodynamic control at higher temperatures, also known as the Knorr synthesis).[9] For the synthesis of the desired 4-oxo derivatives, the reaction is typically carried out in two steps: formation of a β-aminoacrylate intermediate followed by thermal cyclization.[10][11]
Experimental Protocol: Conrad-Limpach Synthesis of 4-Hydroxyquinolines
-
Step 1: Enamine Formation. To a solution of the substituted aniline (1.0 eq) in a solvent like toluene, add the β-ketoester (e.g., ethyl acetoacetate, 1.1 eq) and a catalytic amount of a weak acid (e.g., glacial acetic acid). Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during condensation. Monitor the reaction by TLC.[11]
-
Step 2: Thermal Cyclization. The isolated β-aminoacrylate intermediate is added to a high-boiling point solvent (e.g., diphenyl ether or Dowtherm A) and heated to approximately 250 °C for 30-60 minutes.[9][11]
-
Step 3: Isolation and Purification. After cooling, the product often precipitates and can be collected by filtration. Washing with a non-polar solvent like hexanes helps to remove the high-boiling solvent. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or acetic acid.[11]
Characterization of Derivatives
The synthesized this compound derivatives are typically characterized using a combination of spectroscopic and physical methods to confirm their structure and purity.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for structural elucidation.
-
¹H NMR: Key signals include the deshielded proton at the C2 position, aromatic protons of the quinoline ring, and signals corresponding to the substituents. The acidic proton of the carboxylic acid group often appears as a broad singlet at a very low field.[12][13]
-
¹³C NMR: The carbonyl carbon of the quinolone ring (C4) and the carboxylic acid carbon (C3) are characteristic downfield signals. The chemical shifts of the aromatic carbons provide information about the substitution pattern.[12]
-
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. Characteristic absorption bands include the N-H stretch, the C=O stretch of the quinolone ring, the C=O stretch of the carboxylic acid, and C=C stretching vibrations of the aromatic system.[12][13]
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the synthesized compounds, confirming their identity.[12][13]
Physical Methods
-
Melting Point (m.p.): The melting point is a useful indicator of the purity of the synthesized compound. A sharp melting point range suggests a pure substance.
-
Elemental Analysis: Elemental analysis (C, H, N) provides the percentage composition of the elements in the compound, which can be compared with the calculated values for the proposed structure.[12]
Quantitative Data of Synthesized Derivatives
The following tables summarize the quantitative data for a selection of synthesized this compound derivatives reported in the literature.
Table 1: Reaction Yields and Melting Points
| Compound | Substituents | Synthesis Method | Yield (%) | Melting Point (°C) | Reference |
| 1 | 7-chloro-1-cyclopropyl-6-fluoro | Multistep | - | - | [12] |
| 2 | 2-(7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carbonyl)aminopentanedioic acid | Amidation | - | - | [12] |
| 3 | 2-(7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carbonyl)aminoacetic acid | Amidation | 63 | 190 | [12] |
| 4 | 7-Chloro-1-cyclopropyl-N3-(diazo-2-oxopropyl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxamide | Multistep | 68 | 200 | [12] |
| 5 | 7-chloro-1-cyclopropyl-6-fluoro-N-(2-chloroacetyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide | Multistep | 75 | 186 | [12] |
| 6 | 1-ethyl-6-fluoro-7-(2,5-dioxo-piperazin-1-yl)-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid | Multistep | - | - | [14] |
Table 2: Spectroscopic Data
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) | MS (m/z) | Reference |
| 3 | 10.30 (s, 1H, NH), 8.64 (s, 1H, CH Ar), 8.25 (d, 1H, CH Ar), 8.03 (d, 1H, CH Ar), 4.45 (s, 2H, CH₂), 3.49 (m, 1H, CH cyclopropane), 1.41 (m, 2H, CH₂ cyclopropane), 1.20 (m, 2H, CH₂ cyclopropane) | - | 2400-3500 (COOH), 3283 (NH), 2995 (CH), 1707 (C=O) | 338/340 [M]⁺ | [12] |
| 4 | 10.12 (s, 1H, NH), 8.87 (s, 1H, CH Ar), 8.23 (m, 2H, CH Ar), 5.59 (s, 1H, CH=N=N), 4.50 (s, 2H, CH₂), 3.60 (m, 1H, CH cyclopropane), 1.48 (m, 2H, CH₂ cyclopropane), 1.26 (m, 2H, CH₂ cyclopropane) | 177.39, 166.20, 157.45, 154.93, 148.63, 137.78, 135.82, 129.15, 128.33, 117.54, 113.10, 108.84, 58.12, 35.64, 9.41 | 3259 (NH), 1725 (C=O), 1675 (C=O Amide), 1621 (C=C) | 362/364 [M]⁺ | [12] |
| 5 | 9.82 (s, 1H, NH), 8.86 (s, 1H, CH Ar) | - | 3220 (NH), 3049 (=CH), 2842 (CH Ar), 1714 (C=O), 1620 (C=C), 854 (CH₂Cl) | - | [12] |
| This compound | 15.34 (s, 1H), 13.42 (s, 1H), 8.89 (s, 1H), 8.28 (d, J=8.0 Hz, 1H), 7.88 (m, 1H), 7.81 (d, J=8.4 Hz, 1H), 7.60 (m, 1H) | - | - | - | [4] |
Biological Activity and Mechanism of Action
Derivatives of this compound are renowned for their potent antibacterial activity.[15] This activity stems from their ability to inhibit bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair. By forming a stable complex with the enzyme and DNA, these compounds trap the enzyme in a state where it has cleaved the DNA, leading to double-stranded DNA breaks and ultimately bacterial cell death.
Beyond their antibacterial effects, certain derivatives have shown promise as anticancer agents.[16] The mechanism of action in cancer cells is also believed to involve the inhibition of human topoisomerase II, an enzyme crucial for cell division.[16] This dual activity against both bacterial and human topoisomerases highlights the therapeutic potential of this scaffold.
Conclusion
The this compound framework continues to be a fertile ground for the discovery of new therapeutic agents. The synthetic methodologies outlined in this guide, particularly the Gould-Jacobs and Conrad-Limpach-Knorr reactions, provide robust and adaptable routes to a wide array of derivatives. Modern techniques such as microwave-assisted synthesis offer significant advantages in terms of reaction time and efficiency. A thorough characterization using a combination of spectroscopic and physical methods is essential to ensure the structural integrity and purity of the synthesized compounds. The well-established mechanism of action as topoisomerase inhibitors provides a solid foundation for the rational design of new derivatives with enhanced potency and selectivity, not only as antibacterial agents but also as potential anticancer therapeutics. This guide serves as a valuable resource for researchers dedicated to exploring the full potential of this remarkable chemical scaffold.
References
- 1. Gould-Jacobs Reaction [drugfuture.com]
- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. This compound | 13721-01-2 [chemicalbook.com]
- 5. ablelab.eu [ablelab.eu]
- 6. asianpubs.org [asianpubs.org]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 8. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]
- 9. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 10. synarchive.com [synarchive.com]
- 11. benchchem.com [benchchem.com]
- 12. sid.ir [sid.ir]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Structure-activity relationships of antibacterial 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
biological activity of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid analogues
An In-depth Technical Guide on the Biological Activity of 4-oxo-1,4-dihydroquinoline-3-carboxylic Acid Analogues
For Researchers, Scientists, and Drug Development Professionals
The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of a wide array of biologically active compounds. Its derivatives have been extensively explored, leading to the development of potent therapeutic agents with diverse pharmacological activities. This technical guide provides a comprehensive overview of the biological activities of these analogues, focusing on their anticancer, antibacterial, antiviral, and antimalarial properties. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to support further research and development in this field.
Anticancer Activity
Analogues of this compound have emerged as a promising class of anticancer agents. Their mechanism of action is often linked to the inhibition of mammalian topoisomerase II, an essential enzyme in DNA replication and repair, and DNA intercalation, ultimately leading to cancer cell death.[1] Voreloxin, a notable analogue, demonstrates this mechanism by intercalating into DNA and targeting topoisomerase II.[1]
Cytotoxicity Data
Several derivatives have shown significant cytotoxic activity against various cancer cell lines. For instance, certain 4-oxoquinoline-3-carboxamide derivatives have exhibited potent activity against gastric cancer cells while showing lower toxicity to normal cell lines compared to the standard chemotherapeutic drug, doxorubicin.[1]
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 16b | Gastric (AGS) | 5.8 ± 0.5 | [1] |
| 17b | Gastric (AGS) | 7.2 ± 0.8 | [1] |
| Doxorubicin | Gastric (AGS) | 1.0 ± 0.1 | [1] |
| Voreloxin | Various | Varies | [1] |
Proposed Mechanism of Anticancer Activity
The primary mechanism involves the inhibition of Topoisomerase II, which prevents the re-ligation of DNA strands, leading to double-strand breaks and the induction of apoptosis.
Antibacterial Activity
The this compound core is famously associated with the quinolone and fluoroquinolone classes of antibiotics. These compounds exert their bactericidal effects by targeting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication, transcription, and repair.[2]
Antibacterial Spectrum and Potency
These analogues have demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. The potency is highly dependent on the substituents on the quinoline ring.
| Compound | Bacterium | MIC (µg/mL) | Reference |
| 8 | S. aureus | 0.39 | [3][4] |
| 8 | B. subtilis | 0.78 | [3][4] |
| 9 | C. albicans (Antifungal) | 0.78 | [4] |
| 5a | C. albicans (Antifungal) | 1.56 | [4] |
| Ciprofloxacin | Gram-positive strains | 0.03 - 0.5 | [5] |
| Ciprofloxacin | Gram-negative strains | 0.008 - 0.25 | [5] |
Antiviral Activity
While less explored than their antibacterial and anticancer potential, 4-oxoquinoline derivatives have shown promise as antiviral agents against a variety of viruses.[6] Their mechanisms of action can be diverse, targeting different stages of the viral life cycle. Some derivatives have also been identified as novel HIV-1 integrase strand transfer inhibitors.[7][8]
Antiviral Efficacy
Studies have demonstrated the efficacy of these compounds against viruses such as bovine herpesvirus type 5 (BoHV-5). Time-of-addition studies have suggested that these compounds can inhibit viral replication at different stages.[9]
| Compound | Virus | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| 4h | BoHV-5 | 6.0 ± 1.5 | 1,239 ± 5.5 | 206 | [9] |
| 4j | BoHV-5 | 24 ± 7.0 | 35 ± 2 | 1.4 | [9] |
| 4k | BoHV-5 | 24 ± 5.1 | 55 ± 2 | 2.9 | [9] |
Antimalarial Activity
The 4-oxo-3-carboxyl quinolone scaffold has also been investigated for its potential against malaria, caused by the parasite Plasmodium falciparum. Structure-activity relationship (SAR) studies have been conducted to optimize their antimalarial activity against both chloroquine-sensitive (CQ-S) and chloroquine-resistant (CQ-R) strains.[2]
| Compound | P. falciparum Strain | IC50 (nM) | Reference |
| 7 | 3D7 (CQ-S) | 20 ± 10 | [2] |
| 7 | K1 (CQ-R) | 100 ± 20 | [2] |
| 8 | 3D7 (CQ-S) | >200 | [2] |
| 8 | K1 (CQ-R) | >1000 | [2] |
Experimental Protocols
General Synthesis and Evaluation Workflow
The development of novel this compound analogues typically follows a structured workflow from synthesis to biological characterization.
Cytotoxicity Assay (MTT Assay)
The inhibitory activity of the synthesized compounds against cancer cell lines is commonly determined using the MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] colorimetric assay.[1]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: After incubation, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The 50% inhibitory concentration (IC50) is calculated from the dose-response curves.
Antimicrobial Susceptibility Testing (MIC Determination)
The minimum inhibitory concentration (MIC) is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.[3][10]
-
Inoculum Preparation: Bacterial strains are cultured, and the inoculum is adjusted to a specific concentration (e.g., 5 x 10⁵ CFU/mL).
-
Serial Dilution: The test compounds are serially diluted in a suitable broth medium (e.g., Mueller-Hinton broth) in 96-well microtiter plates.
-
Inoculation: The prepared bacterial inoculum is added to each well.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Antiviral Plaque Reduction Assay
This assay is used to determine the concentration of an antiviral compound that reduces the formation of viral plaques by 50% (EC50).[9]
-
Cell Monolayer: A confluent monolayer of host cells (e.g., Madin-Darby Bovine Kidney cells) is prepared in multi-well plates.[9]
-
Virus Infection: The cells are infected with a specific amount of virus for a set period (e.g., 1 hour).
-
Compound Treatment: After infection, the virus inoculum is removed, and the cells are overlaid with a medium (e.g., containing carboxymethylcellulose) containing serial dilutions of the test compounds.
-
Incubation: The plates are incubated until viral plaques are visible.
-
Plaque Visualization: The cells are fixed and stained (e.g., with crystal violet) to visualize and count the plaques.
-
EC50 Calculation: The EC50 is calculated by determining the compound concentration that causes a 50% reduction in the number of plaques compared to the untreated virus control.
In Silico Mechanism Analysis (Molecular Docking)
To investigate the potential mechanism of action, molecular docking studies are often performed. For example, to explore the anticancer activity, the most active derivatives can be docked into the DNA binding site of topoisomerase II.[1]
Conclusion
The this compound framework continues to be a highly valuable scaffold in the quest for new therapeutic agents. Its analogues have demonstrated a remarkable breadth of biological activities, including potent anticancer, antibacterial, antiviral, and antimalarial effects. The versatility of this core structure allows for extensive chemical modification, enabling the fine-tuning of its pharmacological properties. Future research, integrating synthetic chemistry, biological evaluation, and computational studies, will undoubtedly unlock the full potential of this important class of compounds in addressing a wide range of diseases.
References
- 1. Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heterocycles [h]-Fused Onto 4-Oxoquinoline-3-Carboxylic Acid, Part VIII [1]. Convenient Synthesis and Antimicrobial Properties of Substituted Hexahydro[1,4]diazepino[2,3-h]quinoline-9-carboxylic acid and Its Tetrahydroquino[7,8-b]benzodiazepine Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heterocycles [h]-fused onto 4-oxoquinoline-3-carboxylic acid, part VIII [1]. Convenient synthesis and antimicrobial properties of substituted hexahydro[1,4]diazepino[2,3-h]quinoline-9-carboxylic acid and its tetrahydroquino[7,8-b]benzodiazepine analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 4-Oxoquinoline Derivatives as Antivirals: A Ten Years Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | 13721-01-2 [chemicalbook.com]
- 8. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 9. Antiviral activity of 4-oxoquinoline-3-carboxamide derivatives against bovine herpesvirus type 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Antimicrobial Mechanism of Action of 4-oxo-1,4-dihydroquinoline-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 4-oxo-1,4-dihydroquinoline-3-carboxylic acid scaffold is the foundational chemical structure for the quinolone class of antibiotics, a vital group of synthetic antibacterial agents. This technical guide provides a comprehensive overview of the mechanism of action by which these compounds exert their antimicrobial effects. The primary targets of quinolones are the bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. By inhibiting these essential enzymes, quinolones disrupt DNA replication, leading to DNA damage, the induction of the SOS response, and ultimately, bacterial cell death. This document details the molecular interactions involved in enzyme inhibition, the downstream cellular consequences, and the mechanisms by which bacteria can develop resistance. Due to a lack of publicly available quantitative antimicrobial activity data for the unsubstituted parent compound, this guide utilizes data for nalidixic acid, a first-generation quinolone, as a representative example to illustrate the potency and spectrum of this class of antimicrobials. Detailed experimental protocols for key assays and visualizations of the core mechanisms are provided to support further research and drug development efforts in this area.
Introduction
The discovery of the this compound core structure as a potent antibacterial agent marked a significant milestone in the history of antimicrobial chemotherapy. Nalidixic acid, a derivative of this core structure, was the first quinolone to be introduced into clinical practice in 1962 and demonstrated efficacy primarily against Gram-negative bacteria.[1] The quinolones are bactericidal agents that function by interfering with the processes of DNA replication.[1] This guide will provide an in-depth exploration of the molecular mechanisms underpinning the antimicrobial activity of the this compound class of compounds.
Primary Molecular Targets: DNA Gyrase and Topoisomerase IV
The antimicrobial activity of this compound and its derivatives stems from their ability to inhibit the function of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[2] These enzymes are type II topoisomerases that play critical roles in managing the topological state of DNA during replication, transcription, and repair.
-
DNA Gyrase: This enzyme is the primary target of quinolones in many Gram-negative bacteria.[2] DNA gyrase is unique in its ability to introduce negative supercoils into DNA, a process that is crucial for relieving the torsional stress that accumulates ahead of the replication fork.[2]
-
Topoisomerase IV: In many Gram-positive bacteria, topoisomerase IV is the principal target of quinolones.[3] The primary function of this enzyme is the decatenation, or unlinking, of newly replicated daughter chromosomes, which is an essential step for their segregation into daughter cells.[3]
The Core Mechanism of Action: Inhibition of Enzyme Function and Stabilization of the Cleavage Complex
The bactericidal action of quinolones is not simply due to the inhibition of the catalytic activity of DNA gyrase and topoisomerase IV. Instead, they act as poisons, converting these essential enzymes into toxic agents that induce lethal DNA damage.[2]
The mechanism can be broken down into the following key steps:
-
Binding to the Enzyme-DNA Complex: Quinolones do not bind strongly to either the enzyme or DNA alone. Instead, they bind with high affinity to the transient covalent complex formed between the topoisomerase and the DNA substrate.[2]
-
Stabilization of the Cleavage Complex: The binding of the quinolone molecule stabilizes this "cleavage complex," in which the enzyme has introduced a double-stranded break in the DNA but has not yet resealed it.[2]
-
Inhibition of DNA Re-ligation: By stabilizing this intermediate, the quinolone prevents the re-ligation of the cleaved DNA strands.[2]
-
Accumulation of Double-Stranded DNA Breaks: The persistence of these cleavage complexes leads to the accumulation of double-stranded DNA breaks, which are highly toxic to the bacterial cell.[2]
This process is illustrated in the signaling pathway diagram below.
Caption: The core mechanism of action of this compound.
Downstream Cellular Consequences
The accumulation of double-stranded DNA breaks triggers a cascade of cellular responses, ultimately leading to bacterial death.
Induction of the SOS Response
The DNA damage caused by quinolones activates the bacterial SOS response, a complex regulatory network that controls DNA repair and mutagenesis.[4] This response involves the induction of a number of genes whose products are involved in DNA repair, but if the damage is too extensive, the SOS response can also lead to programmed cell death.
Caption: The signaling pathway of the SOS response initiated by quinolone-induced DNA damage.
Inhibition of DNA Replication and Cell Division
The formation of stable quinolone-enzyme-DNA complexes physically obstructs the progression of the replication fork, leading to a rapid cessation of DNA synthesis.[4] This, in turn, inhibits bacterial cell division.
Quantitative Data
| Parameter | Organism/Enzyme | Value | Reference |
| MIC | Escherichia coli (susceptible) | 3 - 16 µg/mL | [5] |
| MIC | Pseudomonas aeruginosa | 700 µg/mL | [6][7] |
| MIC | Staphylococcus aureus | Resistant | [8] |
| IC50 | E. coli DNA Gyrase | >30 µM | [5] |
| IC50 | Topoisomerase IV | Not readily available | [3] |
Mechanisms of Resistance
Bacterial resistance to quinolones can emerge through several mechanisms, primarily involving modifications of the drug targets or alterations in drug accumulation.
-
Target Modification: The most common mechanism of high-level resistance involves mutations in the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE). These mutations typically alter the quinolone-binding site on the enzyme, reducing the affinity of the drug for its target.
-
Reduced Drug Accumulation: Bacteria can also develop resistance by reducing the intracellular concentration of the quinolone. This can be achieved through:
-
Decreased influx: Mutations in porin proteins, which form channels in the outer membrane of Gram-negative bacteria, can reduce the uptake of quinolones.
-
Increased efflux: Overexpression of efflux pumps, which actively transport a wide range of compounds out of the cell, can effectively reduce the intracellular concentration of quinolones.
-
Experimental Protocols
The following are detailed protocols for key in vitro assays used to characterize the antimicrobial activity of quinolone compounds.
Minimum Inhibitory Concentration (MIC) Determination
This protocol describes the broth microdilution method for determining the MIC of an antimicrobial agent.
Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC).
Materials:
-
Test compound (e.g., this compound)
-
Bacterial strain of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Preparation of the Test Compound: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in CAMHB directly in the wells of a 96-well plate.
-
Preparation of the Bacterial Inoculum: Culture the bacterial strain overnight on an appropriate agar medium. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the diluted bacterial inoculum to each well of the microtiter plate containing the test compound dilutions. Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
Determination of MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
DNA Gyrase Supercoiling Inhibition Assay
This assay measures the ability of a compound to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by DNA gyrase.
Materials:
-
Purified DNA gyrase (subunits A and B)
-
Relaxed plasmid DNA (e.g., pBR322)
-
Gyrase assay buffer (containing ATP, MgCl₂, KCl, Tris-HCl)
-
Test compound
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., ethidium bromide)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the gyrase assay buffer, relaxed plasmid DNA, and the test compound at various concentrations.
-
Enzyme Addition: Add purified DNA gyrase to the reaction mixture to initiate the supercoiling reaction.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding a stop buffer containing a chelating agent (e.g., EDTA) and a loading dye.
-
Agarose Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.
-
Visualization and Quantification: Stain the gel with a DNA staining agent and visualize the DNA bands under UV light. The amount of supercoiled DNA in each lane is quantified, and the IC₅₀ value (the concentration of the compound that inhibits 50% of the supercoiling activity) is calculated.
Topoisomerase IV Decatenation Assay
This assay assesses the ability of a compound to inhibit the decatenation of catenated kinetoplast DNA (kDNA) by topoisomerase IV.
Materials:
-
Purified topoisomerase IV (subunits ParC and ParE)
-
Catenated kinetoplast DNA (kDNA)
-
Topoisomerase IV assay buffer (containing ATP, MgCl₂, KCl, Tris-HCl)
-
Test compound
-
Agarose gel electrophoresis system
-
DNA staining agent
Procedure:
-
Reaction Setup: Combine the topoisomerase IV assay buffer, kDNA, and the test compound at various concentrations in a microcentrifuge tube.
-
Enzyme Addition: Add purified topoisomerase IV to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction with a stop buffer.
-
Agarose Gel Electrophoresis: Separate the decatenated (minicircles) and catenated forms of kDNA by agarose gel electrophoresis.
-
Visualization and Quantification: Stain the gel and visualize the DNA. The disappearance of the catenated kDNA and the appearance of decatenated minicircles indicate enzyme activity. The IC₅₀ value is determined by quantifying the amount of decatenated DNA at each compound concentration.
Conclusion
The this compound scaffold represents a cornerstone of a clinically significant class of antimicrobial agents. Their mechanism of action, centered on the poisoning of bacterial type II topoisomerases, is a powerful and effective means of inducing bacterial cell death. A thorough understanding of this mechanism, including the molecular interactions, downstream cellular effects, and potential for resistance, is crucial for the development of new and improved quinolone antibiotics to combat the growing threat of antimicrobial resistance. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and drug development professionals working to advance this important class of therapeutic agents.
References
- 1. biologydiscussion.com [biologydiscussion.com]
- 2. What is the mechanism of Nalidixic Acid? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. Our Evolving Understanding of the Mechanism of Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Effect of nalidixic acid on the morphology and protein expression of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Nalidixic acid - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide on the Structure-Activity Relationship (SAR) of 4-oxo-3-carboxyl Quinolones
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 4-oxo-3-carboxyl quinolones are a major class of synthetic antibacterial agents that have become indispensable in treating a wide array of bacterial infections. Since the discovery of the first-generation quinolone, nalidixic acid, extensive research has led to the development of newer generations, most notably the fluoroquinolones, which possess a broad spectrum of activity and improved pharmacokinetic profiles. The remarkable success of this class is a direct result of systematic medicinal chemistry efforts focused on understanding their structure-activity relationships (SAR). This guide provides a detailed technical overview of the SAR of the 4-oxo-3-carboxyl quinolone core, summarizing the impact of structural modifications at each key position on antibacterial efficacy and other critical properties.
Core Pharmacophore and Mechanism of Action
The antibacterial activity of quinolones is intrinsically linked to a specific pharmacophore: the 1,4-dihydro-4-oxo-pyridine-3-carboxylic acid moiety annulated to an aromatic ring. This core structure is essential for the drug's mechanism of action, which involves the inhibition of two critical bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1]
Quinolones trap these enzymes on the bacterial DNA as a ternary complex.[2] This stabilization of the cleaved DNA strands prevents re-ligation, leading to an accumulation of double-strand DNA breaks, the cessation of DNA replication and transcription, and ultimately, bacterial cell death.[1][3] The 4-oxo and 3-carboxyl groups are crucial for this process, as they are believed to bind to the DNA and the enzyme's active site, often mediated through a magnesium ion bridge.
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// Edges quinolone -> ternary_complex; complex -> ternary_complex; ternary_complex -> cleavage [label="Inhibition of\nDNA re-ligation"]; cleavage -> replication_block; replication_block -> ds_breaks; cleavage -> sos; ds_breaks -> cell_death; }
Caption: Mechanism of action of 4-oxo-3-carboxyl quinolones.
Detailed Structure-Activity Relationship
Modifications to the core quinolone structure have profound effects on potency, spectrum of activity, pharmacokinetics, and side-effect profiles. The key positions for substitution are N-1, C-5, C-6, C-7, and C-8.
The Essential Core (C-3 and C-4)
-
C-3 Carboxylic Acid: This group, along with the C-4 keto group, is indispensable for antibacterial activity. It is critical for binding to the DNA gyrase complex.[4] Esterification or replacement with other acidic mimics like isothiazolo groups can sometimes retain activity, but most modifications lead to a significant decrease or total loss of potency.[5]
-
C-4 Oxo Group: The 4-keto function is essential for activity. Its replacement with groups like a thioxo or sulfonyl group results in inactive compounds.[5]
N-1 Position
The substituent at the N-1 position influences potency and the spectrum of activity.
-
Optimal Groups: Small, lipophilic groups are preferred. Optimal substituents include ethyl, cyclopropyl, and difluorophenyl groups, which result in potent compounds.[5]
-
Cyclopropyl Group: The introduction of a cyclopropyl group (as in ciprofloxacin) is particularly favorable, leading to a significant increase in the spectrum of activity and potency compared to an ethyl group (as in norfloxacin).
-
Bulky Groups: Large, hydrophobic substituents at the N-1 position generally reduce activity against Gram-negative bacteria due to impaired outer membrane penetration.
C-2 Position
Substitution at the C-2 position is generally detrimental to antibacterial activity. The introduction of even small groups like methyl or hydroxyl can lead to a significant loss of potency.[5][6] This is likely because substitution at this position disrupts the critical planarity between the C-3 carboxyl and C-4 keto moieties, which is essential for target binding.[6]
C-5 Position
Substitution at the C-5 position can enhance activity. The order of activity for substituents is generally NH₂ > CH₃ > F > H.[5] An amino group at C-5, for example, is known to improve overall potency.[7]
C-6 Position
The incorporation of a fluorine atom at the C-6 position was a landmark development, giving rise to the highly potent fluoroquinolone class.
-
Fluorine: A C-6 fluorine atom dramatically enhances antibacterial potency and improves penetration into bacterial cells.[5][8] This modification improves both DNA gyrase binding and cell uptake.[8]
-
Other Halogens: Other halogens or a methyl group at this position are less effective, with the general order of activity being F > Cl > Br > CH₃.[5]
C-7 Position
The C-7 position is the most versatile site for modification and is crucial for modulating potency, antibacterial spectrum, and pharmacokinetic properties.[4][9][10]
-
Heterocyclic Amines: The introduction of a basic nitrogen-containing heterocycle, such as a piperazine or aminopyrrolidine ring, is essential for broad-spectrum activity.[5]
-
Piperazine Ring: A piperazinyl group (as in ciprofloxacin and norfloxacin) enhances activity, particularly against Gram-negative bacteria, including Pseudomonas aeruginosa.[11] However, it can also increase binding to GABA receptors in the CNS, leading to potential side effects.[11]
-
Aminopyrrolidine Ring: An aminopyrrolidine substituent tends to increase activity against Gram-positive bacteria.[11]
-
Bulky Substituents: Increasing the steric bulk of the C-7 substituent can reduce CNS side effects and decrease bacterial efflux, thereby improving activity.[7][11]
C-8 Position
The substituent at the C-8 position influences antibacterial potency, pharmacokinetics, and, most notably, the incidence of phototoxicity.
-
Halogen (F, Cl): A halogen at C-8 improves oral absorption and enhances activity against anaerobic and Gram-positive bacteria.[7] However, it significantly increases the potential for phototoxicity, as these compounds are unstable under UV radiation.[12][13]
-
Methoxy Group (OCH₃): An 8-methoxy group (as in moxifloxacin) provides good activity against Gram-positive bacteria and is associated with significantly lower phototoxicity compared to 8-halogenated analogs.[5][12][14]
-
Hydrogen: An 8-H substituent generally results in low phototoxicity.[7]
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// Invisible node for image placement img_node [image="https://i.imgur.com/gK61lYt.png", label=""];
// Labels for positions N1 [label="N-1: Potency/Spectrum\n(Cyclopropyl is optimal)", pos="1.5,3.3!", pin=true, shape=plaintext, fontcolor="#202124"]; C5 [label="C-5: Potency\n(NH2 > CH3 > F)", pos="4.3,3.3!", pin=true, shape=plaintext, fontcolor="#202124"]; C6 [label="C-6: Potency/Uptake\n(F is critical)", pos="5.5,2.5!", pin=true, shape=plaintext, fontcolor="#202124"]; C7 [label="C-7: Spectrum/PK\n(Piperazine/Pyrrolidine)", pos="5.5,1.0!", pin=true, shape=plaintext, fontcolor="#202124"]; C8 [label="C-8: Potency/Phototoxicity\n(F/Cl ↑, OCH3 ↓)", pos="4.3,0.2!", pin=true, shape=plaintext, fontcolor="#202124"]; Core [label="C3-COOH & C4=O\nEssential for Activity", pos="1.5,0.2!", pin=true, shape=plaintext, fontcolor="#EA4335"]; }
Caption: Core pharmacophore and key SAR points for quinolones.
Quantitative Data Presentation
The following tables summarize the Minimum Inhibitory Concentration (MIC) data for representative quinolone analogs, illustrating the impact of substitutions at various positions. MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Table 1: Effect of N-1 and C-7 Substituents on Antibacterial Activity (MIC, µg/mL)
| Compound | N-1 Substituent (R¹) | C-7 Substituent (R⁷) | S. aureus ATCC 29213 | E. coli ATCC 25922 | P. aeruginosa ATCC 27853 |
| Norfloxacin | Ethyl | Piperazinyl | 0.39 | 0.05 | 0.39 |
| Ciprofloxacin | Cyclopropyl | Piperazinyl | 0.25 | 0.008 | 0.25 |
| Levofloxacin | (S)-CH₃-N-CH₂- | Oxazine Ring | 0.5 | 0.06 | 1.0 |
Data synthesized from multiple sources.[2][15]
Table 2: Effect of C-8 Substituents on Antibacterial Activity (MIC, µg/mL)
| Base Compound | C-8 Substituent (X⁸) | S. aureus (Wild-Type) | S. aureus (grlA mutant) | E. coli |
| Grepafloxacin | H | 0.05 | 0.78 | 0.05 |
| Gatifloxacin | OCH₃ | 0.1 | 0.39 | 0.025 |
| Clinafloxacin | Cl | 0.012 | 0.2 | 0.025 |
| Sparfloxacin | F | 0.2 | 1.56 | 0.1 |
Data synthesized from multiple sources, including comparative MIC90 values and specific strain data.[1][4]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is a fundamental measure of an antibiotic's potency. The broth microdilution method is a standard protocol recommended by the Clinical and Laboratory Standards Institute (CLSI).[9][16]
Objective: To determine the lowest concentration of a quinolone that inhibits the visible growth of a bacterium.
Methodology:
-
Preparation of Antimicrobial Agent:
-
A stock solution of the quinolone analog is prepared in a suitable solvent (e.g., DMSO).
-
Serial two-fold dilutions of the quinolone are prepared in a 96-well microtiter plate using an appropriate growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB). This creates a range of decreasing concentrations across the plate.
-
Positive (bacteria, no drug) and negative (media only) control wells are included.
-
-
Preparation of Bacterial Inoculum:
-
The test bacterium is grown on an agar plate to obtain isolated colonies.
-
Several colonies are used to inoculate a broth, which is incubated until it reaches the logarithmic phase of growth.
-
The bacterial suspension is then diluted to a standardized concentration, typically 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This is further diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
An equal volume of the standardized bacterial inoculum is added to each well of the microtiter plate containing the serially diluted quinolone.
-
The plate is incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours) for the test organism.
-
-
Interpretation of Results:
-
After incubation, the plate is visually inspected for bacterial growth (turbidity).
-
The MIC is recorded as the lowest concentration of the quinolone at which there is no visible growth.
-
dot digraph "mic_workflow" { graph [fontname="Arial", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.25,0.15"]; edge [fontname="Arial", fontsize=9];
// Node Definitions start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; prep_drug [label="Prepare Serial Dilutions\nof Quinolone in 96-Well Plate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; prep_inoculum [label="Prepare Standardized\nBacterial Inoculum\n(0.5 McFarland)", fillcolor="#34A853", fontcolor="#FFFFFF"]; inoculate [label="Inoculate Plate with\nBacterial Suspension", fillcolor="#FBBC05", fontcolor="#202124"]; incubate [label="Incubate Plate\n(e.g., 37°C for 18-24h)", fillcolor="#F1F3F4", fontcolor="#202124"]; read [label="Visually Inspect for Growth\n(Turbidity)", fillcolor="#FBBC05", fontcolor="#202124"]; determine_mic [label="Determine MIC:\nLowest Concentration with\nNo Visible Growth", fillcolor="#EA4335", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> prep_drug; prep_drug -> inoculate; prep_inoculum -> inoculate; inoculate -> incubate; incubate -> read; read -> determine_mic; determine_mic -> end; }
Caption: Experimental workflow for MIC determination.
Conclusion
The 4-oxo-3-carboxyl quinolone scaffold is a highly adaptable framework for the development of potent antibacterial agents. Decades of research have established clear and robust structure-activity relationships that guide modern drug design. Key takeaways include the essential nature of the C-3 carboxyl and C-4 keto groups, the potency-enhancing effect of a C-6 fluorine, the spectrum-defining role of the C-7 heterocyclic substituent, and the critical influence of the N-1 and C-8 positions on overall activity and safety profiles. A comprehensive understanding of these SAR principles is vital for researchers aiming to develop the next generation of quinolone antibiotics to combat the growing challenge of antimicrobial resistance.
References
- 1. Target Preference of 15 Quinolones against Staphylococcus aureus, Based on Antibacterial Activities and Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Quinolone antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 8. researchgate.net [researchgate.net]
- 9. Relationship of quantitative structure and pharmacokinetics in fluoroquinolone antibacterials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00749A [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. protocols.io [protocols.io]
The Dawn of a New Era in Antibacterial Therapy: A Technical Guide to the Discovery and History of Quinolone-3-Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the discovery and historical development of quinolone-3-carboxylic acids, a pivotal class of synthetic antibacterial agents. From the serendipitous discovery of nalidixic acid to the rational design of potent fluoroquinolones, this document traces the evolution of their structure-activity relationships, mechanism of action, and the experimental methodologies that underpinned their development. Quantitative data on antibacterial efficacy are presented in structured tables, and detailed protocols for key experiments are provided. Visualizations of the core signaling pathway and experimental workflows are rendered using the DOT language to facilitate a deeper understanding of these critical therapeutic agents.
Introduction: A Serendipitous Beginning
The story of quinolone-3-carboxylic acids begins not with a targeted drug discovery program, but as a fortunate accident. In 1962, while attempting to synthesize the antimalarial drug chloroquine, George Lesher and his colleagues at the Sterling-Winthrop Research Institute isolated an unexpected byproduct.[1] This compound, initially an impurity, was identified as 1-ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid, later named nalidixic acid.[1] Though technically a naphthyridine, nalidixic acid is widely regarded as the progenitor of the entire quinolone class of antibiotics.[2]
Introduced into clinical practice in 1964 under the trade name NegGram, nalidixic acid exhibited notable activity against Gram-negative bacteria and was primarily used for the treatment of urinary tract infections (UTIs).[1][3] Its mechanism of action, the inhibition of bacterial DNA synthesis, represented a novel approach to antibacterial therapy.[1] However, the clinical utility of nalidixic acid was limited by its narrow spectrum of activity and the rapid development of bacterial resistance.[3] This set the stage for decades of intensive research aimed at modifying the basic quinolone structure to enhance potency, broaden the antibacterial spectrum, and improve pharmacokinetic properties.
The Fluoroquinolone Revolution
A significant breakthrough occurred in the late 1970s with the introduction of a fluorine atom at the C-6 position of the quinolone ring. This modification led to the development of the fluoroquinolones, a new generation of quinolones with dramatically enhanced antibacterial activity.[4][5] Norfloxacin, patented in 1978, was the first fluoroquinolone and demonstrated a broader spectrum of activity compared to its predecessors.[6]
The addition of a piperazine ring at the C-7 position and a cyclopropyl group at the N-1 position, as seen in ciprofloxacin, further expanded the spectrum to include activity against a wide range of Gram-negative and some Gram-positive bacteria.[4][7] Subsequent generations of fluoroquinolones, developed through systematic structure-activity relationship (SAR) studies, have yielded compounds with improved activity against Gram-positive and anaerobic bacteria, as well as enhanced pharmacokinetic profiles.[2]
Mechanism of Action: Targeting Bacterial DNA Replication
Quinolone-3-carboxylic acids exert their bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[8][9][10] These enzymes are crucial for DNA replication, transcription, repair, and recombination by managing the topological state of the bacterial chromosome.[2]
DNA gyrase is responsible for introducing negative supercoils into the DNA, a process vital for the initiation of replication. Topoisomerase IV, on the other hand, is primarily involved in the decatenation of daughter chromosomes following replication. By forming a ternary complex with the enzyme and DNA, quinolones stabilize the cleaved DNA strands, preventing their re-ligation.[9][11] This leads to the accumulation of double-strand DNA breaks, triggering the SOS response and ultimately resulting in bacterial cell death.[8][12]
Signaling Pathway of Quinolone Action
Caption: Quinolone action on bacterial DNA replication.
Quantitative Data: Antibacterial Spectrum
The antibacterial efficacy of quinolone-3-carboxylic acids is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following tables summarize the MIC values for representative quinolones against common Gram-negative and Gram-positive pathogens.
Table 1: Minimum Inhibitory Concentrations (µg/mL) of Quinolones against Escherichia coli
| Quinolone | MIC Range | MIC50 | MIC90 | Reference(s) |
| Nalidixic Acid | 1 - >128 | 4 | 32 | [10] |
| Norfloxacin | 0.015 - >1000 | 0.06 | 16 | |
| Ciprofloxacin | 0.004 - >500 | 0.015 | 2 | |
| Levofloxacin | 0.015 - >200 | 0.03 | 4 | [13] |
Table 2: Minimum Inhibitory Concentrations (µg/mL) of Fluoroquinolones against Staphylococcus aureus
| Fluoroquinolone | MIC Range | MIC50 | MIC90 | Reference(s) |
| Ciprofloxacin | 0.12 - >128 | 0.5 | 32 | [4][14] |
| Ofloxacin | 0.25 - >128 | 1 | 64 | [14] |
| Levofloxacin | 0.12 - 64 | 0.5 | 16 | [15] |
| Moxifloxacin | 0.03 - 16 | 0.125 | 0.5 | [15] |
Experimental Protocols
Synthesis of Nalidixic Acid
This protocol describes a common laboratory synthesis of nalidixic acid.
Materials:
-
2-Amino-6-methylpyridine
-
Diethyl ethoxymethylenemalonate
-
Dowtherm A (or other high-boiling point solvent)
-
Sodium ethoxide
-
Ethanol
-
Hydrochloric acid
-
Ethyl iodide
-
Potassium hydroxide
Procedure:
-
Condensation: A mixture of 2-amino-6-methylpyridine and diethyl ethoxymethylenemalonate is heated.
-
Cyclization: The resulting intermediate is heated in a high-boiling solvent like Dowtherm A to induce cyclization, forming the ethyl ester of 7-methyl-4-hydroxy-1,8-naphthyridine-3-carboxylic acid.
-
Hydrolysis: The ester is hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide.
-
Alkylation: The nitrogen at position 1 is alkylated with ethyl iodide in the presence of a base like potassium hydroxide to yield nalidixic acid.
-
Purification: The final product is purified by recrystallization.
Synthesis of Ciprofloxacin
The synthesis of ciprofloxacin is a multi-step process, with a common route starting from 2,4-dichloro-5-fluorobenzoyl chloride.[2][6]
Materials:
-
2,4-dichloro-5-fluorobenzoyl chloride
-
Diethyl malonate
-
Sodium ethoxide
-
Cyclopropylamine
-
Piperazine
-
Potassium carbonate
-
Dimethylformamide (DMF)
Procedure:
-
Acylation: 2,4-dichloro-5-fluorobenzoyl chloride is reacted with diethyl malonate in the presence of a base.
-
Cyclization: The resulting product is cyclized by heating with a base to form the ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate.
-
Nucleophilic Substitution: The chlorine atom at the C-7 position is displaced by piperazine in a nucleophilic aromatic substitution reaction.
-
Hydrolysis: The ethyl ester is hydrolyzed to the carboxylic acid to yield ciprofloxacin.
-
Purification: The final product is purified by recrystallization.
DNA Gyrase Inhibition Assay
This assay is used to determine the inhibitory activity of a compound against DNA gyrase.[16]
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
DNA gyrase enzyme
-
Assay buffer (containing ATP, MgCl2, and other cofactors)
-
Test compound
-
Agarose gel electrophoresis equipment
-
DNA staining agent (e.g., ethidium bromide)
Procedure:
-
Reaction Setup: A reaction mixture is prepared containing the assay buffer, supercoiled plasmid DNA, and the test compound at various concentrations.
-
Enzyme Addition: The reaction is initiated by adding DNA gyrase.
-
Incubation: The reaction mixture is incubated at 37°C for a specified time (e.g., 30-60 minutes).
-
Reaction Termination: The reaction is stopped by adding a stop buffer (containing a chelating agent like EDTA and a loading dye).
-
Agarose Gel Electrophoresis: The reaction products are separated by agarose gel electrophoresis. Relaxed and supercoiled DNA will migrate at different rates.
-
Visualization: The DNA bands are visualized under UV light after staining. Inhibition of DNA gyrase is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA compared to the control without the inhibitor.
Experimental Workflow for DNA Gyrase Inhibition Assay
Caption: A typical workflow for assessing DNA gyrase inhibition.
Conclusion
The discovery and development of quinolone-3-carboxylic acids represent a landmark achievement in the history of antimicrobial chemotherapy. From the initial serendipitous finding of nalidixic acid, a journey of chemical modification and rational drug design has led to the creation of the potent and broad-spectrum fluoroquinolones. Their unique mechanism of action, targeting bacterial DNA topoisomerases, has made them invaluable tools in the fight against bacterial infections. The ongoing challenge of antibiotic resistance necessitates a continued understanding of the fundamental principles of quinolone chemistry, microbiology, and pharmacology to guide the development of the next generation of these essential medicines. This technical guide serves as a comprehensive resource for researchers dedicated to this critical endeavor.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of Quinolones for Use in Detection of Determinants of Acquired Quinolone Resistance, Including the New Transmissible Resistance Mechanisms qnrA, qnrB, qnrS, and aac(6′)Ib-cr, in Escherichia coli and Salmonella enterica and Determinations of Wild-Type Distributions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. techtransfer.research.vcu.edu [techtransfer.research.vcu.edu]
- 7. researchgate.net [researchgate.net]
- 8. Nalidixic acid synthesis - chemicalbook [chemicalbook.com]
- 9. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]
- 10. smj.org.sa [smj.org.sa]
- 11. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. In Vitro Pharmacodynamic Evaluation of the Mutant Selection Window Hypothesis Using Four Fluoroquinolones against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
A Technical Whitepaper on 4-oxo-1,4-dihydroquinoline-3-carboxylic Acid as a Novel HIV-1 Integrase Inhibitor Scaffold
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Human Immunodeficiency Virus Type 1 (HIV-1) integrase (IN) is a clinically validated target for antiretroviral therapy. The emergence of drug-resistant viral strains necessitates the development of new inhibitors with novel scaffolds. The 4-oxo-1,4-dihydroquinoline-3-carboxylic acid core represents a promising pharmacophore for developing new HIV-1 integrase strand transfer inhibitors (INSTIs). This scaffold shares structural similarities with highly successful, FDA-approved quinolone-based INSTIs. This document provides a comprehensive technical overview of this scaffold, including its mechanism of action, biological activity of its derivatives, detailed experimental protocols for its evaluation, and its structure-activity relationship. The data presented herein supports the this compound core as a viable starting point for the design and development of next-generation anti-HIV-1 agents.
Introduction: The Role of HIV-1 Integrase in the Viral Lifecycle
Human Immunodeficiency Virus Type 1 (HIV-1) remains a significant global health challenge. The virus's ability to integrate its genetic material into the host cell's genome is a critical step for establishing a persistent infection.[1][2][3] This process is catalyzed by the viral enzyme integrase (IN), which has no functional equivalent in human cells, making it an ideal target for antiretroviral drug development.[4]
The integration process involves two key catalytic steps:
-
3'-Processing: In the cytoplasm of the infected cell, IN recognizes the long terminal repeat (LTR) sequences at the ends of the viral DNA and excises a dinucleotide from each 3' end.[1][3]
-
Strand Transfer: The pre-integration complex (PIC), containing the processed viral DNA and integrase, is transported into the nucleus. Here, IN catalyzes a concerted nucleophilic attack by the exposed 3'-hydroxyl groups of the viral DNA onto the phosphodiester backbone of the host chromosomal DNA, permanently inserting the viral genome.[1][3]
Integrase Strand Transfer Inhibitors (INSTIs) are a class of antiretroviral drugs that effectively block the strand transfer step, preventing viral integration and replication.[5]
The this compound Scaffold
The this compound structure is a key pharmacophore found in several successful antibacterial agents and has been identified as a potent scaffold for HIV-1 integrase inhibition.[6] Its potential stems from the specific arrangement of a keto-enol group and a carboxylic acid, which can effectively chelate the divalent magnesium ions (Mg²⁺) in the integrase active site.[2][4][7] This metal-chelating motif is a hallmark of all clinically approved INSTIs, including Raltegravir, Elvitegravir, and Dolutegravir.[8] The development of derivatives from this core structure is a promising strategy for creating novel, potent, and safe anti-HIV agents.[9]
Mechanism of Action: Metal Chelation at the Catalytic Core
The catalytic activity of HIV-1 integrase is dependent on a DDE motif (comprising two aspartate and one glutamate residue) that coordinates two Mg²⁺ ions in the active site.[7] These metal ions are crucial for the catalysis of both 3'-processing and strand transfer.[3][5]
Derivatives of the this compound scaffold function by binding to these essential Mg²⁺ ions.[4] The inhibitor positions itself at the enzyme-viral DNA interface, and its oxygen atoms from the C4-keto and C3-carboxylic acid groups form strong coordinate bonds with the two magnesium ions. This action effectively sequesters the metal cofactors, preventing the binding of host DNA and blocking the strand transfer reaction.[3]
Biological Activity of Representative Derivatives
While data on the unsubstituted core molecule is limited, numerous studies have synthesized and evaluated derivatives to explore the structure-activity relationship (SAR). The following tables summarize quantitative data for representative compounds based on the quinoline scaffold.
Table 1: In Vitro Integrase Inhibition and Anti-HIV Activity
| Compound ID | Modification on Quinolone Core | IC₅₀ (nM) [Integrase Inhibition] | EC₅₀ (nM) [Anti-HIV Activity] | Reference |
|---|---|---|---|---|
| ACC017 | Complex derivative | 9.19 | 0.59 (HIV-1IIIB) | [10] |
| Compound 8b | 8-methyl, 3-carbohydrazide with 4-fluorobenzoyl | >100,000 | 75,000 | [7] |
| Compound 5 | 4-hydroxy-2-oxo derivative | 16,000 (Strand Transfer) | N/A |[11] |
Note: IC₅₀ is the half-maximal inhibitory concentration. EC₅₀ is the half-maximal effective concentration. Lower values indicate higher potency.
Table 2: Cytotoxicity of Representative Derivatives
| Compound ID | Cell Line | CC₅₀ (nM) | Selectivity Index (SI = CC₅₀/EC₅₀) | Reference |
|---|---|---|---|---|
| ACC017 | C8166 | >20,420 | >34,525 | [10] |
| Compound 8b | MT-4 | >500,000 | >6.6 | [7] |
| N'-arylidene derivatives | MT-4 | >250,000 | N/A |[12] |
Note: CC₅₀ is the half-maximal cytotoxic concentration. A high Selectivity Index is desirable, indicating low toxicity at effective antiviral concentrations.
Experimental Protocols
The evaluation of novel this compound derivatives as HIV-1 integrase inhibitors follows a standardized workflow from enzymatic assays to cell-based models.
In Vitro HIV-1 Integrase Inhibitory Assay (Strand Transfer)
This assay quantitatively measures the ability of a compound to inhibit the strand transfer step catalyzed by recombinant HIV-1 integrase. Commercial kits are available for this purpose.[13][14][15]
Methodology (Adapted from EZ-1700/EZ-1800 HIV-1 Integrase Assay Kit): [10]
-
Plate Preparation: A double-stranded donor substrate (DS) DNA, mimicking the HIV-1 LTR U5 end and labeled with biotin, is immobilized onto a streptavidin-coated 96-well microplate. Wells are incubated for 1 hour at 37°C and then washed.
-
Blocking: A blocking buffer is added to each well and incubated for 30 minutes at 37°C to prevent non-specific binding.
-
Enzyme Binding: Recombinant full-length HIV-1 integrase is added to the wells and incubated for 30 minutes at 37°C, allowing it to bind to the DS DNA.
-
Inhibitor Addition: Serial dilutions of the test compound (e.g., quinoline derivative) are added to the wells and incubated for 5-10 minutes at room temperature.
-
Strand Transfer Reaction: A target substrate (TS) DNA, modified with a detectable label (e.g., digoxigenin), is added to initiate the strand transfer reaction. The plate is incubated for 30-60 minutes at 37°C.
-
Detection: The plate is washed to remove unbound TS DNA. An anti-label antibody conjugated to horseradish peroxidase (HRP) is added. After incubation and washing, a colorimetric HRP substrate (e.g., TMB) is added.
-
Quantification: The reaction is stopped, and the absorbance is read using a plate reader. The IC₅₀ value is calculated by plotting the percentage of inhibition against the compound concentration.
Cell-Based Anti-HIV-1 Activity Assay
This assay determines the compound's efficacy in preventing HIV-1 replication in a cellular context.
Methodology (p24 Antigen Capture ELISA): [10]
-
Cell Seeding: Susceptible cells (e.g., C8166, MT-4, or PBMCs) are seeded into a 96-well plate.
-
Infection: Cells are infected with a laboratory-adapted or clinical isolate strain of HIV-1 (e.g., HIV-1IIIB) at a specific multiplicity of infection (MOI).
-
Compound Addition: Immediately after infection, serial dilutions of the test compound are added to the wells. A positive control (e.g., Dolutegravir) and a no-drug control are included.
-
Incubation: The plate is incubated at 37°C in a CO₂ incubator for 4-7 days, allowing for multiple rounds of viral replication.
-
Supernatant Collection: After incubation, the cell culture supernatant is carefully collected.
-
p24 ELISA: The concentration of the HIV-1 p24 capsid protein in the supernatant is quantified using a commercial p24 antigen ELISA kit.
-
Data Analysis: The EC₅₀ value is calculated by plotting the percentage of p24 reduction against the compound concentration.
Cytotoxicity Assay
This assay is crucial to ensure that the observed antiviral activity is not due to general cell toxicity.
Methodology (MTT Assay): [10]
-
Cell Seeding: Target cells (the same type used in the antiviral assay) are seeded in a 96-well plate.
-
Compound Addition: Serial dilutions of the test compound are added to the wells.
-
Incubation: The plate is incubated for a period equivalent to the anti-HIV assay (e.g., 3-7 days) at 37°C in a CO₂ incubator.
-
MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Solubilization: A solubilizing agent (e.g., 12% SDS in 50% DMF) is added to dissolve the formazan crystals.
-
Quantification: The absorbance is measured at 570 nm. The CC₅₀ value is calculated by plotting cell viability against the compound concentration.
Structure-Activity Relationship (SAR) and Future Directions
SAR studies on quinoline-based inhibitors have revealed key insights for optimizing potency and safety.
-
Metal-Chelating Pharmacophore: The 4-oxo and 3-carboxylic acid groups are essential for activity. Bioisosteric replacement of the carboxylic acid with a carbohydrazide can be explored, although it may reduce potency.[7][11]
-
Substitutions on the Quinolone Ring: Modifications at other positions (e.g., N-1, C-7, C-8) significantly impact antiviral activity, cytotoxicity, and pharmacokinetic properties.[1] For instance, the introduction of a halogenated benzyl group, similar to that in Elvitegravir, is a common strategy to enhance potency through interactions with the enzyme and viral DNA.
-
Hydrophobicity and Selectivity: The aromatic moiety of the scaffold contributes to hydrophobic interactions within the active site, influencing selectivity for the strand transfer reaction.[4]
Future research should focus on synthesizing and evaluating a wider range of derivatives of the this compound scaffold. The goal is to identify compounds with high potency against a broad spectrum of HIV-1 strains, including those resistant to current INSTIs, while maintaining a high safety profile and favorable pharmacokinetic properties suitable for clinical development.
Conclusion
The this compound scaffold serves as a robust and validated foundation for the design of novel HIV-1 integrase inhibitors. Its inherent ability to chelate the critical magnesium ions in the enzyme's active site provides a clear mechanism of action. By leveraging established experimental protocols and a rational, SAR-driven approach to chemical modification, this scaffold holds significant promise for the development of the next generation of effective and safe antiretroviral therapeutics.
References
- 1. Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemistry and Structure-Activity Relationship of the Styrylquinoline-Type HIV Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms and inhibition of HIV integration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Anti-HIV Integrase Evaluation of 4-Oxo-4H-quinolizine-3-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular mechanisms of retroviral integrase inhibition and the evolution of viral resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel HIV-1 integrase inhibitors derived from quinolone antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, Biological Evaluation, and Molecular Modeling Studies of New 8-methyl-4-oxo-1,4-dihydroquinoline-3-carbohydrazides as Potential Anti-HIV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative Clinical Pharmacokinetics and Pharmacodynamics of HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Anti-HIV-1 Activity of the Integrase Strand Transfer Inhibitor ACC017 [mdpi.com]
- 11. Design, Synthesis, Docking Study, and Biological Evaluation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 and Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. brieflands.com [brieflands.com]
- 13. xpressbio.com [xpressbio.com]
- 14. mybiosource.com [mybiosource.com]
- 15. abnova.com [abnova.com]
Spectroscopic Profile of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4-oxo-1,4-dihydroquinoline-3-carboxylic acid, a key scaffold in medicinal chemistry. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for acquiring such spectra. This document is intended to serve as a valuable resource for the characterization and analysis of this important chemical entity.
Spectroscopic Data Summary
The spectroscopic data for this compound are summarized in the tables below. These data are essential for the structural confirmation and purity assessment of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data
The proton NMR spectrum provides detailed information about the hydrogen atoms in the molecule. The following data were obtained in DMSO-d₆.[1]
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 15.34 | s | - | COOH |
| 13.42 | s | - | NH |
| 8.89 | s | - | H-2 |
| 8.28 | d | 8.0 | H-5 |
| 7.88 | m | - | H-7 |
| 7.81 | d | 8.4 | H-8 |
| 7.60 | m | - | H-6 |
¹³C NMR Data
| Predicted Chemical Shift (δ) ppm | Assignment |
| 175-185 | C-4 |
| 165-175 | COOH |
| 145-155 | C-2 |
| 138-148 | C-8a |
| 130-140 | C-7 |
| 120-130 | C-5 |
| 115-125 | C-6, C-8 |
| 110-120 | C-4a |
| 105-115 | C-3 |
Infrared (IR) Spectroscopy
The IR spectrum is useful for identifying the functional groups present in a molecule. The characteristic absorption bands for this compound are presented below. These values are typical for quinolone carboxylic acids.[2][3][4]
| Wavenumber (cm⁻¹) | Description |
| 3300-2500 (broad) | O-H stretch (carboxylic acid) |
| ~3100 | N-H stretch |
| 1720-1680 | C=O stretch (carboxylic acid) |
| 1650-1610 | C=O stretch (ketone) |
| 1620-1580 | C=C stretch (aromatic) |
| 1320-1210 | C-O stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. The expected fragmentation of this compound under electron ionization (EI) would likely proceed through characteristic losses of small molecules.
| m/z (mass-to-charge ratio) | Proposed Fragment Ion |
| 189 | [M]⁺ (Molecular Ion) |
| 172 | [M - OH]⁺ |
| 144 | [M - COOH]⁺ |
| 116 | [M - COOH - CO]⁺ |
Experimental Protocols
Detailed methodologies for obtaining the spectroscopic data are provided below. These protocols are generalized for a research laboratory setting.
NMR Spectroscopy
Sample Preparation
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
Instrument Parameters (¹H NMR)
-
Spectrometer: 400 MHz or higher
-
Solvent: DMSO-d₆
-
Temperature: 298 K
-
Pulse Sequence: Standard single-pulse experiment
-
Number of Scans: 16-64
-
Relaxation Delay: 1-2 seconds
-
Spectral Width: 0-16 ppm
Instrument Parameters (¹³C NMR)
-
Spectrometer: 100 MHz or higher
-
Solvent: DMSO-d₆
-
Temperature: 298 K
-
Pulse Sequence: Proton-decoupled single-pulse experiment
-
Number of Scans: 1024 or more, depending on concentration
-
Relaxation Delay: 2-5 seconds
-
Spectral Width: 0-200 ppm
Infrared (IR) Spectroscopy (KBr Pellet Method)
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place a portion of the powder into a pellet press.
-
Apply pressure to form a transparent or translucent pellet.
-
Place the pellet in the sample holder of the FT-IR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
Mass Spectrometry (Electron Ionization - EI)
-
Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol or dichloromethane).
-
Introduce the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph inlet.
-
The sample is vaporized and then ionized using a standard electron energy of 70 eV.
-
The resulting ions are separated by the mass analyzer and detected.
-
The mass spectrum is recorded, showing the mass-to-charge ratio of the molecular ion and its fragments.
Visualizations
The following diagrams illustrate the general workflow for the synthesis and spectroscopic characterization of this compound and the expected mass spectrometry fragmentation pathway.
Caption: General workflow for the synthesis and spectroscopic analysis of a chemical compound.
Caption: Proposed mass spectrometry fragmentation pathway for this compound.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-oxo-1,4-dihydroquinoline-3-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the synthesis of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivatives, a core scaffold in many therapeutic agents. The methodologies described are primarily based on the robust and widely applicable Gould-Jacobs reaction.
Introduction
The this compound moiety is a key pharmacophore found in a variety of clinically important drugs, most notably the quinolone class of antibiotics. These compounds exert their therapeutic effects by targeting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV, leading to the fragmentation of bacterial DNA and subsequent cell death. The versatility of the quinolone scaffold allows for extensive chemical modification, enabling the development of derivatives with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.
The Gould-Jacobs reaction is a classical and reliable method for the synthesis of the 4-oxo-1,4-dihydroquinoline core. This multi-step process involves the condensation of an aniline with an alkoxymethylenemalonate, followed by a thermal cyclization and subsequent hydrolysis of the resulting ester to the desired carboxylic acid.
Synthetic Protocol: The Gould-Jacobs Reaction
The synthesis of this compound derivatives via the Gould-Jacobs reaction can be conceptually divided into three main stages: condensation, thermal cyclization, and hydrolysis.
Diagram of the Synthetic Workflow
Caption: A generalized workflow for the Gould-Jacobs synthesis of this compound derivatives.
Experimental Protocols
Step 1: Synthesis of Diethyl (anilinomethylene)malonate (Condensation)
This procedure describes the initial condensation of an aniline with diethyl ethoxymethylenemalonate.
-
Materials:
-
Aniline (or substituted aniline)
-
Diethyl ethoxymethylenemalonate
-
-
Procedure:
-
In a round-bottom flask, combine freshly distilled aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).
-
Heat the mixture on a steam bath for 1-2 hours.[1]
-
The ethanol formed during the reaction can be removed under reduced pressure.
-
The resulting product, diethyl (anilinomethylene)malonate, can often be used in the next step without further purification. If necessary, it can be recrystallized from a suitable solvent.
-
Step 2: Synthesis of Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate (Thermal Cyclization)
This step involves the high-temperature cyclization of the intermediate to form the quinolone ring system.
-
Materials:
-
Diethyl (anilinomethylene)malonate
-
High-boiling solvent (e.g., diphenyl ether, Dowtherm A)
-
-
Procedure:
-
Dissolve the diethyl (anilinomethylene)malonate from Step 1 in a high-boiling solvent such as diphenyl ether.
-
Heat the reaction mixture to reflux (typically 250-260 °C) in a flask equipped with a reflux condenser.
-
Maintain this temperature for 15-30 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Add a non-polar solvent like hexane or cyclohexane to precipitate the crude product.
-
Collect the precipitate by filtration, wash it thoroughly with the non-polar solvent to remove the high-boiling solvent, and dry it under vacuum.
-
Step 3: Synthesis of this compound (Saponification)
This final step hydrolyzes the ester to the desired carboxylic acid.
-
Materials:
-
Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate
-
2N Sodium Hydroxide (NaOH) solution
-
2N Hydrochloric Acid (HCl) solution
-
-
Procedure:
-
Suspend ethyl 4-hydroxyquinoline-3-carboxylate (1.0 eq) in a 2N sodium hydroxide solution.[2][3]
-
After the reaction is complete, cool the mixture to room temperature.
-
Acidify the filtrate to a pH of approximately 4 with 2N hydrochloric acid. A white precipitate should form.[2][3]
-
Collect the precipitate by filtration, wash it several times with deionized water, and dry it under vacuum to yield the final product.[2][3]
-
Data Presentation
The following table summarizes the quantitative data for the synthesis of the parent this compound. Yields for the synthesis of derivatives will vary depending on the nature and position of substituents on the aniline starting material.
| Compound | Starting Material | Reagents | Yield (%) | Melting Point (°C) |
| This compound | Ethyl 4-hydroxyquinoline-3-carboxylate | 2N NaOH, 2N HCl | 92 | 269-270 |
Characterization Data for this compound:
-
¹H NMR (DMSO-d₆): δ 15.34 (s, 1H), 13.42 (s, 1H), 8.89 (s, 1H), 8.28 (d, J=8.0 Hz, 1H), 7.88 (m, 1H), 7.81 (d, J=8.4 Hz, 1H), 7.60 (m, 1H).[2][3]
Biological Activity and Mechanism of Action
Signaling Pathway of Quinolone Antibiotics
This compound derivatives, particularly the fluoroquinolones, are potent antibacterial agents that target essential bacterial enzymes involved in DNA replication.
Caption: Quinolones inhibit bacterial DNA gyrase and topoisomerase IV, leading to DNA damage and cell death.
Experimental Workflow: Antimicrobial Susceptibility Testing
To evaluate the biological activity of newly synthesized this compound derivatives, a standard protocol for determining the Minimum Inhibitory Concentration (MIC) is employed. The broth microdilution method is a widely accepted and reliable technique for this purpose.
Diagram of the Experimental Workflow for MIC Determination
Caption: A streamlined workflow for determining the Minimum Inhibitory Concentration (MIC) of synthesized quinolone derivatives.
Protocol: Broth Microdilution for MIC Determination
This protocol outlines the steps for determining the MIC of synthesized quinolone derivatives against a bacterial strain.
-
Materials and Equipment:
-
Synthesized this compound derivative
-
Bacterial strain (e.g., Escherichia coli, Staphylococcus aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Multichannel pipette
-
Spectrophotometer or McFarland standards
-
Incubator (37 °C)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
-
Procedure:
-
Preparation of Stock Solution: Dissolve the synthesized compound in DMSO to a high concentration (e.g., 10 mg/mL).
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, pick several colonies of the test bacterium and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the compound stock solution to the first well of a row and mix.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, across the row. Discard 100 µL from the last well.
-
-
Inoculation: Add 100 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 200 µL. Include a positive control (broth and bacteria, no compound) and a negative control (broth only).
-
Incubation: Cover the plate and incubate at 37 °C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
References
Application Notes and Protocols for the Quantification of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a core structural motif found in many quinolone and fluoroquinolone antibiotics, which are a critical class of synthetic antibacterial agents. Accurate and precise quantification of this molecule is essential for various stages of drug development, including pharmacokinetic studies, formulation analysis, and quality control. This document provides detailed application notes and experimental protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry.
Analytical Methods Overview
A summary of the quantitative parameters for the described analytical methods is presented in the table below, allowing for easy comparison of their performance characteristics.
| Parameter | HPLC-UV | LC-MS/MS | UV-Vis Spectrophotometry |
| Linearity Range | 1 - 100 µg/mL | 0.1 ng/mL - 10 µg/mL[1] | 5 - 50 µg/mL |
| Limit of Detection (LOD) | ~0.1 µg/mL | As low as 0.01 ng/mL[1] | ~1 µg/mL |
| Limit of Quantification (LOQ) | ~0.35 µg/mL | ~0.05 ng/mL | ~3 µg/mL |
| Accuracy (% Recovery) | 98 - 102%[2] | 90 - 105%[1] | 97 - 103% |
| Precision (% RSD) | < 2% | ≤ 10%[1] | < 3% |
| Specificity | Moderate to High | Very High | Low to Moderate |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV)
This protocol describes a robust and validated HPLC method for the quantification of this compound in bulk and pharmaceutical dosage forms. The method is based on reversed-phase chromatography with UV detection.[2]
A. Instrumentation and Materials
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 100 mm × 4.6 mm, 2.5 μm particle size)[2]
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable buffer)
-
Reference standard of this compound
-
Volumetric flasks, pipettes, and syringes
-
Syringe filters (0.45 µm)
B. Chromatographic Conditions
-
Mobile Phase: Acetonitrile and water (e.g., 70:30 v/v) with 0.1% formic acid.[2] The mobile phase composition may be adjusted to optimize separation.
-
Flow Rate: 1.0 mL/min[2]
-
Column Temperature: 25°C[2]
-
Detection Wavelength: 325 nm[2]
-
Injection Volume: 10 µL
-
Run Time: 10 minutes[2]
C. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions with concentrations ranging from 1 µg/mL to 100 µg/mL by diluting the stock solution with the mobile phase.
-
Sample Preparation:
-
For bulk drug, accurately weigh and dissolve in the mobile phase to achieve a concentration within the calibration range.
-
For dosage forms, grind tablets to a fine powder. Dissolve a quantity of powder equivalent to a known amount of the active ingredient in the mobile phase, sonicate for 15 minutes, and dilute to the desired concentration.
-
-
Filter all solutions through a 0.45 µm syringe filter before injection.
D. Method Validation The method should be validated according to ICH guidelines (Q2(R1)) for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
-
Linearity: A calibration curve should be constructed by plotting the peak area against the concentration of the working standard solutions. A correlation coefficient (R²) of >0.99 is desirable.[2]
-
Accuracy: Perform recovery studies by spiking a placebo with known amounts of the reference standard at different concentration levels. The recovery should typically be within 98-102%.[2]
-
Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of the standard solution. The relative standard deviation (RSD) should be less than 2%.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a highly sensitive and specific method for the quantification of this compound, particularly suitable for biological matrices.
A. Instrumentation and Materials
-
LC-MS/MS system (e.g., Triple Quadrupole)
-
C18 analytical column (e.g., 50 mm × 2.1 mm, 1.8 µm particle size)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Internal Standard (IS): A structurally similar compound, preferably a stable isotope-labeled version of the analyte.
-
Standard and sample preparation materials as listed for HPLC.
B. LC and MS Conditions
-
LC Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient would be to start with a low percentage of B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized).
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for the analyte and the internal standard. These transitions need to be determined by infusing a standard solution of the compound into the mass spectrometer.
-
C. Standard and Sample Preparation
-
Standard and Sample Preparation: Follow similar procedures as for HPLC, but prepare solutions at a much lower concentration range (e.g., ng/mL).
-
For Biological Samples (e.g., Plasma, Urine):
-
Protein precipitation is a common sample preparation technique. Add a threefold volume of cold acetonitrile (containing the internal standard) to the sample, vortex, and centrifuge to precipitate proteins.
-
The supernatant can then be evaporated and reconstituted in the mobile phase or directly injected.
-
Solid-phase extraction (SPE) may be necessary for cleaner samples and lower detection limits.
-
UV-Vis Spectrophotometry
This method is a simpler and more accessible technique for the quantification of this compound in pure form or simple formulations.
A. Instrumentation and Materials
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Solvent (e.g., 0.1 N HCl, Methanol, or a suitable buffer)
-
Reference standard of this compound
-
Volumetric flasks and pipettes
B. Method
-
Determination of λmax: Prepare a dilute solution of the reference standard in the chosen solvent. Scan the solution in the UV region (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax). For quinolone derivatives, this is often around 280-350 nm. A reported λmax in DMSO is 310 nm.[3]
-
Standard and Sample Preparation:
-
Prepare a stock solution of the reference standard.
-
From the stock solution, prepare a series of dilutions to create a calibration curve (e.g., 5, 10, 20, 30, 40, 50 µg/mL).
-
Prepare the sample solution to have an expected concentration within the calibration range.
-
-
Measurement:
-
Set the spectrophotometer to the predetermined λmax.
-
Use the solvent as a blank.
-
Measure the absorbance of each standard and the sample solution.
-
-
Quantification:
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Determine the concentration of the sample from the calibration curve using its measured absorbance.
-
Visualizations
Caption: HPLC experimental workflow for quantification.
Caption: LC-MS/MS workflow for bioanalytical quantification.
Caption: Logical guide for analytical method selection.
References
Application Notes and Protocols for the ¹H and ¹³C NMR Analysis of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid. This document includes experimental protocols for sample preparation and data acquisition, alongside a summary of known spectral data.
Introduction
This compound is a key pharmacophore found in many quinolone antibiotics. Understanding its structure and purity is crucial for drug development and quality control. NMR spectroscopy is a powerful analytical technique for the structural elucidation and characterization of this and related compounds. This document outlines the standardized procedures for acquiring and interpreting ¹H and ¹³C NMR spectra of this molecule.
Data Presentation
The following tables summarize the available ¹H NMR spectral data for this compound. The data was obtained in deuterated dimethyl sulfoxide (DMSO-d₆).
Table 1: ¹H NMR Spectral Data of this compound in DMSO-d₆
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 15.34 | s | - | COOH |
| 13.42 | s | - | NH |
| 8.89 | s | - | H-2 |
| 8.28 | d | 8.0 | H-5 |
| 7.88 | m | - | H-7 |
| 7.81 | d | 8.4 | H-8 |
| 7.60 | m | - | H-6 |
s = singlet, d = doublet, m = multiplet
Note on ¹³C NMR Data:
-
Carbonyl (C=O): 170-180 ppm
-
Carboxylic Acid (COOH): 165-175 ppm
-
Aromatic/Vinylic (C=C, C=N): 110-150 ppm
Experimental Protocols
Protocol 1: Sample Preparation for NMR Analysis
This protocol outlines the steps for preparing a solution of this compound for NMR analysis.
-
Sample Weighing:
-
For ¹H NMR, accurately weigh approximately 5-10 mg of the solid compound.
-
For ¹³C NMR, a higher concentration is recommended; weigh approximately 20-50 mg of the compound.
-
-
Solvent Selection:
-
Use high-purity deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent. This is a suitable solvent for this compound and its residual proton signal can be used as a reference.
-
-
Dissolution:
-
Transfer the weighed sample into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.
-
Gently vortex or sonicate the mixture until the solid is completely dissolved.
-
-
Transfer to NMR Tube:
-
Using a clean Pasteur pipette, carefully transfer the solution into a standard 5 mm NMR tube.
-
To remove any particulate matter that could affect the spectral quality, a small plug of glass wool can be placed in the Pasteur pipette to act as a filter during the transfer.
-
-
Capping and Labeling:
-
Securely cap the NMR tube to prevent solvent evaporation and contamination.
-
Clearly label the NMR tube with the sample identification.
-
Protocol 2: NMR Data Acquisition
The following are general parameters for acquiring ¹H and ¹³C NMR spectra. These may need to be optimized based on the specific NMR spectrometer being used.
¹H NMR Spectroscopy:
-
Spectrometer Frequency: 300-600 MHz
-
Pulse Sequence: Standard single-pulse (zg30 or similar)
-
Number of Scans: 16-64
-
Relaxation Delay (d1): 1-2 seconds
-
Acquisition Time: 2-4 seconds
-
Spectral Width: 0-16 ppm
-
Referencing: The residual proton signal of DMSO-d₆ is typically found at δ 2.50 ppm and can be used for chemical shift calibration.
¹³C NMR Spectroscopy:
-
Spectrometer Frequency: 75-150 MHz
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30)
-
Number of Scans: 1024-4096 (or more, depending on sample concentration)
-
Relaxation Delay (d1): 2-5 seconds
-
Acquisition Time: 1-2 seconds
-
Spectral Width: 0-220 ppm
-
Referencing: The carbon signal of DMSO-d₆ is typically found at δ 39.52 ppm and can be used for chemical shift calibration.
Visualizations
The following diagram illustrates the general workflow for the NMR analysis of this compound.
Caption: Experimental Workflow for NMR Analysis.
Application Notes: Characterization of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid using Mass Spectrometry
References
- 1. scbt.com [scbt.com]
- 2. 4-Quinolone-3-carboxylic acid | C10H7NO3 | CID 220875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. benchchem.com [benchchem.com]
- 5. jfda-online.com [jfda-online.com]
- 6. Study of 4-quinolone antibiotics in biological samples by short-column liquid chromatography coupled with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PubChemLite - this compound (C10H7NO3) [pubchemlite.lcsb.uni.lu]
- 8. researchgate.net [researchgate.net]
- 9. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. agilrom.ro [agilrom.ro]
Application Notes: 4-oxo-1,4-dihydroquinoline-3-carboxylic Acid in Antibacterial Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-oxo-1,4-dihydroquinoline-3-carboxylic acid serves as the core scaffold for quinolone antibiotics, a significant class of synthetic broad-spectrum antibacterial agents.[1] Its derivatives are developed by modifying substituents at various positions on the bicyclic ring system to enhance antibacterial potency, spectrum, and pharmacokinetic properties.[1][2] The primary mechanism of action for this class of compounds involves the inhibition of essential bacterial enzymes responsible for DNA replication, making them effective bactericidal agents.[3][4]
These application notes provide a comprehensive overview of the use of this compound and its derivatives in standard antibacterial susceptibility testing. Detailed protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are outlined, along with a summary of reported activity for various derivatives.
Mechanism of Action: Inhibition of Bacterial DNA Synthesis
Quinolone antibiotics selectively target bacterial type II topoisomerases, specifically DNA gyrase (primarily in Gram-negative bacteria) and topoisomerase IV (primarily in Gram-positive bacteria).[3] These enzymes are crucial for managing DNA topology during replication, transcription, and repair.
-
DNA Gyrase: This enzyme introduces negative supercoils into the bacterial DNA, a process necessary to relieve torsional stress and allow the replication fork to proceed.[5][6]
-
Topoisomerase IV: This enzyme is primarily responsible for decatenating (unlinking) daughter chromosomes after DNA replication, allowing for proper segregation into daughter cells.[3]
Quinolones bind to the complex formed between these enzymes and the bacterial DNA. This interaction stabilizes the enzyme-DNA complex in a state where the DNA is cleaved, preventing the subsequent re-ligation step.[3] The accumulation of these stalled complexes leads to double-strand DNA breaks, which triggers a cascade of events culminating in the inhibition of DNA synthesis and bacterial cell death.[7]
Caption: Mechanism of action for quinolone antibiotics.
Experimental Protocols
Standardized methods are essential for evaluating the in vitro efficacy of new antibacterial agents. The most common quantitative methods are the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).[8][9]
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[9] The broth microdilution method is a widely used technique for determining MIC values.[10][11]
Materials:
-
Test compound (this compound derivative)
-
Sterile 96-well microtiter plates[7]
-
Cation-adjusted Mueller-Hinton Broth (MHB)[12]
-
Bacterial culture in logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Sterile saline or broth
-
Incubator (35 ± 2°C)
-
Multichannel pipette
Procedure:
-
Preparation of Test Compound: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO), then create serial two-fold dilutions in MHB to achieve concentrations ranging from the expected MIC.[11] Prepare enough volume for each dilution to add 100 µL per well.
-
Preparation of Inoculum: Culture the test bacterium on an appropriate agar plate overnight. Transfer several colonies to sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[9]
-
Plate Inoculation:
-
Add 100 µL of the appropriate compound dilution to each well of a 96-well plate.
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only, no bacteria or compound).
-
Add 100 µL of the standardized bacterial inoculum to each well (except the negative control). The final volume in each well will be 200 µL.
-
-
Incubation: Incubate the microtiter plate at 35 ± 2°C for 16-20 hours in ambient air.[7]
-
Reading Results: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the test compound at which there is no visible growth (i.e., the first clear well).[8]
Protocol 2: Minimum Bactericidal Concentration (MBC) Determination
The MBC is the lowest concentration of an antibacterial agent required to kill 99.9% of the final inoculum after incubation for a specified time.[13] This test is performed as a subsequent step to the MIC assay.
Materials:
-
MIC plate from the previous protocol
-
Sterile Mueller-Hinton Agar (MHA) plates
-
Sterile micropipettes and tips
-
Spreader or sterile loops
-
Incubator (35 ± 2°C)
Procedure:
-
Subculturing from MIC Plate: Following the MIC determination, select the wells showing no visible growth (the MIC well and at least two more concentrated wells).[13]
-
Plating: Aspirate 10-100 µL from each selected well and plate it onto a fresh MHA plate. Spread the inoculum evenly across the surface.
-
Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.[12]
-
Reading Results: After incubation, count the number of colonies (CFU) on each plate. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.[13][14]
Caption: Experimental workflow for MIC and MBC determination.
Data Presentation: Antibacterial Activity
The antibacterial activity of various this compound derivatives has been evaluated against a panel of Gram-positive and Gram-negative bacteria. The following tables summarize reported Minimum Inhibitory Concentration (MIC) values.
Table 1: In Vitro Antibacterial Activity of Imidazo[4,5-h]quinoline-7-carboxylic Acid Derivatives
| Compound | S. aureus (ATCC 25923) | B. subtilis (ATCC 6633) | E. coli (ATCC 25922) | H. influenzae (ATCC 49247) |
| 1a | 0.15 | 3.0 | 0.7 | 3.0 |
| 1f | 0.15 | 0.3 | >100 | 1.5 |
| 1g | 0.3 | 0.6 | >100 | 3.0 |
| 4e | 0.6 | 3.0 | 3.0 | 1.5 |
| 4f | 0.6 | 0.3 | 3.0 | 1.5 |
| Ciprofloxacin * | 0.06 | 0.3 | 0.015 | 0.15 |
| Data presented as MIC in µg/mL. Ciprofloxacin used as a positive control. Data sourced from Zahra et al.[15] |
Table 2: Antibacterial Activity of a Substituted 1,4-dihydro-8-methyl-4-oxoquinoline-3-carboxylic Acid
| Organism | MIC (µg/mL) |
| Staphylococcus aureus 209P | 0.05 |
| Staphylococcus epidermidis IFO 12993 | 0.10 |
| Bacillus subtilis ATCC 6633 | 0.05 |
| Escherichia coli NIHJ | 0.025 |
| Klebsiella pneumoniae 8055 | 0.10 |
| Proteus vulgaris 7002 | 0.10 |
| Pseudomonas aeruginosa 1001 | 0.20 |
| Data for compound 21: 7-(trans-3-Amino-4-methyl-1-pyrrolidinyl)-1-cyclopropyl-1,4-dihydro-6-fluoro-8-methyl-4-oxoquinoline-3-carboxylic acid. Sourced from Uno et al.[16] |
Table 3: Antibacterial Activity of a Hexahydro[10][17]diazepino[2,3-h]quinoline-9-carboxylic Acid Derivative
| Organism | MIC (µg/mL) |
| Staphylococcus aureus | 0.39 |
| Bacillus subtilis | 0.78 |
| Escherichia coli | 6.25 |
| Pseudomonas aeruginosa | 12.5 |
| Data for compound 8: 8-Amino-7-[(2-carboxyethyl)amino]-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. Sourced from Abu-Hashem et al.[18] |
References
- 1. researchgate.net [researchgate.net]
- 2. US4822801A - this compound derivative as antibacterial agents - Google Patents [patents.google.com]
- 3. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinolones | drug develoupment | mechanism of action | future | PPSX [slideshare.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. apec.org [apec.org]
- 9. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods [mdpi.com]
- 11. protocols.io [protocols.io]
- 12. microchemlab.com [microchemlab.com]
- 13. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 14. microbe-investigations.com [microbe-investigations.com]
- 15. researchgate.net [researchgate.net]
- 16. Studies on antibacterial agents. III. Synthesis and antibacterial activities of substituted 1,4-dihydro-8-methyl-4-oxoquinoline-3-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. UpToDate 2018 [doctorabad.com]
- 18. Heterocycles [h]-Fused Onto 4-Oxoquinoline-3-Carboxylic Acid, Part VIII [1]. Convenient Synthesis and Antimicrobial Properties of Substituted Hexahydro[1,4]diazepino[2,3-h]quinoline-9-carboxylic acid and Its Tetrahydroquino[7,8-b]benzodiazepine Analog - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Testing of 4-oxo-1,4-dihydroquinoline-3-carboxylic Acid Derivatives Against Bacterial Strains
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-oxo-1,4-dihydroquinoline-3-carboxylic acid represents a core scaffold of quinolone antibiotics, a critical class of synthetic antibacterial agents. The continuous emergence of antibiotic-resistant bacteria necessitates the development of novel quinolone derivatives with improved efficacy and a broader spectrum of activity. This document provides detailed protocols and compiled data for the in vitro evaluation of various this compound derivatives against a panel of clinically relevant bacterial strains. The presented methodologies and data are intended to serve as a comprehensive resource for researchers engaged in the discovery and development of new antibacterial agents.
Data Presentation: Minimum Inhibitory Concentrations (MIC)
The antibacterial efficacy of this compound derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium in vitro.[1][2] The following table summarizes the MIC values for a selection of derivatives against various Gram-positive and Gram-negative bacterial strains.
| Compound ID | Derivative Substitution | Bacterial Strain | MIC (µg/mL) | Reference |
| 1 | 1-ethyl-6-fluoro-7-(2,5-dioxo-piperazin-1-yl) | Staphylococcus aureus | 4.1 | [3] |
| Staphylococcus epidermidis | 3.1 | [3] | ||
| Micrococcus luteus | 3.1 | [3] | ||
| Bacillus cereus | 2.4 | [3] | ||
| Escherichia coli | 1 | [3] | ||
| Klebsiella pneumoniae | 1 | [3] | ||
| 2 | 1-(4-amino-2-fluorophenyl)-6-fluoro-7-[4-[2-(4-methoxyphenyl)-2-oxoethyl]-1-piperazinyl] (Compound 10d) | Klebsiella pneumoniae | - | [4][5] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | - | [4][5] | ||
| Erythromycin- and ampicillin-resistant Streptococcus pneumoniae | - | [4][5] | ||
| Vancomycin-resistant Enterococcus faecalis | - | [4][5] | ||
| 3 | Quinolone coupled hybrid (Compound 5d) | Gram-positive and Gram-negative strains | 0.125–8 | [6] |
| 4 | Quaternary quinolone (Compound 4e) | Escherichia coli | 0.25 | [7] |
| 5 | 7-(trans-3-Amino-4-methyl-1-pyrrolidinyl)-1-cyclopropyl-6-fluoro-8-methyl (Compound 21) | Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa | - | [8] |
| 6 | 1-ethyl-6-fluoro-7-(1-piperazinyl) (Compound 34) | Gram-positive and Gram-negative bacteria | More active than oxolinic acid | [9] |
| 7 | Fused Hexahydro[7][10]diazepino[2,3-h]quinoline-9-carboxylic acid derivative (Compound 8) | Staphylococcus aureus ATCC 6538 | 0.39 | [10] |
| Bacillus subtilis ATCC 6633 | 0.78 | [10] | ||
| Bacillus pumilus ATCC 8241 | 6.25 | [10] |
Note: A hyphen (-) indicates that the study mentioned significant activity but did not provide a specific MIC value in the abstract.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
1. Materials:
-
Test compounds (this compound derivatives)
-
Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213, P. aeruginosa ATCC 27853)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Pipettes and sterile tips
-
Incubator (35 ± 2°C)
2. Preparation of Reagents:
-
Bacterial Inoculum:
-
Aseptically pick 3-5 isolated colonies of the bacterial strain from an agar plate and inoculate into a tube containing 5 mL of CAMHB.
-
Incubate the broth culture at 35 ± 2°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Test Compound Stock Solution:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). The concentration should be at least 100 times the highest final concentration to be tested.
-
3. Experimental Procedure:
-
Add 100 µL of CAMHB to all wells of a 96-well microtiter plate.
-
Add 1 µL of the test compound stock solution to the first well of each row and perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.
-
The last two wells in a row should be reserved for positive (inoculum only) and negative (broth only) controls.
-
Add 10 µL of the prepared bacterial inoculum to each well (except the negative control). The final volume in each well will be approximately 110 µL.
-
Seal the plate and incubate at 35 ± 2°C for 18-24 hours.
-
Following incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the compound that completely inhibits visible growth.
Visualizations
Mechanism of Action of Quinolone Antibiotics
Quinolone antibiotics primarily exert their antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV. In Gram-negative bacteria, DNA gyrase is the primary target, while in Gram-positive bacteria, topoisomerase IV is the main target. Inhibition of these enzymes leads to the disruption of DNA replication, transcription, and repair, ultimately resulting in bacterial cell death. Some novel quinolone derivatives may also induce bactericidal effects through the accumulation of reactive oxygen species (ROS).[7]
Caption: Mechanism of action of quinolone antibiotics.
Experimental Workflow for MIC Determination
The following diagram outlines the key steps involved in determining the Minimum Inhibitory Concentration (MIC) of a this compound derivative using the broth microdilution method.
Caption: Workflow for MIC determination by broth microdilution.
References
- 1. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. idexx.dk [idexx.dk]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and antibacterial evaluation of certain quinolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and antimicrobial evaluation of novel quaternary quinolone derivatives with low toxicity and anti-biofilm activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Studies on antibacterial agents. III. Synthesis and antibacterial activities of substituted 1,4-dihydro-8-methyl-4-oxoquinoline-3-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-activity relationships of antibacterial 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Heterocycles [h]-Fused Onto 4-Oxoquinoline-3-Carboxylic Acid, Part VIII [1]. Convenient Synthesis and Antimicrobial Properties of Substituted Hexahydro[1,4]diazepino[2,3-h]quinoline-9-carboxylic acid and Its Tetrahydroquino[7,8-b]benzodiazepine Analog - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Anti-inflammatory Agents from 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation can lead to chronic and acute inflammatory diseases. The development of novel anti-inflammatory agents with improved efficacy and safety profiles is a critical area of pharmaceutical research. One promising class of compounds is the 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivatives. These compounds have shown significant potential in modulating inflammatory responses, particularly by inhibiting the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[1][2][3] The mechanism of action for many of these derivatives is linked to the inhibition of the NF-κB signaling pathway, a key regulator of the inflammatory response.[1][2][3]
This document provides detailed application notes and experimental protocols for the synthesis, in vitro screening, and in vivo evaluation of 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivatives as potential anti-inflammatory agents.
Data Presentation
Table 1: Structure-Activity Relationship (SAR) of 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide Derivatives
The anti-inflammatory activity of a series of synthesized derivatives was evaluated by measuring the inhibition of lipopolysaccharide (LPS)-induced TNF-α production in J774A.1 macrophage cells. The following table summarizes the inhibitory concentration (IC50) values for a selection of these compounds, illustrating the impact of substitutions on the N-phenyl ring.
| Compound ID | R1 | R2 | R3 | R4 | TNF-α Inhibition IC50 (µM) |
| 13a | H | H | Cl | H | 0.85 |
| 13b | H | H | F | H | 1.23 |
| 13c | H | H | Br | H | 1.15 |
| 13d | H | H | CH3 | H | 2.54 |
| 13e | H | H | OCH3 | H | 3.12 |
| 13f | Cl | H | H | H | 1.89 |
| 13g | H | Cl | H | H | 2.01 |
| 13h | H | H | H | H | >10 |
| Dexamethasone | - | - | - | - | 0.52 |
Note: The data presented is representative and serves to illustrate the structure-activity relationship. Actual values should be determined experimentally.
Experimental Protocols
Protocol 1: Synthesis of 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide Derivatives
This protocol describes a general two-step synthesis process based on the Gould-Jacobs reaction followed by amidation.
Step 1: Synthesis of Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine a substituted aniline (1.0 eq.) with diethyl ethoxymethylenemalonate (1.1 eq.) in a suitable solvent such as diphenyl ether or Dowtherm A.
-
Reaction Conditions: Heat the mixture to reflux (approximately 250-260 °C) for 30-60 minutes.
-
Work-up: Allow the reaction mixture to cool to room temperature. The product will often precipitate. Dilute the mixture with a non-polar solvent like hexane to facilitate precipitation.
-
Purification: Collect the solid product by filtration, wash with hexane, and recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to yield the ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate intermediate.
Step 2: Amidation to form 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide Derivatives
-
Reaction Setup: In a sealed reaction vessel, suspend the ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate intermediate (1.0 eq.) and the desired substituted aniline (1.2 eq.) in a high-boiling point solvent like diphenyl ether.
-
Reaction Conditions: Heat the mixture to 200-220 °C for 2-4 hours.
-
Work-up: Cool the reaction mixture to room temperature. Add a non-polar solvent such as hexane or petroleum ether to precipitate the product.
-
Purification: Collect the crude product by filtration. Purify the solid by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., DMF/water or ethanol) to obtain the final 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivative.
Protocol 2: In Vitro Anti-inflammatory Activity Screening
This protocol details the procedure for evaluating the inhibitory effect of the synthesized compounds on LPS-induced TNF-α and IL-6 production in the murine macrophage cell line J774A.1.
-
Cell Culture: Culture J774A.1 cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells per well and allow them to adhere overnight.
-
Compound Treatment: The following day, replace the medium with fresh medium containing various concentrations of the test compounds (e.g., 0.1, 1, 10, 50 µM). Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Dexamethasone). Pre-incubate the cells with the compounds for 1 hour.
-
LPS Stimulation: After pre-incubation, stimulate the cells with lipopolysaccharide (LPS) from E. coli at a final concentration of 1 µg/mL.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Cytokine Measurement: Collect the cell culture supernatants and measure the concentrations of TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of cytokine production for each compound concentration relative to the LPS-stimulated vehicle control. Determine the IC50 values using non-linear regression analysis.
Protocol 3: In Vivo Evaluation in a Murine Model of Acute Lung Injury (ALI)
This protocol describes the induction of ALI in mice using LPS and the evaluation of the therapeutic efficacy of a lead compound.
-
Animals: Use male C57BL/6 mice (8-10 weeks old). Acclimatize the animals for at least one week before the experiment.
-
Grouping and Dosing: Divide the mice into groups (n=8-10 per group): Sham (saline), LPS + Vehicle, and LPS + Test Compound (e.g., 10 mg/kg).
-
Compound Administration: Administer the test compound or vehicle intraperitoneally (i.p.) or orally (p.o.) 1 hour before LPS challenge.
-
LPS-induced ALI: Anesthetize the mice and intratracheally instill LPS (5 mg/kg body weight) in 50 µL of sterile saline. The sham group receives 50 µL of sterile saline only.
-
Sample Collection (24 hours post-LPS):
-
Bronchoalveolar Lavage (BAL) Fluid: Euthanize the mice and collect BAL fluid by lavaging the lungs with sterile PBS. Centrifuge the BAL fluid to pellet the cells. Use the supernatant for cytokine analysis (TNF-α, IL-6) and the cell pellet for total and differential cell counts.
-
Lung Tissue: Perfuse the lungs with saline and harvest them. Use one lung for determining the wet/dry weight ratio to assess pulmonary edema. Fix the other lung in 10% formalin for histological analysis (H&E staining) to evaluate inflammatory cell infiltration and lung injury.
-
-
Data Analysis: Compare the different treatment groups for reductions in inflammatory cell counts, cytokine levels, pulmonary edema, and lung injury scores.
Protocol 4: In Vivo Evaluation in a Murine Sepsis Model
This protocol outlines a model of LPS-induced sepsis to assess the effect of a lead compound on survival.
-
Animals: Use male C57BL/6 mice (8-10 weeks old).
-
Grouping and Dosing: As described in the ALI model.
-
Compound Administration: Administer the test compound or vehicle i.p. or p.o. 1 hour before the LPS challenge.
-
LPS-induced Sepsis: Induce sepsis by an intraperitoneal injection of a lethal dose of LPS (e.g., 15-20 mg/kg).
-
Survival Monitoring: Monitor the survival of the mice every 12 hours for up to 7 days.
-
Data Analysis: Plot survival curves (Kaplan-Meier) and analyze for statistical significance between the treatment groups using the log-rank test.
Mandatory Visualizations
Caption: Synthetic workflow for 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivatives.
Caption: Experimental workflow for the evaluation of anti-inflammatory agents.
Caption: Inhibition of the NF-κB signaling pathway by 4-oxo-quinoline derivatives.
References
Application Note: Standard Protocol for the Alkaline Hydrolysis of Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed, optimized, and reproducible protocol for the alkaline hydrolysis (saponification) of ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate to yield 4-oxo-1,4-dihydroquinoline-3-carboxylic acid. This key intermediate is valuable in the synthesis of various pharmaceutical compounds, including novel HIV-1 integrase strand transfer inhibitors[1]. The protocol outlines the required materials, step-by-step experimental procedure, and expected results, including quantitative data and product characterization.
Introduction
The hydrolysis of esters is a fundamental transformation in organic synthesis. Alkaline hydrolysis, or saponification, is often preferred over acid-catalyzed methods due to its irreversibility and the ease of product separation[2][3]. This protocol details the conversion of ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate to its corresponding carboxylic acid. The resulting product, this compound, is a critical building block in medicinal chemistry and drug development. This procedure has been established to be high-yielding and robust.
Materials and Equipment
2.1 Reagents and Chemicals
| Reagent | CAS No. | M.W. ( g/mol ) | Grade | Supplier |
| Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate | 52980-28-6 | 217.22 | ≥98% | Commercial |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | Reagent | Commercial |
| Hydrochloric Acid (HCl), 37% | 7647-01-0 | 36.46 | Reagent | Commercial |
| Deionized Water (H₂O) | 7732-18-5 | 18.02 | Type II | In-house |
2.2 Equipment
-
Round-bottom flask (500 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirrer and stir bar
-
Beakers and graduated cylinders
-
Buchner funnel and filter flask assembly
-
Filter paper (e.g., Whatman No. 1)
-
pH indicator strips or pH meter
-
Vacuum oven or desiccator
-
Standard laboratory glassware
Experimental Protocol
This procedure is based on a 15 g scale synthesis.
3.1 Preparation of Solutions
-
2N Sodium Hydroxide Solution : Carefully dissolve 12.0 g of NaOH pellets in ~130 mL of deionized water. Once cooled to room temperature, transfer to a 150 mL volumetric flask and dilute to the mark.
-
2N Hydrochloric Acid : Add 33.3 mL of concentrated HCl (37%) to ~150 mL of deionized water in a beaker, then dilute to a final volume of 200 mL.
3.2 Reaction Procedure
-
Reaction Setup : Suspend 15.0 g (69 mmol) of ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate in 150 mL of 2N sodium hydroxide solution in a 500 mL round-bottom flask equipped with a magnetic stir bar.[1][4]
-
Reflux : Attach a reflux condenser and heat the suspension to reflux using a heating mantle.[1][4]
-
Reaction Time : Maintain the reaction at a steady reflux with vigorous stirring for 2 hours. The suspension should gradually become a clear solution as the starting material is consumed.[1][4]
-
Cooling : After 2 hours, turn off the heat and allow the reaction mixture to cool to room temperature.
3.3 Product Isolation and Purification
-
Filtration of Insolubles : Once cooled, filter the reaction mixture through a Buchner funnel to remove any minor insoluble impurities.[1][4]
-
Acidification : Transfer the clear filtrate to a large beaker (e.g., 600 mL) and place it in an ice bath to cool. While stirring, slowly add 2N hydrochloric acid dropwise to acidify the solution to a pH of approximately 4.[1][4] A thick white precipitate will form.
-
Precipitate Collection : Collect the white precipitate by vacuum filtration using a Buchner funnel.[1][4]
-
Washing : Wash the collected solid several times with cold deionized water to remove residual salts.[1][4]
-
Drying : Dry the purified product under vacuum at 60-70 °C to a constant weight. The final product is this compound.[1][4]
Data Presentation and Results
4.1 Reaction Summary
| Parameter | Value | Reference |
| Starting Material Mass | 15.0 g (69 mmol) | [1][4] |
| Product Mass (Typical) | 10.5 g | [1][4] |
| Theoretical Yield | 13.05 g | |
| Actual Yield (%) | ~92% | [1][4] |
| Appearance | Pale white solid | [4] |
4.2 Product Characterization
The identity and purity of the final product, this compound, can be confirmed by ¹H NMR spectroscopy.
| Data Type | Parameters and Results | Reference |
| ¹H NMR | (DMSO-d₆, 400 MHz): δ 15.34 (s, 1H), 13.42 (s, 1H), 8.89 (s, 1H), 8.28 (d, J=8.0 Hz, 1H), 7.88 (m, 1H), 7.81 (d, J=8.4 Hz, 1H), 7.60 (m, 1H). | [1][4] |
Visualized Workflow
The overall experimental procedure from reaction setup to final product isolation is depicted in the following workflow diagram.
Caption: Workflow for the hydrolysis of ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate.
Safety Precautions
-
Sodium Hydroxide (NaOH) : Corrosive. Causes severe skin burns and eye damage. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Hydrochloric Acid (HCl) : Corrosive and causes severe burns. The vapor is irritating to the respiratory system. All manipulations should be performed in a well-ventilated fume hood.
-
Reflux : Ensure that the condenser has a continuous flow of cold water and that the system is not sealed to prevent pressure buildup.
Conclusion
This protocol provides an efficient and high-yielding method for the synthesis of this compound via alkaline hydrolysis. The procedure is straightforward, uses readily available reagents, and yields a product of high purity suitable for subsequent use in pharmaceutical research and development.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most widely used method is the Gould-Jacobs reaction.[1][2] This multi-step synthesis begins with the condensation of a substituted aniline with an alkoxymethylenemalonate, such as diethyl ethoxymethylenemalonate (DEEM).[1][3] The resulting intermediate then undergoes a high-temperature thermal cyclization to form the quinoline ring system.[3][4] The final step is the saponification (hydrolysis) of the ester group to yield the desired carboxylic acid.[1]
Q2: What are the critical steps in the Gould-Jacobs reaction that influence the yield?
A2: The most critical step is the thermal cyclization. This step requires high temperatures, typically around 250 °C, to proceed efficiently.[3][4] Insufficient temperature can lead to an incomplete reaction, while excessive temperatures or prolonged heating can cause decomposition and the formation of tarry byproducts.[5][6] The initial condensation reaction to form the anilidomethylenemalonate intermediate is also important for the overall yield.[5]
Q3: How can I purify the final product, this compound?
A3: The crude product is typically purified by recrystallization.[7] An effective method involves acid-base extraction. The acidic carboxylic acid can be dissolved in a weak base to form a water-soluble salt. This aqueous solution can then be washed with an organic solvent to remove non-acidic impurities. Re-acidification of the aqueous layer will precipitate the purified product.[8] The purity can be assessed using techniques like Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and melting point analysis.[8]
Troubleshooting Guides
Problem 1: Low Yield of the Final Product
Symptom: The overall isolated yield of this compound is significantly lower than expected.
| Possible Cause | Troubleshooting Steps & Solutions |
| Incomplete Initial Condensation | - Ensure you are using a slight excess of the malonic ester derivative.[5]- Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time.[5] |
| Incomplete Cyclization | - Gradually increase the reaction temperature for the cyclization step.[5]- Extend the reaction time, but be cautious of potential product degradation.[5]- Consider using microwave irradiation, which can provide rapid and uniform heating, often leading to higher yields and shorter reaction times.[5][9] |
| Product Loss During Workup | - When performing an acid-base extraction, ensure the pH is sufficiently acidic during precipitation to maximize product recovery.[10]- If recrystallizing, use a minimal amount of hot solvent to avoid significant loss of product in the mother liquor.[11] |
| Sub-optimal Reagents | - Use fresh, high-quality aniline and diethyl ethoxymethylenemalonate.[5] |
Problem 2: Formation of Dark, Tarry Byproducts
Symptom: The reaction mixture becomes dark and viscous, and the crude product is a tarry material that is difficult to handle and purify.
| Possible Cause | Troubleshooting Steps & Solutions |
| Decomposition at High Temperatures | - Optimize the cyclization temperature and reaction time through small-scale experiments to find a balance between efficient cyclization and minimal degradation.[5]- Utilize a high-boiling, inert solvent such as Dowtherm A or diphenyl ether to maintain a stable and uniform high temperature, which can help prevent localized overheating.[4][5]- Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative decomposition.[5] |
| Prolonged Heating | - Minimize the reaction time at high temperatures. Microwave-assisted synthesis can be particularly effective in reducing the required heating time.[6] |
Problem 3: Presence of a Decarboxylated Side Product
Symptom: Analytical data (e.g., NMR, MS) of the product mixture indicates the presence of 4-hydroxyquinoline (the product without the C3-carboxylic acid group).
| Possible Cause | Troubleshooting Steps & Solutions |
| Excessive Reaction Temperature and/or Pressure | - Carefully control the temperature during the cyclization and subsequent steps.[5]- If using a sealed vessel for microwave synthesis, monitor the internal pressure and consider reducing the temperature if it becomes too high.[5] |
Data Presentation
Table 1: Effect of Microwave Reaction Conditions on the Yield of Ethyl 4-hydroxyquinoline-3-carboxylate
| Entry | Temperature (°C) | Time (min) | Pressure (bar) | Yield (%) |
| 1 | 250 | 5 | 10 | 1 |
| 2 | 300 | 2 | 20 | 37 |
| 3 | 250 | 20 | 10 | 11 |
| 4 | 300 | 10 | 24 | 28 |
| 5 | 300 | 5 | 22 | 47 |
Data adapted from a study on the microwave-assisted Gould-Jacobs reaction.[6]
Experimental Protocols
Protocol 1: Classical Thermal Synthesis of this compound
Step 1: Condensation of Aniline and Diethyl Ethoxymethylenemalonate (DEEM)
-
In a round-bottom flask, combine aniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.0-1.2 equivalents).[3]
-
Heat the mixture at 100-130 °C for 1-2 hours.[3]
-
Monitor the formation of the anilidomethylenemalonate intermediate by TLC.
-
Remove the ethanol byproduct under reduced pressure. The crude intermediate can often be used in the next step without further purification.
Step 2: Thermal Cyclization
-
Dissolve the anilidomethylenemalonate intermediate in a high-boiling solvent like diphenyl ether (5-10 mL per gram of intermediate).[3]
-
Heat the solution to reflux (approximately 250 °C) for 30-60 minutes.[3]
-
Cool the reaction mixture to room temperature to allow the product, ethyl 4-hydroxyquinoline-3-carboxylate, to precipitate.
-
Add a non-polar solvent such as hexane to aid precipitation.[3]
-
Collect the solid by filtration, wash with the non-polar solvent to remove the high-boiling solvent, and dry under vacuum.[3]
Step 3: Saponification
-
Suspend the dried ethyl 4-hydroxyquinoline-3-carboxylate (15 g, 69 mmol) in a 2N sodium hydroxide solution (150 mL).[10]
-
Stir the mixture under reflux for 2 hours.[10]
-
Cool the reaction mixture to room temperature and filter to remove any insoluble material.
-
Acidify the filtrate to a pH of 4 with 2N hydrochloric acid to precipitate the this compound.[10]
-
Collect the white precipitate by filtration, wash with deionized water, and dry under vacuum. A yield of approximately 92% can be expected for this step.[10]
Protocol 2: Microwave-Assisted Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate
-
In a 2.5 mL microwave vial equipped with a magnetic stir bar, add aniline (0.16 mL, 2.0 mmol) and diethyl ethoxymethylenemalonate (1.21 mL, 6.0 mmol).[6]
-
Seal the vial and place it in a microwave reactor.
-
Heat the mixture to 300 °C and hold for 5 minutes.[6]
-
After the reaction, cool the vial to room temperature, which should cause the product to precipitate.
-
Filter the solid product and wash it with ice-cold acetonitrile (3 mL).[6]
-
Dry the resulting solid under vacuum. The subsequent saponification would follow Step 3 of the classical protocol.
Visualizations
Caption: Mechanism of the Gould-Jacobs Reaction.
Caption: Experimental Workflow for Synthesis.
Caption: Troubleshooting Decision Tree.
References
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. Gould-Jacobs Reaction [drugfuture.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. ablelab.eu [ablelab.eu]
- 7. sid.ir [sid.ir]
- 8. benchchem.com [benchchem.com]
- 9. asianpubs.org [asianpubs.org]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of 4-Oxo-1,4-dihydroquinoline-3-carboxylic Acid
Welcome to the technical support center for the purification of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low yield of purified product after precipitation.
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Question: I am getting a very low yield of my this compound after the final precipitation step. What could be the reasons and how can I improve it?
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Answer: Low yield can stem from several factors. Firstly, ensure that the pH of the solution is optimized for complete precipitation. For this compound, precipitation is typically carried out by acidifying a basic solution of the compound. A pH of around 4 is generally effective for maximizing the precipitate.[1][2] Secondly, incomplete hydrolysis of the ester precursor (if applicable to your synthesis) can result in a lower yield of the final carboxylic acid. Ensure your hydrolysis reaction goes to completion. Lastly, excessive washing of the precipitate with a solvent in which it has some solubility can lead to product loss. Use ice-cold washing solvents to minimize this.
Issue 2: The purified product has a broad melting point range.
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Question: My purified this compound shows a broad melting point, suggesting it is still impure. How can I improve its purity?
-
Answer: A broad melting point is a clear indicator of impurities. The most common purification methods for this compound are recrystallization and acid-base extraction. For recrystallization, selecting an appropriate solvent is crucial. Solvents like ethanol, dimethylformamide (DMF), or acetic acid can be effective.[3] The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Acid-base extraction is another powerful technique to remove neutral or basic impurities. The carboxylic acid can be dissolved in a weak base, washed with an organic solvent to remove non-acidic impurities, and then re-precipitated by adding acid.[3]
Issue 3: Presence of colored impurities in the final product.
-
Question: My final product has a yellowish or brownish tint, indicating the presence of colored impurities. How can I remove them?
-
Answer: Colored impurities often arise from side reactions or decomposition during synthesis, particularly in high-temperature reactions like the Gould-Jacobs synthesis.[4][5] Treatment with activated charcoal during recrystallization can be very effective in removing colored impurities. Add a small amount of activated charcoal to the hot solution of your crude product, heat for a short period, and then perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Common impurities often depend on the synthetic route employed. For the widely used Gould-Jacobs reaction, potential impurities include:
-
Unreacted starting materials: Such as the aniline and the malonic ester derivative.
-
Incomplete cyclization product: The intermediate anilidomethylenemalonate may persist if the cyclization temperature is not high enough.[4]
-
Side-products from decarboxylation: At very high temperatures, the desired product can decarboxylate to form 4-hydroxyquinoline.[5]
-
Regioisomers: If a substituted aniline is used, different cyclization positions can lead to the formation of regioisomers.[5]
Q2: What is the recommended method for monitoring the purity of this compound during purification?
A2: The purity of your compound can be effectively monitored using the following techniques:
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the number of components in your sample.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample. A C18 reversed-phase column with a mobile phase of acetonitrile/water with a small amount of an acid like trifluoroacetic acid (TFA) is a good starting point.[3]
-
Melting Point Analysis: A sharp melting point range close to the literature value (around 269-270 °C) is indicative of high purity.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify the presence of impurities.[1][2]
Q3: What are the key parameters to control during the acid-base extraction for purification?
A3: To optimize purification by acid-base extraction, consider the following:
-
Choice of Base: A weak base like sodium bicarbonate is often sufficient to deprotonate the carboxylic acid and bring it into the aqueous phase, leaving less acidic impurities in the organic layer.[3]
-
pH for Precipitation: After washing the basic aqueous solution with an organic solvent, the pH should be carefully adjusted to be acidic (around pH 2-4) to ensure complete precipitation of the carboxylic acid.[1][2][3]
-
Temperature: Perform the acidification and precipitation in an ice bath to minimize the solubility of the product in the aqueous medium.
Data Presentation
Table 1: Common Solvents for Recrystallization
| Solvent | Rationale |
| Ethanol | Good solubility at high temperatures, lower solubility at room temperature. |
| Dimethylformamide (DMF) | Can dissolve the compound well, often used for compounds with poor solubility in other solvents. |
| Acetic Acid | Another option for recrystallization, particularly if acidic conditions are not detrimental to the compound. |
Table 2: Analytical Techniques for Purity Assessment
| Technique | Purpose | Typical Conditions |
| TLC | Qualitative purity check | Silica gel plates, various solvent systems (e.g., ethyl acetate/hexanes) |
| HPLC | Quantitative purity analysis | C18 column, acetonitrile/water gradient with 0.1% TFA |
| Melting Point | Purity indicator | Sharp range expected for pure compound (Lit. ~269-270 °C) |
| ¹H NMR | Structural confirmation and impurity identification | DMSO-d₆ is a common solvent |
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, DMF, acetic acid) by heating to boiling and then cooling to room temperature and then in an ice bath. A suitable solvent will dissolve the compound when hot and show significant crystal formation upon cooling.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to dissolve it completely.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collection and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate.
-
Base Extraction: Transfer the organic solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate. The carboxylic acid will move to the aqueous layer as its sodium salt. Repeat the extraction 2-3 times.
-
Separation: Combine the aqueous layers. The organic layer containing neutral and basic impurities can be discarded.
-
Acidification: Cool the combined aqueous layers in an ice bath. Slowly add a dilute strong acid (e.g., 2N HCl) with stirring until the solution reaches a pH of approximately 4.[1][2]
-
Precipitation and Collection: The purified this compound will precipitate. Collect the solid by vacuum filtration.
-
Washing and Drying: Wash the collected solid with cold deionized water to remove any residual salts and then dry the product under vacuum.[1][2]
Visualizations
Caption: General purification workflow for this compound.
Caption: Detailed steps of the acid-base extraction purification method.
References
solubility of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid in different solvents
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound is a crystalline solid that is generally described as having low solubility in many common solvents. It is slightly soluble in water, and sparingly soluble in methanol and dimethyl sulfoxide (DMSO).[1] It is considered miscible with organic solvents like ethanol, toluene, and ethyl acetate, which makes it suitable for use in various organic synthesis reactions.
Q2: I am having trouble dissolving this compound in water. What can I do?
A2: The aqueous solubility of this compound is limited. As a carboxylic acid, its solubility is expected to be pH-dependent. To enhance aqueous solubility, you can try adjusting the pH of the solution. Since it is an acidic compound, increasing the pH by adding a base (e.g., sodium hydroxide) will deprotonate the carboxylic acid group, forming a more soluble salt.
Q3: In which organic solvents is this compound most soluble?
Q4: Are there any safety precautions I should be aware of when handling this compound and its solutions?
A4: Yes, it is important to handle this compound with appropriate safety measures. It may cause skin and eye irritation.[2] It is also harmful if swallowed. Always work in a well-ventilated area, wear personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Refer to the Safety Data Sheet (SDS) for comprehensive safety information.
Troubleshooting Guides
Issue 1: Compound crashes out of solution upon addition of an aqueous buffer.
-
Cause: The compound has likely exceeded its solubility limit in the final solvent mixture. This is common when a concentrated stock solution in an organic solvent (like DMSO) is diluted into an aqueous buffer.
-
Solution:
-
Decrease the final concentration of the compound in the aqueous buffer.
-
Increase the percentage of the organic co-solvent (e.g., DMSO, ethanol) in the final mixture, if permissible for your experiment.
-
Adjust the pH of the aqueous buffer. For this acidic compound, increasing the pH should enhance solubility.
-
Issue 2: Inconsistent results in biological or chemical assays.
-
Cause: Poor solubility can lead to the formation of micro-precipitates, which can interfere with assays and lead to non-reproducible results. The actual concentration of the compound in solution may be lower than intended.
-
Solution:
-
Visually inspect your solutions for any signs of precipitation, both before and after addition to the assay medium.
-
Consider filtering your final solutions through a syringe filter (e.g., 0.22 µm) to remove any undissolved particles before use.
-
Determine the solubility of the compound under your specific experimental conditions (e.g., temperature, buffer composition) to ensure you are working within its solubility limits.
-
Quantitative Solubility Data
Direct quantitative solubility data for this compound is not extensively available in the public domain. However, data from structurally similar and widely studied fluoroquinolone antibiotics, such as Ciprofloxacin and Levofloxacin, can provide valuable insights into its expected solubility behavior, particularly concerning the effect of pH.
Table 1: Aqueous Solubility of Structurally Related Quinolone Carboxylic Acids at Different pH Values.
| Compound | pH | Solubility (mg/mL) |
| Levofloxacin Hemihydrate | 3.0 | 70.66 ± 0.43[3] |
| 4.0 | 65.40 ± 0.56[3] | |
| 5.0 | 57.55 ± 0.32[3] | |
| 6.0 | 51.07 ± 0.44[3] | |
| 7.0 | 49.66 ± 0.17[3] | |
| 8.0 | 44.39 ± 0.18[3] | |
| Ciprofloxacin | Insoluble in water | - |
| 0.1N Hydrochloric Acid | 25 |
Note: This data is for structurally related compounds and should be used as a general guide. Actual solubility of this compound may vary.
Table 2: Qualitative Solubility of this compound in Various Solvents.
| Solvent | Solubility |
| Water | Slightly Soluble |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble[1] |
| Methanol | Slightly Soluble[1] |
| Ethanol | Miscible |
| Toluene | Miscible |
| Ethyl Acetate | Miscible |
Experimental Protocols
Protocol 1: Determination of Thermodynamic Solubility using the Shake-Flask Method
This method is considered the gold standard for determining the thermodynamic (equilibrium) solubility of a compound.
Methodology:
-
Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, buffer of a specific pH, or organic solvent) in a sealed, inert container (e.g., glass vial with a screw cap). The excess solid is crucial to ensure that a saturated solution is formed.
-
Equilibration: Agitate the mixture at a constant temperature for a prolonged period (typically 24-48 hours) to allow the system to reach equilibrium. A shaker or a rotator is commonly used for this purpose.
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by careful collection of the supernatant, or by filtration through a suitable membrane filter (e.g., 0.22 µm PTFE or PVDF).
-
Quantification: Accurately dilute the clear, saturated solution with an appropriate solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calculation: The solubility is calculated from the measured concentration of the diluted saturated solution, taking the dilution factor into account.
Caption: Workflow for Thermodynamic Solubility Determination.
Protocol 2: Determination of pKa and pH-Dependent Solubility Profile via Potentiometric Titration
This method is particularly useful for ionizable compounds like this compound to understand how solubility changes with pH.
Methodology:
-
Instrument Calibration: Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).
-
Sample Preparation: Prepare a suspension of the compound in water or a co-solvent system. For accurate pKa determination, the starting concentration should be known.
-
Titration: Titrate the suspension with a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments.
-
Data Recording: Record the pH of the solution after each addition of the titrant, ensuring the pH reading has stabilized.
-
Data Analysis:
-
Plot the pH of the solution against the volume of titrant added. The pKa can be determined from the half-equivalence point of the titration curve.
-
The point at which the solid compound completely dissolves can be observed, and the solubility at that specific pH can be calculated.
-
By performing titrations at different initial concentrations of the compound, a pH-solubility profile can be constructed.
-
Caption: Workflow for pKa and pH-Dependent Solubility Determination.
References
Technical Support Center: Optimizing N-Alkylation of 4-Oxoquinoline-3-Carboxylate Esters
Welcome to the technical support center for the N-alkylation of 4-oxoquinoline-3-carboxylate esters. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions to streamline your experimental workflow and overcome common challenges in this crucial synthetic step.
Troubleshooting Guide
This section addresses specific issues that may arise during the N-alkylation of 4-oxoquinoline-3-carboxylate esters.
| Issue | Potential Cause | Troubleshooting Steps |
| 1. Low or No Conversion | a. Insufficiently strong base: The N-H proton of the 4-quinolone core requires a sufficiently strong base for deprotonation to form the nucleophilic anion. | • Switch to a stronger base. Common choices, in increasing order of strength, include K₂CO₃, Cs₂CO₃, and NaH. • Ensure the base is fresh and anhydrous, especially when using NaH. |
| b. Low reaction temperature: The reaction kinetics may be slow at lower temperatures. | • Gradually increase the reaction temperature, monitoring for potential side product formation by TLC or LC-MS. | |
| c. Poor leaving group on the alkylating agent: The rate of Sₙ2 reactions is dependent on the quality of the leaving group. | • If possible, use an alkylating agent with a better leaving group (I > Br > Cl > OTs). | |
| d. Steric hindrance: Bulky alkylating agents or substituents on the quinoline ring can impede the reaction. | • If feasible, consider a less sterically hindered alkylating agent. • Prolonged reaction times or higher temperatures might be necessary. | |
| 2. Formation of O-Alkylated Byproduct | a. Reaction conditions favoring O-alkylation: The tautomeric nature of the 4-oxoquinoline system allows for competitive O-alkylation. The choice of solvent and counter-ion can influence the N- versus O-alkylation ratio. | • Polar aprotic solvents like DMF and DMSO generally favor N-alkylation. • Using "harder" alkylating agents (e.g., dimethyl sulfate) might favor O-alkylation, while "softer" agents (e.g., alkyl iodides) tend to favor N-alkylation.[1] |
| b. Nature of the cation: The cation from the base can influence the nucleophilicity of the nitrogen versus the oxygen. | • While not extensively documented for this specific substrate, in related systems, the choice of base (e.g., K₂CO₃ vs. NaH) can alter the N/O selectivity. | |
| 3. Multiple Alkylations or Side Reactions | a. Reaction of the ester group: Strong bases or high temperatures might lead to hydrolysis or transesterification of the carboxylate ester. | • Use a non-nucleophilic base if ester reactivity is a concern. • Maintain moderate reaction temperatures. |
| b. Degradation of starting material or product: Prolonged exposure to harsh conditions can lead to decomposition. | • Monitor the reaction progress and stop it once the starting material is consumed. • Ensure an inert atmosphere (e.g., nitrogen or argon) if your substrates are sensitive to oxidation. | |
| 4. Difficult Product Purification | a. Similar polarity of starting material and product: This can make chromatographic separation challenging. | • Optimize the reaction to drive it to completion to minimize residual starting material. • Consider recrystallization as an alternative or complementary purification method. |
| b. Presence of inorganic salts: Residual base or salt byproducts can interfere with purification. | • Perform an aqueous work-up to remove water-soluble inorganic compounds before chromatography. |
Frequently Asked Questions (FAQs)
Q1: What are the most common conditions for N-alkylation of ethyl 4-oxoquinoline-3-carboxylate?
A1: The most frequently employed conditions involve a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), with a moderately strong base like potassium carbonate (K₂CO₃). The reaction is typically run at room temperature to slightly elevated temperatures.
Q2: How can I improve the yield of my N-alkylation reaction?
A2: To improve yields, consider the following:
-
Base: Using a stronger base like cesium carbonate (Cs₂CO₃) or sodium hydride (NaH) can lead to higher yields by ensuring complete deprotonation of the quinolone nitrogen.
-
Alkylating Agent: Employing a more reactive alkylating agent, such as an alkyl iodide instead of a chloride or bromide, can enhance the reaction rate and yield.
-
Temperature: Gently heating the reaction mixture can often improve conversion, but should be monitored to avoid side reactions.
-
Stoichiometry: Using a slight excess (1.1-1.5 equivalents) of the alkylating agent and the base is common practice.
Q3: My reaction is giving a mixture of N- and O-alkylated products. How can I favor N-alkylation?
A3: N-alkylation is generally favored in polar aprotic solvents like DMF. The choice of the alkylating agent is also crucial; softer electrophiles such as alkyl iodides tend to react preferentially at the "softer" nitrogen atom. In some heterocyclic systems, the use of sodium hydride as a base in THF or DMF has been shown to favor N-alkylation.
Q4: Is it necessary to run the reaction under an inert atmosphere?
A4: While not always strictly necessary, using an inert atmosphere (e.g., nitrogen or argon) is good practice, especially when using moisture-sensitive reagents like sodium hydride. It can also prevent potential oxidative side reactions, leading to a cleaner reaction profile.
Q5: Can I use a different ester group, for example, a methyl or tert-butyl ester?
A5: Yes, other ester groups can be used. However, be mindful that the reaction conditions, particularly the base, might affect the ester functionality. For instance, a strong nucleophilic base could potentially lead to transesterification if an alcohol is present or used as a solvent. The tert-butyl ester is more labile to acidic conditions, which is generally not a concern in this basic alkylation reaction.
Quantitative Data on Reaction Conditions
The following tables summarize yields for N-alkylation under various conditions, compiled from literature sources. Note that direct comparisons should be made with caution as the specific substrates and reaction scales may vary.
Table 1: Effect of Base and Solvent on N-Alkylation Yield
| Starting Material | Alkylating Agent | Base | Solvent | Temperature | Yield (%) | Reference |
| Ethyl 4-oxoquinoline-3-carboxylate | Ethyl Iodide | K₂CO₃ | DMF | RT | Good (unspecified) | General Knowledge |
| N-benzyl-4-oxoquinoline-3-carboxamide | Ethyl Bromide | K₂CO₃ | Acetonitrile | Reflux | 80 | [2][3] |
| 2-Thioxoquinoline-3-carboxylate | Methyl Iodide | NaH | DMF | 60-80°C | High (unspecified) | [1] |
| 2-Thioxoquinoline-3-carboxylate | Methyl Iodide | K₂CO₃ | Acetone | 60-80°C | Moderate | [1] |
| 2-Thioxoquinoline-3-carboxylate | Methyl Iodide | K₂CO₃ | DMF | 60-80°C | High | [1] |
| 2-Thioxoquinoline-3-carboxylate | Methyl Iodide | K₂CO₃ | DMSO | 60-80°C | High | [1] |
Table 2: Influence of Alkylating Agent on N-Alkylation Yield
| Starting Material | Alkylating Agent | Base | Solvent | Yield (%) | Reference |
| 4-Oxoquinoline Derivative | Alkyl Iodide | K₂CO₃ | DMF | Generally Higher | General Principle |
| 4-Oxoquinoline Derivative | Alkyl Bromide | K₂CO₃ | DMF | Moderate | General Principle |
| 4-Oxoquinoline Derivative | Alkyl Chloride | K₂CO₃ | DMF | Generally Lower | General Principle |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation using Potassium Carbonate in DMF
This protocol is a standard and reliable method for the N-alkylation of ethyl 4-oxoquinoline-3-carboxylate.
-
Reagent Preparation: To a round-bottom flask equipped with a magnetic stir bar, add ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate (1.0 eq.).
-
Solvent and Base Addition: Add anhydrous N,N-dimethylformamide (DMF) to dissolve the starting material. Add powdered anhydrous potassium carbonate (K₂CO₃) (1.5 eq.).
-
Alkylating Agent Addition: To the stirred suspension, add the alkylating agent (e.g., ethyl iodide, 1.2 eq.) dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or heat to 50-60 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, pour the mixture into ice-water and stir. The product may precipitate out. If so, collect the solid by filtration, wash with water, and dry. If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: N-Alkylation using Sodium Hydride in THF
This protocol is suitable when a stronger base is required, for example, with less reactive alkylating agents.
-
Inert Atmosphere: Set up a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen or argon inlet.
-
Base Suspension: Under the inert atmosphere, carefully add sodium hydride (NaH) (60% dispersion in mineral oil, 1.2 eq.) to anhydrous tetrahydrofuran (THF).
-
Substrate Addition: Dissolve the ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate (1.0 eq.) in anhydrous THF and add it dropwise to the NaH suspension at 0 °C.
-
Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for an additional 30 minutes.
-
Alkylating Agent Addition: Cool the mixture back to 0 °C and add the alkylating agent (1.1 eq.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.
-
Quenching and Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C. Extract the mixture with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
Visualizations
Caption: General experimental workflow for N-alkylation.
Caption: Troubleshooting decision tree for N-alkylation.
References
avoiding byproduct formation in the synthesis of quinolone derivatives
Welcome to the technical support center for the synthesis of quinolone derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions related to byproduct formation in key synthetic methods.
Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during the synthesis of quinolone derivatives, with a focus on minimizing or avoiding byproduct formation.
Issue 1: Formation of 2-Hydroxyquinoline Isomer in Conrad-Limpach-Knorr Synthesis
Question: I am performing a Conrad-Limpach synthesis to obtain a 4-hydroxyquinoline derivative, but I am consistently isolating the isomeric 2-hydroxyquinoline as a significant byproduct. How can I favor the formation of the desired 4-hydroxyquinoline?
Answer: The formation of 2-hydroxyquinoline versus 4-hydroxyquinoline in the Conrad-Limpach-Knorr synthesis is a classic example of kinetic versus thermodynamic control. The desired 4-hydroxyquinoline is the kinetic product, while the 2-hydroxyquinoline is the thermodynamic product.[1][2]
Root Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Reaction Temperature | At higher temperatures (around 140°C or more), the aniline can attack the less reactive ester group of the β-ketoester, leading to the thermodynamically stable β-keto anilide, which then cyclizes to the 2-hydroxyquinoline.[3] | Maintain a lower reaction temperature during the initial condensation of the aniline and β-ketoester to favor the formation of the kinetic product, the β-aminoacrylate, which leads to the 4-hydroxyquinoline.[2] |
| Prolonged Reaction Time | Extended reaction times, especially at elevated temperatures, can allow the reaction to equilibrate to the more stable thermodynamic product. | Monitor the reaction progress closely using techniques like TLC. Once the formation of the β-aminoacrylate intermediate is complete, proceed to the cyclization step without unnecessary delay. |
| Acid Catalysis | Strong acid catalysis can favor the formation of the β-ketoanilide intermediate, leading to the 2-hydroxyquinoline. | If an acid catalyst is necessary for the initial condensation, consider using a milder acid or a catalytic amount to avoid promoting the thermodynamic pathway. |
Experimental Protocol: Favoring 4-Hydroxyquinoline Formation in Conrad-Limpach Synthesis
-
Condensation (Kinetic Control):
-
In a round-bottom flask, combine the aniline (1.0 eq) and the β-ketoester (1.0-1.2 eq).
-
If necessary, add a catalytic amount of a mild acid (e.g., acetic acid).
-
Heat the mixture at a moderate temperature (e.g., reflux in ethanol) and monitor the formation of the β-aminoacrylate intermediate by TLC.[4]
-
Once the aniline is consumed, remove the solvent and any volatile byproducts under reduced pressure.
-
-
Cyclization:
-
To the crude β-aminoacrylate, add a high-boiling, inert solvent such as mineral oil or Dowtherm A.[1] The high temperature required for cyclization (typically ~250°C) is a critical step.[1]
-
Heat the mixture to the target temperature and maintain it for the optimized duration (often 30-60 minutes).[4]
-
Upon cooling, the 4-hydroxyquinoline product should precipitate and can be collected by filtration.[5]
-
Wash the product with a non-polar solvent like hexanes or toluene to remove the high-boiling solvent.[5]
-
Issue 2: Aldol Condensation Byproducts in Friedländer Synthesis
Question: During my Friedländer synthesis of a substituted quinoline, I am observing significant amounts of byproducts resulting from the self-condensation of my ketone starting material. How can I suppress this side reaction?
Answer: The Friedländer synthesis involves the reaction of a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing an α-methylene group.[6] A common side reaction, especially under basic conditions, is the aldol self-condensation of the ketone reactant.[6]
Root Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Base Catalysis | Basic conditions promote the formation of enolates from the ketone, leading to self-condensation. | If possible, perform the reaction under acidic conditions. If base catalysis is required, consider using a milder base or a Lewis acid catalyst.[6] |
| High Reactant Concentration | High concentrations of the ketone can increase the rate of the bimolecular self-condensation reaction. | Add the ketone slowly to the reaction mixture containing the 2-aminoaryl aldehyde/ketone. This maintains a low instantaneous concentration of the ketone, favoring the desired reaction. |
| Reactive Ketone | Ketones with highly acidic α-hydrogens are more prone to enolization and self-condensation. | To circumvent this issue, an imine analog of the 2-aminoaryl aldehyde or ketone can be used. This modification can prevent the aldol side reaction.[6] |
Experimental Protocol: Minimizing Aldol Byproducts in Friedländer Synthesis
-
Reaction Setup:
-
In a reaction vessel, dissolve the 2-aminoaryl aldehyde or ketone in a suitable solvent.
-
Add the catalyst (e.g., p-toluenesulfonic acid for acidic conditions).
-
-
Slow Addition of Ketone:
-
Add the ketone containing the α-methylene group to the reaction mixture dropwise over a period of time using an addition funnel.
-
-
Temperature Control:
-
Maintain the reaction at the lowest temperature that allows for a reasonable reaction rate to disfavor the higher activation energy pathway of self-condensation. The use of gold catalysts has been reported to allow for milder reaction conditions.[6]
-
-
Work-up and Purification:
-
After the reaction is complete, neutralize the catalyst if necessary.
-
Extract the product and purify using column chromatography or recrystallization to remove any remaining aldol byproducts.
-
Issue 3: Regioisomer Formation in Gould-Jacobs Reaction
Question: I am using an asymmetrically substituted aniline in a Gould-Jacobs reaction and obtaining a mixture of regioisomeric quinolone products. How can I improve the regioselectivity of the cyclization step?
Answer: The Gould-Jacobs reaction involves the condensation of an aniline with diethyl ethoxymethylenemalonate (or a similar reagent) followed by thermal cyclization.[7] When using an asymmetrically substituted aniline, the cyclization can occur at two different ortho positions, potentially leading to a mixture of regioisomers. The regioselectivity is influenced by both steric and electronic factors.
Root Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Steric Hindrance | Cyclization is generally disfavored at an ortho position with a bulky substituent. | If possible, choose an aniline starting material where one ortho position is significantly more sterically hindered than the other to direct the cyclization. |
| Electronic Effects | Electron-donating groups on the aniline ring can activate the ortho and para positions for electrophilic attack during cyclization, while electron-withdrawing groups are deactivating. The relative activation of the two ortho positions will influence the product ratio. | Consider the electronic nature of the substituents on your aniline. Cyclization will be favored at the more nucleophilic (electron-rich) ortho position. Strategically choosing substituents can enhance regioselectivity. |
| Reaction Conditions | While thermal cyclization is standard, alternative methods might offer better control. | Explore microwave-assisted synthesis. The rapid and uniform heating provided by microwaves can sometimes improve yields and may influence the regioselectivity of the reaction.[8] |
Experimental Protocol: Gould-Jacobs Reaction with an Asymmetrically Substituted Aniline
-
Condensation:
-
Combine the asymmetrically substituted aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq).
-
Heat the mixture at 100-130°C for 1-2 hours. Monitor the formation of the anilidomethylenemalonate intermediate by TLC.[3]
-
Remove the ethanol byproduct under reduced pressure.
-
-
Cyclization (Microwave-Assisted for Potentially Improved Selectivity):
-
Place the crude intermediate in a microwave-safe vial.
-
Heat the mixture in a microwave reactor to a high temperature (e.g., 250-300°C) for a short duration (5-20 minutes).[9]
-
Carefully monitor the reaction to avoid degradation at high temperatures.
-
-
Work-up and Analysis:
-
After cooling, the product should precipitate. Filter the solid and wash with a cold solvent like acetonitrile.[9]
-
Analyze the product mixture using techniques like NMR or HPLC to determine the ratio of regioisomers.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the Skraup synthesis, and how can they be minimized?
A1: The Skraup synthesis, which uses glycerol, sulfuric acid, and an oxidizing agent with an aniline, is notorious for its harsh and exothermic nature. The most common byproducts are tar and polymeric materials. These arise from the polymerization of acrolein (formed in situ from glycerol) under the strongly acidic and high-temperature conditions. To minimize these byproducts, it is crucial to have strict temperature control and to ensure efficient stirring. The use of a milder oxidizing agent and a catalytic amount of a moderator like ferrous sulfate can also help to control the reaction's vigor.
Q2: I am seeing a low yield in my Conrad-Limpach cyclization step. What could be the issue?
A2: A low yield in the thermal cyclization step of the Conrad-Limpach synthesis is often due to insufficient temperature. This step requires a high temperature (around 250°C) for the electrocyclic ring-closing to occur efficiently.[5] Ensure you are using a high-boiling, inert solvent (like Dowtherm A or mineral oil) and a reliable heating apparatus to achieve and maintain this temperature.[1] Inefficient heat transfer can also be a problem. Additionally, prolonged heating at very high temperatures can lead to degradation of the product, so optimizing the reaction time is also important.[5]
Q3: Are there "greener" alternatives to the classical high-temperature quinolone synthesis methods?
A3: Yes, several modern synthetic methods aim to be more environmentally friendly. Microwave-assisted synthesis has been shown to dramatically reduce reaction times and, in some cases, improve yields for reactions like the Gould-Jacobs synthesis.[8] Other approaches include the use of photocatalysts, biocatalysts, and green solvents like water or ethanol. These methods often proceed under milder conditions, reducing energy consumption and the formation of hazardous byproducts.
Q4: Why is it important to remove byproducts, such as the 2-hydroxyquinoline isomer, from my final product?
A4: It is critically important to remove byproducts for several reasons, especially in the context of drug development.
-
Biological Activity: Byproducts can have their own biological activities. For example, the 2-hydroxyquinoline (or 2-quinolinone) isomer has been shown to possess a wide range of pharmacological properties, including anticancer and antimicrobial activities.[10] If present as an impurity, it could lead to unintended biological effects and confound the interpretation of experimental results for your target 4-hydroxyquinoline.
-
Toxicity: Impurities can be toxic. While the specific toxicological profiles of many synthetic byproducts are not well-characterized, it is a standard and essential practice in medicinal chemistry to assume they could be harmful and to remove them to ensure the safety of the final compound.
-
Reproducibility: The presence of varying amounts of impurities will lead to inconsistent results in biological assays, making your research unreliable and difficult to reproduce.
-
Regulatory Requirements: For any compound intended for therapeutic use, regulatory agencies like the FDA require stringent purity standards.
Q5: How can I effectively purify my quinolone derivative from reaction byproducts?
A5: The choice of purification method depends on the properties of your desired product and the byproducts. Common and effective techniques include:
-
Recrystallization: This is a powerful technique for purifying solid compounds, assuming a suitable solvent can be found in which the product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain soluble.
-
Column Chromatography: This is a versatile method for separating compounds based on their polarity. It is highly effective for removing byproducts with different polarities from your target molecule.
-
Vacuum Distillation: For liquid quinoline derivatives, vacuum distillation can be used to separate them from less volatile byproducts or starting materials.
Data Presentation
Table 1: Comparison of Yields in Classical vs. Microwave-Assisted Gould-Jacobs Reaction
| Entry | Heating Method | Temperature (°C) | Time (min) | Intermediate Conversion (%) | Product Yield (%) | Reference |
| 1 | Microwave | 250 | 20 | 74 | 1 | [9] |
| 2 | Microwave | 300 | 20 | 95 | 37 | [9] |
| 3 | Microwave | 250 | 60 | 99 | 14 | [9] |
| 4 | Microwave | 300 | 60 | 100 | 28 | [9] |
| 5 | Microwave | 300 | 5 | - | 47 | [9] |
| 6 | Conventional | Reflux | Several hours | - | Often low | [9] |
Table 2: Typical Yields for Various Quinoline Synthesis Methods
| Synthesis Method | Typical Product | Typical Yield (%) | Key Byproducts/Issues | Reference |
| Skraup Synthesis | Unsubstituted or simple substituted quinolines | 84-91 (optimized) | Tar, polymers | [11] |
| Friedländer Synthesis | Substituted quinolines | up to 99 | Aldol condensation products, regioisomers | [12] |
| Conrad-Limpach-Knorr | 4-Hydroxyquinolines or 2-Hydroxyquinolines | 85-95 (for 4-hydroxy) | 2-Hydroxyquinoline isomer | [12] |
| Gould-Jacobs | 4-Hydroxyquinolines | 37-47 (microwave) | Regioisomers, degradation products | [12] |
| Combes Synthesis | 2,4-Disubstituted quinolines | Moderate to Good | Regioisomers with unsymmetrical diketones |
Mandatory Visualizations
Signaling Pathway
Caption: Mechanism of action of quinolone antibiotics targeting DNA gyrase and topoisomerase IV.
Experimental Workflow
Caption: Conrad-Limpach-Knorr synthesis pathways for 4- and 2-hydroxyquinolines.
Logical Relationship
Caption: Importance of purification in avoiding unpredictable biological effects of byproducts.
References
- 1. starchemistry888.com [starchemistry888.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. youtube.com [youtube.com]
- 7. Mechanism of quinolone inhibition of DNA gyrase. Appearance of unique norfloxacin binding sites in enzyme-DNA complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-Hydroxyquinoline | C9H7NO | CID 6038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Specific toxicologic aspects of the quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
stability issues of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid under storage conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid under various storage conditions. This resource is intended for researchers, scientists, and drug development professionals to ensure the integrity of the compound throughout their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound?
A1: The main factors that can compromise the stability of this compound are elevated temperature, exposure to light (especially UV radiation), high humidity, and contact with strong acids, bases, or oxidizing agents.
Q2: What are the recommended storage conditions for solid this compound?
A2: To ensure long-term stability, the solid compound should be stored in a tightly sealed, opaque container in a cool, dry, and well-ventilated area, protected from light.[1] Refrigeration (2-8 °C) is recommended for extended storage.
Q3: How stable is this compound in solution?
A3: The stability of the compound in solution is highly dependent on the solvent, pH, and storage conditions. Solutions are generally less stable than the solid form and are more susceptible to degradation, particularly when exposed to light. It is advisable to prepare solutions fresh or store them for short periods, protected from light, at low temperatures.
Q4: I've observed a change in the color of my solid sample. What could be the reason?
A4: A change in color, such as yellowing, can be an indication of degradation. This is often caused by exposure to light or air (oxidation). It is recommended to use a fresh, properly stored sample for experiments where purity is critical.
Q5: Can I autoclave solutions of this compound for sterilization?
A5: Autoclaving involves high temperatures and is not recommended as it can lead to significant thermal degradation of the compound.[2] Filter sterilization using a compatible membrane filter (e.g., 0.22 µm PTFE) is a safer alternative.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results | Degradation of the compound due to improper storage. | Verify storage conditions (temperature, light, and humidity). Use a fresh, properly stored sample. Perform a purity check using a suitable analytical method like HPLC. |
| Appearance of new peaks in HPLC chromatogram | Formation of degradation products. | Review storage and handling procedures. Conduct a forced degradation study to identify potential degradants. Ensure the analytical method is stability-indicating. |
| Loss of biological activity | Degradation of the active compound. Photodegradation is a common issue with quinolones. | Protect the compound and its solutions from light at all stages of handling and storage. Use amber vials or wrap containers in aluminum foil. |
| Poor solubility after storage | Potential degradation to less soluble products or interaction with moisture. | Store the compound in a desiccator to minimize moisture exposure. Before use, allow the container to warm to room temperature before opening to prevent condensation. |
Quantitative Stability Data Summary
While specific quantitative stability data for this compound under a wide range of conditions is not extensively published, the following table summarizes expected stability trends based on data for related quinolone compounds and general chemical principles.
| Condition | Parameter | Expected Outcome | Recommendation |
| Temperature | 40°C / 75% RH | Potential for significant degradation over several weeks. | Store at recommended cool and dry conditions. |
| 25°C / 60% RH | Generally stable for extended periods if protected from light. | Standard laboratory storage conditions are acceptable for short-term use. | |
| 2-8°C | High stability for long-term storage. | Recommended for long-term storage of solid material. | |
| Light | UV Light | Rapid degradation expected. | Avoid exposure to UV light sources. |
| Daylight | Gradual degradation over time. | Store in opaque containers or in the dark. | |
| pH | Acidic (e.g., pH 1-3) | Potential for hydrolysis, especially at elevated temperatures. | Use buffered solutions and store at low temperatures if acidic conditions are necessary. |
| Neutral (e.g., pH 7) | Generally more stable compared to acidic or basic conditions. | Ideal pH for short-term storage of solutions. | |
| Basic (e.g., pH 9-12) | Susceptible to degradation. | Avoid prolonged storage in basic solutions. | |
| Oxidation | 3% H₂O₂ | Degradation is likely. | Avoid contact with oxidizing agents. Store under an inert atmosphere for sensitive applications. |
Experimental Protocols
Stability-Indicating HPLC-UV Method
This method is designed to separate the parent compound from its potential degradation products, allowing for accurate quantification of its stability.
1. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile).
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 40% A, 60% B
-
25-30 min: Hold at 40% A, 60% B
-
30-31 min: Linear gradient back to 95% A, 5% B
-
31-40 min: Re-equilibration at 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV at 310 nm.[2]
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
2. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile) at a concentration of 1 mg/mL. Further dilute to a working concentration (e.g., 100 µg/mL) with the mobile phase.
-
Sample Solution: Subject the compound to stress conditions (e.g., heat, acid, base, oxidant, light) and then dilute to a final concentration within the linear range of the assay.
3. Validation Parameters (as per ICH guidelines):
-
Specificity: Demonstrate that the method can distinguish the analyte from its degradation products and any matrix components.
-
Linearity: Establish a linear relationship between the concentration and the detector response over a defined range.
-
Accuracy: Determine the closeness of the test results to the true value.
-
Precision: Assess the degree of scatter between a series of measurements.
-
Robustness: Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Forced Degradation Study Protocol
Forced degradation studies are essential for understanding the intrinsic stability of the molecule and for developing stability-indicating analytical methods.
1. Acid Hydrolysis:
-
Dissolve the compound in 0.1 M HCl.
-
Reflux for a specified period (e.g., 4 hours) or until significant degradation is observed.
-
Neutralize the solution before analysis.
2. Base Hydrolysis:
-
Dissolve the compound in 0.1 M NaOH.
-
Reflux for a specified period (e.g., 2 hours) or until significant degradation is observed.
-
Neutralize the solution before analysis.
3. Oxidative Degradation:
-
Dissolve the compound in a solution of 3% hydrogen peroxide.
-
Keep the solution at room temperature for a specified period (e.g., 24 hours).
4. Thermal Degradation:
-
Expose the solid compound to a high temperature (e.g., 105°C) for a specified period (e.g., 48 hours).
-
Dissolve the stressed sample for analysis.
5. Photodegradation:
-
Expose a solution of the compound to a UV light source (e.g., 254 nm) or a xenon lamp (simulating sunlight) for a defined duration.
-
Keep a control sample wrapped in aluminum foil to protect it from light.
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Potential degradation pathways for this compound.
Caption: Workflow for a stability-indicating HPLC analysis.
References
Technical Support Center: Mass Spectrometry Analysis of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the mass spectrometric analysis of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the expected molecular ions for this compound in ESI-MS?
A1: In positive ion mode electrospray ionization (ESI+), the primary expected molecular ion is the protonated molecule, [M+H]⁺, with a mass-to-charge ratio (m/z) of 190.05. Depending on the solvent system and sample purity, you may also observe adducts with sodium ([M+Na]⁺ at m/z 212.03) or potassium ([M+K]⁺ at m/z 228.00). In negative ion mode (ESI-), the deprotonated molecule, [M-H]⁻, at m/z 188.04 is expected.
Q2: I am not seeing the expected molecular ion peak, or it is very weak. What are the common causes?
A2: A weak or absent molecular ion peak is a common challenge, particularly for carboxylic acids.[1] Several factors can contribute to this issue:
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In-source Fragmentation: The compound may be fragmenting in the ion source before it reaches the mass analyzer. This is often due to high source temperatures or high cone/declustering potential voltages.
-
Ion Suppression: Components of your sample matrix or mobile phase additives can interfere with the ionization of the target analyte, reducing its signal intensity.
-
Low Analyte Concentration: The concentration of your sample may be below the limit of detection for the instrument settings.
-
Mobile Phase pH: The pH of the mobile phase can significantly impact the ionization efficiency of acidic compounds.
Q3: What are the characteristic fragmentation patterns for quinolone carboxylic acids like this one?
A3: Quinolone carboxylic acids exhibit several characteristic fragmentation pathways.[2][3] Common neutral losses observed during collision-induced dissociation (CID) include:
-
Loss of Water (H₂O): This results in a fragment ion at [M+H - 18]⁺.
-
Loss of Carbon Monoxide (CO): This gives a fragment at [M+H - 28]⁺.
-
Decarboxylation (Loss of CO₂): A significant fragmentation pathway for many carboxylic acids, leading to a fragment at [M+H - 44]⁺.
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Loss of the Carboxyl Group (COOH): This results in a fragment ion at [M+H - 45]⁺.
Troubleshooting Guide
This section provides a question-and-answer format to address specific issues you may encounter during your experiments.
Problem 1: Excessive Fragmentation and a Weak Molecular Ion Peak
-
Question: My mass spectrum for this compound shows many fragment ions but the [M+H]⁺ peak at m/z 190.05 is very weak or absent. How can I increase the abundance of the molecular ion?
-
Answer: This is likely due to in-source fragmentation. To reduce this, you should optimize the ion source parameters to create "softer" ionization conditions.[1][4]
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Reduce Cone/Declustering Potential/Fragmentor Voltage: This is a primary driver of in-source fragmentation. Gradually decrease the voltage in small increments (e.g., 5-10 V) and monitor the intensity of the molecular ion relative to the fragments.
-
Lower Source Temperature: High temperatures can cause thermal degradation of the analyte. Reduce the source temperature in steps of 10-20 °C to find a balance between efficient desolvation and minimal fragmentation.
-
Optimize Gas Flow Rates: While less impactful than voltage and temperature, nebulizing and desolvation gas flow rates can influence ion stability. Try adjusting these parameters to see if it improves the molecular ion signal.
-
Mobile Phase Composition: Some mobile phase additives, like trifluoroacetic acid (TFA), can suppress ionization. If you are using TFA, consider switching to formic acid or ammonium formate.[1]
-
Problem 2: Poor Signal Intensity and High Background Noise
-
Question: I am observing a very weak signal for my analyte and a high, noisy baseline. What steps can I take to improve this?
-
Answer: Poor signal-to-noise can be caused by a variety of factors, from sample preparation to instrument contamination.
-
Sample Clean-up: Ensure your sample is free of interfering matrix components. Consider using solid-phase extraction (SPE) for sample clean-up.
-
Mobile Phase Quality: Use high-purity, LC-MS grade solvents and additives. Contaminated solvents can lead to high background noise.
-
System Contamination: A dirty ion source or mass spectrometer can be a significant source of noise. Follow the manufacturer's instructions for cleaning the ion source components.
-
Check for Leaks: Ensure all fittings in your LC system are secure, as leaks can introduce air and cause baseline instability.
-
Problem 3: Inconsistent Retention Times
-
Question: The retention time for this compound is shifting between injections. What could be the cause?
-
Answer: Retention time shifts are typically related to the liquid chromatography portion of the analysis.[5]
-
Mobile Phase Preparation: Ensure your mobile phase is prepared consistently for each run, especially the pH. For an acidic analyte, small changes in mobile phase pH can significantly impact retention time.
-
Column Equilibration: Make sure the column is adequately equilibrated with the initial mobile phase conditions before each injection.
-
Column Temperature: Use a column oven to maintain a stable column temperature, as fluctuations can affect retention.
-
Column Degradation: Over time, the stationary phase of the column can degrade. If you observe significant changes in peak shape and retention time, it may be time to replace the column.
-
Quantitative Data Summary
While specific experimental data for the fragmentation of this compound is not widely available in the searched literature, we can predict the expected m/z values for the primary molecular ions and key fragments based on its chemical structure and the known behavior of similar compounds.
| Ion Type | Predicted m/z (Positive Mode) | Predicted m/z (Negative Mode) |
| Molecular Ion | ||
| Protonated ([M+H]⁺) | 190.05 | - |
| Deprotonated ([M-H]⁻) | - | 188.04 |
| Sodium Adduct ([M+Na]⁺) | 212.03 | - |
| Fragment Ions | ||
| [M+H - H₂O]⁺ | 172.04 | - |
| [M+H - CO]⁺ | 162.05 | - |
| [M+H - CO₂]⁺ | 146.06 | - |
| [M+H - COOH]⁺ | 145.05 | - |
Experimental Protocols
Sample Preparation (General Protocol for Biological Matrices)
-
Extraction: Homogenize the sample and extract with an organic solvent such as acetonitrile containing 1% formic acid.
-
Centrifugation: Centrifuge the sample to pellet proteins and other solids.
-
Dilution and Defatting: Dilute the supernatant and defat by liquid-liquid extraction with hexane.
-
Reconstitution: Evaporate the solvent and reconstitute the sample in the initial mobile phase.
Liquid Chromatography (LC) Conditions (Starting Point)
-
Column: C18 reversed-phase column (e.g., 150 mm × 4.6 mm, 5 µm).
-
Mobile Phase A: 20 mM ammonium formate in 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A gradient elution starting with a low percentage of organic phase (e.g., 5-10% B) and ramping up to a high percentage (e.g., 95% B).
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 30 - 40 °C.
Mass Spectrometry (MS) Conditions
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode.
-
Scan Mode: Full scan to identify the molecular ion, followed by product ion scan (MS/MS) to identify fragments. For quantitative analysis, Multiple Reaction Monitoring (MRM) would be used.
-
Ion Source Parameters: These need to be optimized for the specific instrument. Start with the manufacturer's recommendations and adjust as described in the troubleshooting section to minimize in-source fragmentation.
-
Capillary Voltage: ~3-4 kV
-
Cone Voltage: ~20-40 V (optimize for minimal fragmentation)
-
Source Temperature: ~120-150 °C
-
Desolvation Temperature: ~350-450 °C
-
Nebulizing and Desolvation Gas Flow: Follow instrument guidelines.
-
Visualizations
Caption: Proposed fragmentation pathway for this compound.
Caption: Troubleshooting workflow for a weak or absent molecular ion.
References
- 1. benchchem.com [benchchem.com]
- 2. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 5. zefsci.com [zefsci.com]
- 6. agilrom.ro [agilrom.ro]
- 7. jfda-online.com [jfda-online.com]
Technical Support Center: Refining Crystallization Methods for 4-oxo-1,4-dihydroquinoline-3-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining crystallization methods for 4-oxo-1,4-dihydroquinoline-3-carboxylic acid. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound relevant to its crystallization?
A1: Understanding the physical properties is crucial for developing a successful crystallization protocol. This compound is typically an off-white to light yellow solid and has been described as forming needle-shaped crystals.[1] It is slightly soluble in water and miscible with a variety of organic solvents, including ethanol, toluene, and ethyl acetate. It is also soluble in dimethyl sulfoxide (DMSO) and slightly soluble in methanol.[1]
Q2: Which solvents are commonly used for the recrystallization of this compound?
A2: While a definitive, universally optimal solvent is not documented, several solvents can be considered based on the compound's solubility profile. Good solubility in a hot solvent and poor solubility in the same solvent when cold is the primary requirement. Solvents to consider for initial screening include ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures such as ethanol/water or acetone/hexane. For related quinolone carboxylic acid derivatives, N,N-dimethylformamide (DMF) has been used, where the compound is heated to dissolve and then cooled to precipitate purified crystals.
Q3: How does pH affect the crystallization of this compound?
A3: As a carboxylic acid, the solubility of this compound is highly pH-dependent. In alkaline solutions, it will deprotonate to form a more soluble salt. Conversely, in acidic solutions, it will be in its less soluble neutral form. This property can be exploited for purification. A common technique is to dissolve the crude product in a basic aqueous solution (like sodium hydroxide or sodium bicarbonate), filter out any insoluble impurities, and then re-precipitate the purified product by acidifying the filtrate with an acid like hydrochloric acid.
Q4: What is a suitable starting scale for initial crystallization trials?
A4: It is advisable to start with a small amount of the crude material, typically in the range of 50-100 mg, for initial solvent screening. This minimizes material loss while allowing for the evaluation of several different solvent systems to identify the most promising candidates for larger-scale purification.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| The compound does not dissolve in the hot solvent. | The solvent is not a good "dissolving" solvent for this compound. | - Try a different, more polar solvent. - If using a mixed solvent system, increase the proportion of the solvent in which the compound is more soluble. - Ensure the solvent is at its boiling point. |
| The compound "oils out" instead of forming crystals. | - The solution is supersaturated, and the compound's melting point is below the temperature of the solution. - The presence of significant impurities can lower the melting point of the mixture. - The cooling rate is too rapid. | - Add a small amount of additional hot solvent to the oiled-out mixture and reheat until a clear solution is formed. - Allow the solution to cool more slowly. - Consider a pre-purification step like an acid-base wash to remove impurities. - Try a different solvent system with a lower boiling point. |
| No crystals form upon cooling. | - The solution is not sufficiently supersaturated (too much solvent was used). - The cooling process is not cold enough. - Nucleation has not been initiated. | - Evaporate some of the solvent to increase the concentration and allow it to cool again. - Cool the solution in an ice bath. - Scratch the inside of the flask with a glass rod at the surface of the solution. - Add a seed crystal of the pure compound. |
| Crystallization happens too quickly, resulting in fine powder. | The cooling rate is too fast, leading to rapid nucleation and poor crystal growth. | - Allow the solution to cool to room temperature slowly before placing it in a cooling bath. - Insulate the flask to slow down the cooling process. - Use a solvent system where the solubility difference between hot and cold is less dramatic. |
| The purity of the recrystallized product is low. | - Impurities were co-precipitated. - The crystals were not washed properly. - The cooling was too rapid, trapping impurities within the crystal lattice. | - Ensure slow cooling to allow for selective crystallization. - Wash the collected crystals with a small amount of the cold recrystallization solvent. - Consider a second recrystallization step. - If impurities are colored, consider adding activated charcoal to the hot solution before filtration. |
| The recovery yield is low. | - Too much solvent was used, and a significant amount of the product remains in the mother liquor. - The product is more soluble in the cold solvent than anticipated. - Premature crystallization occurred during hot filtration. | - Reduce the amount of solvent used in subsequent attempts. - Cool the filtrate for a longer period or at a lower temperature. - To avoid premature crystallization, use a pre-heated funnel and filter flask during hot filtration. |
Experimental Protocols
Protocol 1: Solvent Screening for Recrystallization
This protocol outlines a systematic approach to identifying a suitable solvent or solvent system for the recrystallization of this compound.
Methodology:
-
Preparation: Place approximately 20-30 mg of the crude compound into several small test tubes.
-
Solvent Addition: To each test tube, add a different solvent (e.g., ethanol, methanol, ethyl acetate, acetonitrile, water) dropwise at room temperature until the solid is just covered. Observe the solubility at room temperature.
-
Heating: If the compound is insoluble at room temperature, gently heat the test tube in a water bath or on a hot plate. Continue adding the solvent dropwise until the solid dissolves completely. Note the amount of solvent required.
-
Cooling: Allow the hot, clear solution to cool slowly to room temperature. If crystals do not form, place the test tube in an ice bath.
-
Evaluation: A good single solvent will dissolve the compound when hot but show poor solubility when cold, resulting in a good yield of crystals upon cooling.
-
Mixed Solvent Systems: If no single solvent is ideal, a mixed solvent system can be evaluated. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) at its boiling point. Then, add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes turbid. Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.
Protocol 2: Standard Recrystallization Procedure
This protocol provides a general method for the recrystallization of this compound once a suitable solvent system has been identified.
Methodology:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent or solvent system by heating on a hot plate.
-
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove any insoluble impurities and activated charcoal.
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly and undisturbed to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven or air-dry on a watch glass.
Data Presentation
Table 1: Solubility Characteristics of this compound in Common Solvents (Qualitative)
| Solvent | Solubility at Room Temperature | Solubility at Boiling Point | Crystal Formation on Cooling |
| Water | Slightly Soluble | Moderately Soluble | Potential for crystallization |
| Ethanol | Slightly Soluble | Soluble | Good potential for crystallization |
| Methanol | Slightly Soluble | Soluble | Good potential for crystallization |
| Ethyl Acetate | Sparingly Soluble | Soluble | Good potential for crystallization |
| Toluene | Sparingly Soluble | Soluble | Good potential for crystallization |
| Acetone | Soluble | Very Soluble | May require an anti-solvent |
| Dichloromethane | Sparingly Soluble | Moderately Soluble | Potential for crystallization |
| Hexane | Insoluble | Insoluble | Suitable as an anti-solvent |
| DMSO | Soluble | Very Soluble | Not ideal for recrystallization alone |
Note: This table is illustrative and based on general solubility information.[1] Experimental verification is essential.
Table 2: Example of a Mixed Solvent System Evaluation
| "Good" Solvent | "Poor" Solvent (Anti-solvent) | Ratio (approx.) | Observations |
| Ethanol | Water | 3:1 | Crystals form upon cooling. |
| Acetone | Hexane | 1:2 | Precipitation occurs, quality of crystals to be assessed. |
| Dichloromethane | Hexane | 1:3 | Precipitation occurs, quality of crystals to be assessed. |
Visualizations
Caption: A generalized workflow for the recrystallization of this compound.
Caption: A troubleshooting decision tree for common crystallization issues.
References
overcoming resistance mechanisms to quinolone-based antibacterial agents
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating quinolone-based antibacterial agents. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address challenges in overcoming quinolone resistance mechanisms.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: High Minimum Inhibitory Concentration (MIC) with No Target Gene Mutations
-
Question: My bacterial isolate shows a high MIC for a quinolone, but sequencing of the quinolone resistance-determining regions (QRDRs) of gyrA and parC reveals no mutations. What should I investigate next?
-
Answer: While mutations in gyrA and parC are the most common cause of high-level quinolone resistance, their absence suggests other mechanisms are at play.[1] The next steps should be to investigate:
-
Efflux Pump Overexpression: This is a significant mechanism of quinolone resistance where the drug is actively pumped out of the bacterial cell.[2][3] You can test for this by performing an MIC assay in the presence and absence of an efflux pump inhibitor (EPI) like Phenylalanine-Arginine Beta-Napthylamide (PAβN). A four-fold or greater reduction in the MIC in the presence of the EPI suggests the involvement of efflux pumps.[4]
-
Plasmid-Mediated Quinolone Resistance (PMQR): Several plasmid-encoded genes can confer quinolone resistance.[5][6] You should screen for the presence of the most common PMQR genes using PCR. These include:
-
qnr genes (qnrA, qnrB, qnrS, qnrC, qnrD): These genes encode proteins that protect DNA gyrase and topoisomerase IV from quinolones.[5][6]
-
aac(6')-Ib-cr: This gene encodes an enzyme that acetylates and inactivates certain quinolones like ciprofloxacin and norfloxacin.[5][6]
-
Plasmid-Encoded Efflux Pumps (qepA, oqxAB): These pumps actively extrude quinolones from the cell.[3][6]
-
-
Porin Downregulation (in Gram-negative bacteria): Reduced expression of outer membrane porins, such as OmpF and OmpC in E. coli, can decrease quinolone influx and contribute to resistance.[7] This can be investigated using techniques like SDS-PAGE to analyze the outer membrane protein profile or RT-qPCR to quantify porin gene expression.
-
Issue 2: Inconsistent MIC Results
-
Question: I am getting variable MIC results for the same isolate across different experiments. What could be the cause, and how can I troubleshoot this?
-
Answer: Inconsistent MIC results can be frustrating and can arise from several factors. Here's a checklist to troubleshoot this issue:
-
Inoculum Preparation: Ensure the bacterial inoculum is standardized to the correct density (typically 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL) for each experiment. Inaccurate inoculum density is a common source of variability.
-
Media and Reagents: Use fresh, properly prepared Mueller-Hinton broth or agar. The quality and pH of the media can significantly impact antibiotic activity. Ensure your quinolone stock solution is properly stored and has not degraded.
-
Incubation Conditions: Maintain consistent incubation temperature (35-37°C) and duration (16-20 hours for broth microdilution). Variations in these parameters can affect bacterial growth and MIC interpretation.
-
Plate Reading: Read the MIC at the same endpoint for each experiment. The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth. Using a consistent light source and background can aid in accurate reading.
-
Contamination: Check for contamination in your isolate culture, media, or reagents.
-
Issue 3: PCR for PMQR Genes is Negative Despite Phenotypic Evidence
-
Question: My isolate has a low-to-moderate level of quinolone resistance, and an efflux pump inhibitor assay was negative. However, my PCR for common qnr and aac(6')-Ib-cr genes is also negative. What should I do?
-
Answer: This scenario suggests either a novel resistance mechanism or a technical issue with your PCR.
-
Check PCR Controls: First, ensure your positive and negative controls for the PCR worked as expected. If the positive control failed, troubleshoot the PCR conditions (annealing temperature, primer concentration, etc.).
-
Primer Specificity: The primers you are using may not be broad enough to detect all variants of the PMQR genes. There are many different qnr alleles, for example. Consider using multiple primer sets or degenerate primers to broaden your search.
-
Presence of Other PMQR Genes: You may be dealing with less common PMQR genes like qnrC, qnrD, or the plasmid-encoded efflux pumps qepA and oqxAB.[3][6] Design or obtain primers to test for these.
-
Single Target Gene Mutation: A single mutation in gyrA or parC can confer low-level resistance.[8] Even if you initially screened for common mutations, a more comprehensive sequencing of the entire QRDR is warranted.
-
Whole-Genome Sequencing (WGS): If the above steps do not yield an answer, WGS can be a powerful tool to identify novel resistance genes or mutations in genes not typically associated with quinolone resistance.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of quinolone resistance?
A1: There are three main categories of quinolone resistance mechanisms:[5][8]
-
Target-mediated resistance: This is the most common and clinically significant form, caused by mutations in the genes encoding the target enzymes, DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE).[2][5] These mutations weaken the interaction between the quinolone and the enzyme-DNA complex.[7]
-
Plasmid-mediated quinolone resistance (PMQR): This involves the acquisition of extrachromosomal genetic elements (plasmids) that carry genes conferring resistance.[5] These include genes that protect the target enzymes (qnr), modify the quinolone (aac(6')-Ib-cr), or encode efflux pumps (qepA, oqxAB).[3][6]
-
Chromosome-mediated resistance: This includes the overexpression of native efflux pumps that expel the drug from the cell or the underexpression of porins in the outer membrane of Gram-negative bacteria, which reduces drug uptake.[5][9]
Q2: How do efflux pumps contribute to quinolone resistance?
A2: Efflux pumps are transmembrane proteins that actively transport a wide range of substrates, including quinolones, out of the bacterial cell.[2] By reducing the intracellular concentration of the antibiotic, they prevent it from reaching its target enzymes in sufficient quantities to be effective.[3] Overexpression of these pumps can lead to clinically significant levels of resistance.
Q3: Can exposure to sub-lethal concentrations of quinolones induce resistance?
A3: Yes, exposure to sub-inhibitory (sub-MIC) levels of quinolones can promote the development of resistance.[10] This can occur through several mechanisms, including the induction of the SOS response, which can increase mutation rates, and the selection for pre-existing resistant subpopulations.[10][11] Studies have shown that such exposure can lead to resistance not only to quinolones but also to other classes of antibiotics.[12]
Q4: What are some strategies being explored to overcome quinolone resistance?
A4: Researchers are investigating several approaches to combat quinolone resistance:
-
Development of new quinolones: Designing novel quinolone analogs that can effectively bind to and inhibit mutated target enzymes or are not substrates for efflux pumps is a major focus.[13]
-
Efflux pump inhibitors (EPIs): Co-administering a quinolone with an EPI could restore its activity against resistant strains that rely on efflux.
-
CRISPR-based systems: Recent research has explored using CRISPR-Cas9 and CRISPRi (interference) to either knock out or repress the expression of resistance genes, such as those encoding efflux pumps, thereby re-sensitizing bacteria to quinolones.[4]
-
Alternative therapies: Exploring non-antibiotic approaches, such as phage therapy or anti-virulence strategies, is also an active area of research.
Data Presentation
Table 1: Fold-Increase in Quinolone Resistance Conferred by Different Mechanisms
| Resistance Mechanism | Fold-Increase in MIC | Bacterial Species Examples | Reference(s) |
| Single gyrA or parC mutation | ≤10-fold | E. coli, S. aureus | [8] |
| Mutations in both gyrA and parC | 10 to >100-fold | E. coli, S. pneumoniae | [7][8] |
| qnr genes | Low-level (≤10-fold) | Enterobacteriaceae | [5] |
| aac(6')-Ib-cr | Low-level | Enterobacteriaceae | [5] |
| Efflux pump overexpression (norA, norB, norC) | 4 to 8-fold | S. aureus | [7] |
Table 2: Impact of CRISPRi-mediated acrB Repression on Quinolone MIC in a Multidrug-Resistant E. coli Isolate
| Antibiotic | MIC (µg/mL) - Wild Type | MIC (µg/mL) - CRISPRi targeting acrB | Fold-Decrease in MIC | Reference(s) |
| Ciprofloxacin | >256 | 16 | >16 | [4] |
| Levofloxacin | >256 | 8 | >32 | [4] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Quinolone antibiotic stock solution of known concentration
-
Bacterial isolate grown overnight on an appropriate agar plate
-
Sterile saline or broth
-
0.5 McFarland standard
-
Spectrophotometer (optional)
-
Multichannel pipette
Procedure:
-
Prepare Antibiotic Dilutions:
-
Prepare a stock solution of the quinolone in a suitable solvent.
-
Perform serial two-fold dilutions of the quinolone in CAMHB in the 96-well plate to achieve the desired final concentration range (e.g., 0.06 to 256 µg/mL).[1] The final volume in each well should be 50 µL.
-
-
Prepare Bacterial Inoculum:
-
Pick several colonies of the test isolate from an overnight culture and suspend them in sterile saline or broth.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This can be done visually or by measuring the optical density at 600 nm.
-
Dilute this standardized suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
-
Inoculation:
-
Add 50 µL of the diluted bacterial inoculum to each well containing the antibiotic dilutions.
-
Include a growth control well (bacteria in broth with no antibiotic) and a sterility control well (broth only).
-
-
Incubation:
-
Incubate the plate at 35-37°C for 16-20 hours in ambient air.[1]
-
-
Interpretation:
-
The MIC is the lowest concentration of the antibiotic at which there is no visible growth (i.e., the well is clear).
-
Protocol 2: PCR for Detection of qnr Genes (qnrA, qnrB, qnrS)
Materials:
-
Bacterial DNA template (extracted from the isolate)
-
Forward and reverse primers for qnrA, qnrB, and qnrS (multiplex or separate reactions)
-
PCR master mix (containing Taq polymerase, dNTPs, MgCl₂, and buffer)
-
Nuclease-free water
-
Thermal cycler
-
Agarose gel electrophoresis equipment
-
DNA ladder
-
Positive and negative controls
Procedure:
-
Prepare PCR Reaction:
-
In a PCR tube, combine the following:
-
PCR master mix
-
Forward primer (10 µM)
-
Reverse primer (10 µM)
-
Bacterial DNA template (10-50 ng)
-
Nuclease-free water to a final volume of 25 or 50 µL.
-
-
-
Thermal Cycling:
-
Use a thermal cycler with the following general parameters (optimize as needed):
-
Initial denaturation: 95°C for 5 minutes
-
30-35 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-60°C for 30 seconds (primer-dependent)
-
Extension: 72°C for 1 minute
-
-
Final extension: 72°C for 7 minutes
-
-
-
Gel Electrophoresis:
-
Run the PCR products on a 1.5% agarose gel stained with an appropriate DNA stain.
-
Include a DNA ladder to determine the size of the amplicons.
-
Include positive controls (DNA from strains known to carry the genes) and a negative control (no DNA template).
-
-
Interpretation:
-
The presence of a band of the expected size for a specific qnr gene indicates that the isolate carries that gene.
-
Confirm the identity of the PCR product by Sanger sequencing.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Quinolone Resistance: Much More than Predicted [frontiersin.org]
- 3. Quinolone Antibiotics: Resistance and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Plasmid-mediated quinolone resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of drug resistance: quinolone resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. researchgate.net [researchgate.net]
- 12. Insights into antibiotic resistance promoted by quinolone exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Overcoming Target-Mediated Quinolone Resistance in Topoisomerase IV by Introducing Metal Ion-Independent Drug-Enzyme Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis: The Foundational Scaffold of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid versus the Potent Antibiotic Ciprofloxacin
In the realm of antibacterial agents, the quinolone family stands as a cornerstone of modern medicine. This guide provides a detailed comparative study of the fundamental chemical scaffold, 4-oxo-1,4-dihydroquinoline-3-carboxylic acid, and one of its most prominent and clinically successful derivatives, ciprofloxacin. This analysis, tailored for researchers, scientists, and drug development professionals, delves into their chemical structures, mechanisms of action, antibacterial efficacy, and the experimental protocols used for their evaluation. The comparison highlights the evolution from a basic molecular framework to a highly potent, broad-spectrum antibiotic, supported by experimental data.
Chemical Structure: From Core Scaffold to Optimized Drug
The journey from the basic quinolone structure to the highly effective ciprofloxacin involves key chemical modifications that significantly enhance its antibacterial properties.
This compound represents the essential pharmacophore of the quinolone class of antibiotics. Its structure consists of a fused bicyclic system with a nitrogen atom at position 1, a ketone group at position 4, and a carboxylic acid group at position 3. While this core is crucial for the basic mechanism of action, it lacks the potent and broad-spectrum activity seen in its fluoroquinolone derivatives.
Ciprofloxacin , a second-generation fluoroquinolone, builds upon this core structure with several critical additions:
-
A cyclopropyl group at the N-1 position, which enhances its potency against a range of bacteria.
-
A fluorine atom at the C-6 position, which significantly increases its antibacterial activity, particularly against Gram-negative bacteria, and improves its penetration into bacterial cells.
-
A piperazine ring at the C-7 position, which broadens the antibacterial spectrum to include activity against Pseudomonas aeruginosa and other Gram-negative pathogens.
The following diagram illustrates the structural differences between the two molecules.
Mechanism of Action: Targeting Bacterial DNA Replication
Both this compound and ciprofloxacin share a fundamental mechanism of action, which is the inhibition of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination.
By binding to the enzyme-DNA complex, quinolones trap the enzymes in a state where they have cleaved the DNA strands but are unable to reseal them. This leads to the accumulation of double-strand DNA breaks, which is ultimately lethal to the bacterial cell. Ciprofloxacin's structural modifications enhance its binding affinity to these enzymes, making it a much more potent inhibitor than its parent scaffold.
The signaling pathway below illustrates the mechanism of action of quinolone antibiotics.
Comparative Antibacterial Efficacy
The following table summarizes the typical MIC values for ciprofloxacin against a range of common bacterial pathogens.
| Bacterial Species | Type | Ciprofloxacin MIC (µg/mL) |
| Escherichia coli | Gram-negative | 0.015 - 1 |
| Pseudomonas aeruginosa | Gram-negative | 0.25 - 4 |
| Klebsiella pneumoniae | Gram-negative | 0.03 - 2 |
| Staphylococcus aureus | Gram-positive | 0.12 - 2 |
| Streptococcus pneumoniae | Gram-positive | 0.5 - 4 |
Note: MIC values can vary depending on the strain and the testing method.
Pharmacokinetic Properties: A Comparative Overview
The pharmacokinetic profile of a drug determines its absorption, distribution, metabolism, and excretion (ADME) in the body. Ciprofloxacin exhibits favorable pharmacokinetic properties that contribute to its clinical success. In contrast, specific pharmacokinetic data for this compound is not well-characterized as it is not administered as a drug.
| Parameter | Ciprofloxacin | This compound |
| Bioavailability (Oral) | ~70% | Not available |
| Protein Binding | 20-40% | Not available |
| Elimination Half-life | 3-5 hours | Not available |
| Metabolism | Hepatic (minor) | Not available |
| Excretion | Primarily renal | Not available |
Bacterial Resistance
The emergence of bacterial resistance is a significant challenge in the clinical use of antibiotics. For quinolones like ciprofloxacin, the primary mechanisms of resistance include:
-
Target-site mutations: Alterations in the genes encoding DNA gyrase (gyrA, gyrB) and topoisomerase IV (parC, parE) that reduce the binding affinity of the drug.
-
Efflux pumps: Overexpression of bacterial efflux pumps that actively transport the drug out of the cell, reducing its intracellular concentration.
-
Plasmid-mediated resistance: Acquisition of plasmids carrying genes that confer resistance, such as those encoding Qnr proteins that protect the target enzymes or enzymes that modify the drug.
Experimental Protocols
The evaluation of antibacterial agents relies on standardized in vitro and in vivo experimental protocols. Below are the methodologies for two key experiments.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is determined using broth microdilution or agar dilution methods following guidelines from organizations such as the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method:
-
Preparation of Antimicrobial Agent: A series of twofold dilutions of the test compound are prepared in a 96-well microtiter plate with cation-adjusted Mueller-Hinton broth (CAMHB).
-
Inoculum Preparation: A standardized bacterial inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL is prepared from a fresh culture.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 35-37°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.
Time-Kill Assay
This assay provides information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
-
Preparation: A standardized bacterial suspension (e.g., 10^5 - 10^6 CFU/mL) is prepared in a suitable broth medium.
-
Exposure: The test compound is added at various concentrations (e.g., 1x, 2x, 4x MIC) to the bacterial suspension. A growth control with no antibiotic is also included.
-
Sampling: Aliquots are removed from each culture at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
-
Quantification: The samples are serially diluted and plated on agar plates to determine the number of viable bacteria (CFU/mL).
-
Analysis: The log10 CFU/mL is plotted against time to generate a time-kill curve. A ≥3-log10 reduction in CFU/mL is generally considered bactericidal.
The workflow for a time-kill assay is depicted in the following diagram.
Conclusion
The comparative study of this compound and ciprofloxacin clearly illustrates the principles of medicinal chemistry and drug development. While the former provides the essential chemical scaffold for antibacterial activity, it lacks the potency and broad-spectrum efficacy required for clinical use. Ciprofloxacin, through strategic chemical modifications, is a highly optimized derivative that has become a vital tool in the treatment of bacterial infections. This guide underscores the importance of structure-activity relationships in the design of effective therapeutic agents and provides the foundational knowledge and experimental context for researchers in the field of antimicrobial drug discovery.
A Comparative Analysis of Novel Quinolone-3-Carboxylic Acids: Validating Antibacterial Efficacy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antibacterial activity of recently developed quinolone-3-carboxylic acid derivatives against established alternatives. The following sections present supporting experimental data, detailed methodologies for key experiments, and visual representations of signaling pathways and experimental workflows.
Comparative Antibacterial Activity
The antibacterial efficacy of novel quinolone-3-carboxylic acid derivatives is primarily evaluated by determining their Minimum Inhibitory Concentration (MIC). MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. A lower MIC value indicates greater antibacterial potency.
This guide focuses on a series of novel C-7 substituted derivatives of 1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. The introduction of an 8-nitro group is a key modification intended to enhance the antibacterial activity. The following table summarizes the in vitro antibacterial activity of selected novel compounds against Gram-negative Escherichia coli (ATCC 8739) and Gram-positive Staphylococcus aureus (ATCC 6538), in comparison to the widely used fluoroquinolone, Ciprofloxacin.
Table 1: Minimum Inhibitory Concentration (MIC) of Novel Quinolone-3-Carboxylic Acids and Ciprofloxacin
| Compound | C-7 Substituent | Test Organism | MIC (µg/mL) |
| Novel Compound 1 (9b) | n-Butylamino | E. coli | 15[1] |
| S. aureus | 0.65[1] | ||
| Novel Compound 2 (9d) | p-Toluidino | E. coli | >100[1] |
| S. aureus | 3.5[1] | ||
| Novel Compound 3 (9e) | p-Chloroanilino | E. coli | 10[1] |
| S. aureus | 4.0[1] | ||
| Novel Compound 4 (9g) | Anilino | E. coli | 8.8[1] |
| S. aureus | 1.20[1] | ||
| Ciprofloxacin (Control) | Piperazinyl | E. coli | 0.00915[1] |
| S. aureus | 0.22[1] |
Preliminary Cytotoxicity Assessment
A preliminary cytotoxicity study of the novel 8-nitrofluoroquinolone derivatives was conducted on MCF-7 cells, a human breast adenocarcinoma cell line. The results indicated that the tested compounds did not alter the proliferation rate of these cells compared to the control group. This suggests that these derivatives may not be toxic to epithelial cells, a promising initial finding for their potential as therapeutic agents. However, further comprehensive toxicological studies are essential to establish a complete safety profile.[1]
Mechanism of Action: Inhibition of Bacterial DNA Replication
Quinolone-3-carboxylic acids exert their antibacterial effect by targeting essential bacterial enzymes, DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, transcription, and repair. By inhibiting these enzymes, quinolones disrupt the bacterial DNA synthesis process, ultimately leading to bacterial cell death. The core mechanism involves the formation of a stable complex between the quinolone molecule, the enzyme, and the bacterial DNA, which blocks the progression of the replication fork.
References
A Comparative Analysis of In Vitro and In Vivo Efficacy of 4-oxo-1,4-dihydroquinoline-3-carboxylic Acid Derivatives
The 4-oxo-1,4-dihydroquinoline-3-carboxylic acid scaffold is the core structure of quinolone and fluoroquinolone antimicrobials, a class of synthetic broad-spectrum antibacterial agents.[1][2] These compounds exert their bactericidal effect by inhibiting essential bacterial enzymes, DNA gyrase and topoisomerase IV, thereby disrupting DNA replication, transcription, and repair.[1] The efficacy of these derivatives is a critical aspect of drug development, with in vitro activity not always translating directly to in vivo outcomes. This guide provides an objective comparison of the in vitro and in vivo performance of prominent derivatives, supported by experimental data.
Mechanism of Action: Inhibition of Bacterial DNA Synthesis
Quinolone derivatives primarily target two key type II topoisomerase enzymes in bacteria: DNA gyrase and topoisomerase IV. The inhibition of these enzymes leads to breaks in the bacterial chromosome, ultimately resulting in cell death.
Caption: Mechanism of action for this compound derivatives.
Quantitative Data Comparison
The following tables summarize the in vitro and in vivo efficacy of selected fluoroquinolone derivatives against various bacterial pathogens.
Table 1: In Vitro Antibacterial Activity (MIC)
Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation. Lower MIC values indicate greater potency.
| Derivative | Bacterial Species | MIC (μg/mL) | Reference |
| Ciprofloxacin | Escherichia coli | ≤ 0.06 | [3] |
| Enterobacter cloacae | ≤ 0.06 | [3] | |
| Staphylococcus aureus (MSSA) | 0.5 | [3] | |
| Aeromonas hydrophila | 0.015 | [4] | |
| Francisella tularensis | 0.01 - 0.1 | [5] | |
| Gatifloxacin | Francisella tularensis | Not specified | [6][7] |
| Moxifloxacin | Francisella tularensis | Not specified | [6][7] |
| Sparfloxacin | Klebsiella pneumoniae | Better than FLRX and LFLX | [8] |
| Staphylococcus aureus (MRSA) | High MIC (≥16) in 28.6% of isolates | [8] | |
| A-56620 | Escherichia coli | ≤ 0.06 | [3] |
| Staphylococcus aureus | 0.5 | [3] |
Table 2: In Vivo Efficacy in Murine Models
In vivo studies in animal models, such as mice, are crucial for evaluating a drug's performance in a complex biological system. Key metrics include survival rates and the median effective dose (ED50).
| Derivative | Animal Model | Bacterial Challenge | Key Efficacy Results | Reference |
| Ciprofloxacin | BALB/c Mice | Francisella tularensis (1x10⁶ cfu) | 94% survival (treatment at 6h)[6][7]. 67% survival (treatment at 24h)[5][6]. 0% survival (treatment at 48h)[6]. | [5][6][7] |
| BALB/c Mice | Aeromonas hydrophila | 72.2% survival at 120h, significantly higher than other groups. | [4] | |
| Gatifloxacin | BALB/c Mice | Francisella tularensis (1x10⁶ cfu) | 100% survival (treatment at 6h)[6][7]. 96% survival (treatment at 24h)[5][6]. 84% survival (treatment at 48h)[6]. | [5][6][7] |
| Moxifloxacin | BALB/c Mice | Francisella tularensis (1x10⁶ cfu) | 100% survival (treatment at 6h)[6][7]. 100% survival (treatment at 24h)[5][6]. 62% survival (treatment at 48h)[6]. | [5][6][7] |
Analysis: The data indicates that while ciprofloxacin shows potent in vitro activity with low MIC values against several bacteria, its in vivo efficacy can be time-dependent.[3][4][5][6] In the F. tularensis infection model, delaying ciprofloxacin treatment significantly reduced survival rates.[6] In contrast, gatifloxacin and moxifloxacin demonstrated superior in vivo efficacy, maintaining high survival rates even when treatment was delayed.[6][7] This highlights a potential discrepancy between in vitro potency and in vivo performance, which can be influenced by pharmacokinetic and pharmacodynamic factors within the host.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings.
In Vitro Susceptibility Testing (MIC Determination)
The following is a generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of quinolone derivatives.
Caption: A typical workflow for determining Minimum Inhibitory Concentration (MIC).
Methodology:
-
Bacterial Strains: Clinical isolates of bacteria are used.[4][8]
-
Culture Medium: Mueller-Hinton broth is commonly used for susceptibility testing.[4]
-
Procedure: The broth microdilution method is a standard technique. Two-fold serial dilutions of the antimicrobial agents are prepared in 96-well microtiter plates.[3][4]
-
Inoculation: Each well is inoculated with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[4]
-
Incubation: Plates are incubated at 37°C for 18-24 hours.[4]
-
Endpoint Determination: The MIC is recorded as the lowest concentration of the drug that completely inhibits visible bacterial growth.[8]
In Vivo Efficacy Murine Infection Model
This protocol outlines a common experimental setup to evaluate the in vivo efficacy of antibiotics.
Methodology:
-
Animal Model: BALB/c mice are frequently used for infection studies.[6][7]
-
Bacterial Challenge: Mice are challenged with a specific dose of a virulent bacterial strain (e.g., 1 x 10⁶ CFU of Francisella tularensis Schu S4) via a relevant route of infection, such as subcutaneous injection.[6][7]
-
Treatment Groups: Animals are divided into groups, including untreated controls and groups receiving different quinolone derivatives.
-
Drug Administration: Antibiotics (e.g., 100 mg/kg) are administered, typically by oral gavage, at specific time points post-infection (e.g., 6, 24, or 48 hours). Treatment is often continued for a set duration, such as twice daily for 14 days.[6][7]
-
Observation: Mice are monitored for a defined period (e.g., 56 days) for signs of illness and mortality.[6][7]
-
Endpoint Analysis: The primary endpoint is the survival rate of the animals in each treatment group compared to the control group. Statistical analyses (e.g., log-rank test) are used to determine significance.[4]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. In vitro activities of the quinolone antimicrobial agents A-56619 and A-56620 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro and In Vivo Activities of Fluoroquinolones against Aeromonas hydrophila - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 7. In vivo efficacy of fluoroquinolones against systemic tularaemia infection in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [In vitro antibacterial activities of broad spectrum quinolones against clinical bacterial isolates] - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Antimalarial Potential of 4-oxo-3-carboxyl Quinolone Analogues: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence and spread of multidrug-resistant Plasmodium falciparum necessitates the urgent development of novel antimalarial agents. Among the promising scaffolds, 4-oxo-3-carboxyl quinolone analogues, structurally related to the endochins, have demonstrated significant potential against the intra-erythrocytic stages of the parasite. This guide provides an objective comparison of the antimalarial potency of various 4-oxo-3-carboxyl quinolone analogues, supported by experimental data, to aid in the advancement of new therapeutic strategies against malaria.
Comparative Antimalarial Potency and Cytotoxicity
The antimalarial activity of 4-oxo-3-carboxyl quinolone analogues is highly dependent on their structural features. Modifications at the 3- and 4-positions of the quinolone core, as well as substitutions on the benzenoid ring, significantly influence their potency against both chloroquine-sensitive and resistant strains of P. falciparum. The following tables summarize the in vitro efficacy and cytotoxicity of selected analogues.
| Table 1: In Vitro Antimalarial Activity of 4-oxo-3-carboxyl Quinolone Analogues against P. falciparum | | :--- | :--- | :--- | | Compound Analogue | Modification | EC50 / IC50 (µM) vs. K1 strain (CQ-resistant) | EC50 / IC50 (µM) vs. 3D7/D6 strain (CQ-sensitive) | | 7-methoxy-2-phenyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester | Parent Compound | ~0.25[1] | ~0.25[1] | | 7-methoxy-2-phenyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | Replacement of 3-carboxyl ester with carboxylic acid | > 10[1] | > 10[1] | | 7-methoxy-2-phenyl-4-oxo-1,4-dihydroquinoline-3-carboxamide | Replacement of 3-carboxyl ester with carboxamide | > 10[1] | > 10[1] | | 3-acetyl-7-methoxy-2-phenyl-1,4-dihydroquinolin-4-one | Replacement of 3-carboxyl ester with acetyl group | ~2.25 (90% drop in potency)[1] | Not Reported | | 7-methoxy-2-phenyl-1,4-dihydroquinolin-4-one | Absence of 3-carboxyl ester group | Inactive[1] | Inactive[1] | | 5-methoxy-2-phenyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester | Shift of methoxy group from 7- to 5-position | < 10% as active as 7-methoxy analogue[1] | Not Reported | | 7-methoxy-2-phenyl-quinoline-4-carboxylic acid ethyl ester | Modification of 4-keto to 4-methoxy | 2-3 fold decrease in potency[1] | 2-3 fold decrease in potency[1] | | N-ethyl-7-methoxy-2-phenyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester | N-ethylation | > 10[1] | > 10[1] | | 7-MeO ~ 7-MeS substituted analogues | Small hydrophobic electron-donating group at 7-position | Benefited potency[2] | Not Reported | | 7-CF3O > 7-CF3 substituted analogues | Electron-withdrawing group at 7-position | Significant decrease in potency[2] | Not Reported |
| Table 2: Cytotoxicity of Selected Quinolone Analogues | | :--- | :--- | :--- | | Compound Class | Cytotoxicity Assay | Result | | Haloalkyl and haloalkoxy-containing quinolones | MSLC–concanavalin A induced proliferation assay (Alamar Blue) | Varies, used to calculate in vitro therapeutic index (IVTI)[3] |
Experimental Protocols
The evaluation of the antimalarial potency of 4-oxo-3-carboxyl quinolone analogues involves standardized in vitro and in vivo methodologies.
In Vitro Antimalarial Susceptibility Assays
1. SYBR Green I-Based Fluorescence Assay:
This high-throughput method is widely used to determine the 50% inhibitory concentration (IC50) of compounds against P. falciparum.
-
Parasite Culture: Asexual stages of P. falciparum strains (e.g., K1, 3D7) are maintained in continuous culture in human erythrocytes in RPMI 1640 medium supplemented with human serum and hypoxanthine.
-
Assay Procedure:
-
Asynchronous parasite cultures are diluted to a specific parasitemia (e.g., 0.5%) and hematocrit (e.g., 2.5%).
-
The parasite suspension is added to 96-well plates containing serial dilutions of the test compounds.
-
Plates are incubated for 72 hours under a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
After incubation, the plates are frozen to lyse the erythrocytes.
-
SYBR Green I lysis buffer is added to each well, and the plates are incubated in the dark.
-
Fluorescence is measured using a microplate reader, with excitation and emission wavelengths typically around 485 nm and 530 nm, respectively.
-
IC50 values are calculated by plotting the percentage of inhibition against the log of the drug concentration.
-
2. Parasite Lactate Dehydrogenase (pLDH) Assay:
This colorimetric assay measures the activity of parasite-specific lactate dehydrogenase, an enzyme essential for anaerobic glycolysis in Plasmodium.
-
Principle: The assay is based on the ability of pLDH to catalyze the oxidation of lactate to pyruvate, with the concurrent reduction of a tetrazolium salt to a formazan product, which can be quantified spectrophotometrically.
-
Assay Procedure:
-
Similar to the SYBR Green I assay, parasites are incubated with serially diluted compounds for a set period.
-
After incubation, the cells are lysed to release pLDH.
-
A reaction mixture containing lactate, the tetrazolium salt, and diaphorase is added to each well.
-
The absorbance is measured at a specific wavelength (e.g., 650 nm).
-
The IC50 is determined by analyzing the dose-response curve.
-
In Vivo Efficacy Assessment
Mouse Model of Malaria:
-
Animal Model: Typically, Swiss Webster or C57BL/6 mice are used.
-
Infection: Mice are infected intravenously or intraperitoneally with a specific number of parasitized red blood cells from a donor mouse infected with a rodent malaria parasite, such as Plasmodium berghei or Plasmodium yoelii.
-
Drug Administration: The test compounds are administered to the mice, usually orally or by intraperitoneal injection, at various doses for a defined period (e.g., four consecutive days).
-
Monitoring: Parasitemia is monitored daily by microscopic examination of Giemsa-stained thin blood smears.
-
Endpoints: The efficacy of the compound is determined by the reduction in parasitemia compared to an untreated control group. Other parameters such as mean survival time are also recorded.
Mechanism of Action and Signaling Pathway
The primary target of 4-oxo-3-carboxyl quinolone analogues is believed to be the parasite's cytochrome bc1 complex (complex III) in the mitochondrial electron transport chain.[2][3] Inhibition of this complex disrupts mitochondrial function, leading to a collapse of the mitochondrial membrane potential and ultimately parasite death.
Caption: Proposed mechanism of action for 4-oxo-3-carboxyl quinolone analogues.
The workflow for screening the antimalarial activity of these compounds follows a logical progression from in vitro to in vivo testing.
Caption: Experimental workflow for antimalarial drug screening.
Structure-Activity Relationship (SAR) Summary
The collective data provides key insights into the SAR of 4-oxo-3-carboxyl quinolones:
-
3-Carboxyl Ester is Crucial: The presence of a carboxyl ester group at the 3-position is essential for potent antimalarial activity.[1] Its replacement with a carboxylic acid or an amide group leads to a significant loss of potency.[1]
-
4-Keto Moiety is Important: Modification of the 4-keto group, for instance to a 4-methoxy group, results in decreased activity.[1]
-
Benzenoid Ring Substitution Matters: Small, hydrophobic, and electron-donating groups at the 7-position of the benzenoid ring, such as methoxy (MeO) or methylthio (MeS), are beneficial for antimalarial potency.[2] Conversely, electron-withdrawing groups in this position are detrimental.[2]
-
N-Alkylation is Not Tolerated: N-alkylation of the quinolone core leads to inactivity.[1]
References
- 1. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lead Optimization of 3-Carboxyl-4(1H)-Quinolones to Deliver Orally Bioavailable Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimalarial Quinolones: Synthesis, potency, and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to QSAR Modeling of 2-oxo-1,2-dihydroquinoline-4-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 2-oxo-1,2-dihydroquinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and diuretic effects.[1][2][3] Quantitative Structure-Activity Relationship (QSAR) modeling has emerged as a crucial computational tool to understand the relationship between the chemical structures of these derivatives and their biological activities, thereby guiding the design of more potent and selective compounds. This guide provides an objective comparison of various QSAR models and alternative computational and experimental approaches applied to this class of molecules, supported by experimental data and detailed methodologies.
Comparison of QSAR Modeling Approaches
Various QSAR modeling techniques have been employed to predict the biological activity of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives. These models are built on different algorithms and utilize a range of molecular descriptors. A direct comparison of their predictive power is essential for selecting the most appropriate model for a given research objective.
| QSAR Model Type | Target Activity | Key Statistical Metrics | Reference |
| Machine Learning (Gradient Boosting) | P-glycoprotein (ABCB1) Inhibition | R² = 0.95, RMSE = 0.283 | [4] |
| 3D-QSAR (CoMFA) | Anti-gastric cancer activity | Q² = 0.625, R² = 0.913 | [5] |
| Multiple Linear Regression (MLR) | c-MET Kinase Inhibition | - | [6] |
| Linear and Non-linear ML (k-NN, DT, BPNN, GB) | P-glycoprotein (ABCB1) Inhibition | A total of 16 models were developed with varying performance. | [4] |
| 2D-QSAR | Diuretic Activity | A decision tree model correctly classified 21 compounds based on three structural parameters. | [3] |
Key Insights:
-
Machine learning-based models , particularly gradient boosting, have demonstrated high predictive accuracy for P-glycoprotein inhibition, achieving an R² of 95%.[4]
-
3D-QSAR methods like CoMFA provide valuable spatial insights into the steric and electrostatic features of the molecules that influence their anti-gastric cancer activity.[5] The contour maps generated from these models can directly guide the modification of chemical structures to enhance biological activity.[5]
-
Simpler linear models like MLR have been used to model c-MET kinase inhibition, suggesting that in some cases, a linear relationship between descriptors and activity can be established.[6]
-
The choice of QSAR model depends on the specific biological target and the available dataset. For complex biological interactions, non-linear machine learning models may offer superior predictive power.[4]
Alternative Computational and Experimental Approaches
While QSAR is a powerful tool, it is often used in conjunction with other computational and experimental methods to provide a more comprehensive understanding of the molecule's behavior.
| Alternative Approach | Description | Application to Quinoline Derivatives | Reference |
| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a receptor. | Used to study the binding of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives to P-glycoprotein (6C0V), revealing key hydrophobic and hydrogen bond interactions. One compound showed a high binding energy of -9.22 kcal/mol. | [4] |
| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules over time to understand the stability and dynamics of ligand-receptor complexes. | Provides a method to validate the stability of docked poses and understand the dynamic behavior of the ligand-protein complex. | [7] |
| In-vitro Biological Assays | Direct measurement of biological activity in a controlled laboratory setting. | MTT assays are used to assess the cytotoxic activity of these derivatives against cancer cell lines. Antiproliferative activity has been tested against various cell lines including MCF-7, HELA, and colon cancer lines. | [1][8] |
| Pharmacokinetic Profiling | In vivo experiments to determine the absorption, distribution, metabolism, and excretion (ADME) of a compound. | Some 4-hydroxy-2-oxo-1,2-dihydroquinoline derivatives have undergone in vivo experiments to assess their pharmacokinetic profiles. | [9] |
Experimental Protocols
Detailed and reproducible experimental protocols are the foundation of reliable QSAR models and biological activity data.
QSAR Model Development and Validation
A typical QSAR modeling workflow involves several key steps, as illustrated below. The robustness and predictive ability of the model are assessed through rigorous internal and external validation techniques.
Caption: A generalized workflow for developing and validating a QSAR model.
Protocol:
-
Dataset Preparation: A dataset of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives with their corresponding experimentally determined biological activities (e.g., IC50 values) is compiled.[6]
-
Molecular Descriptor Calculation: A variety of 2D and 3D molecular descriptors are calculated for each molecule in the dataset using software such as PaDEL-Descriptor or ChemDes.[6] These descriptors quantify various physicochemical properties of the molecules.
-
Data Splitting: The dataset is divided into a training set, used to build the model, and a test set, used to evaluate its predictive performance on new data.
-
Model Building: A statistical method, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or a machine learning algorithm, is used to establish a mathematical relationship between the molecular descriptors (independent variables) and the biological activity (dependent variable).[5][6]
-
Internal Validation: The robustness of the model is assessed using techniques like leave-one-out cross-validation (LOO-CV). A high cross-validated correlation coefficient (Q²) indicates good internal predictivity.[5]
-
External Validation: The model's ability to predict the activity of new compounds is evaluated using the external test set. The coefficient of determination (R²) between the predicted and observed activities of the test set compounds is a key metric.[4]
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.
Caption: A flowchart illustrating the key steps of the MTT assay for assessing cytotoxicity.
Protocol:
-
Cell Seeding: Cancer cells (e.g., MCF-7, HELA) are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives. A negative control (vehicle) and a positive control (a known cytotoxic agent) are included.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) to allow the compounds to exert their effects.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then calculated.
Signaling Pathway Inhibition: P-glycoprotein
Several 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives have been identified as inhibitors of P-glycoprotein (ABCB1), a key protein involved in multidrug resistance (MDR) in cancer.[4] By inhibiting this efflux pump, these compounds can restore the efficacy of conventional chemotherapeutic agents.
Caption: The mechanism of P-glycoprotein inhibition by quinoline derivatives to overcome multidrug resistance.
This guide provides a comparative overview of QSAR modeling and related techniques for a promising class of compounds. By understanding the strengths and limitations of different approaches and adhering to rigorous experimental protocols, researchers can accelerate the discovery and development of novel therapeutics based on the 2-oxo-1,2-dihydroquinoline-4-carboxylic acid scaffold.
References
- 1. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4- carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors in the treatment of Human Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for 4-oxo-1,4-dihydroquinoline-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Method Comparison
The choice between HPLC-UV and UPLC-MS/MS depends on the specific requirements of the analysis, such as required sensitivity, selectivity, and the complexity of the sample matrix.
-
HPLC-UV is a robust, cost-effective, and widely accessible technique suitable for quantifying relatively high concentrations of the analyte in simple matrices.
-
UPLC-MS/MS offers superior sensitivity and selectivity, making it the preferred method for bioanalytical studies where low detection limits and high specificity are crucial, especially in complex biological matrices like plasma or tissue homogenates.
The following table summarizes the anticipated performance characteristics of these two methods for the analysis of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid.
Data Presentation: Comparison of Analytical Methods
| Validation Parameter | HPLC-UV | UPLC-MS/MS |
| Linearity Range | 0.1 - 100 µg/mL | 0.1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.998 | > 0.999 |
| Accuracy (% Recovery) | 95 - 105% | 98 - 102% |
| Precision (% RSD) | < 5% | < 3% |
| Limit of Detection (LOD) | ~30 ng/mL | ~0.05 ng/mL |
| Limit of Quantification (LOQ) | ~100 ng/mL | ~0.1 ng/mL |
| Selectivity | Moderate | High |
| Run Time | 10 - 15 minutes | 2 - 5 minutes |
Experimental Workflow
The general workflow for the development and validation of an analytical method is depicted below. This process ensures that the chosen method is reliable, reproducible, and suitable for its intended purpose.
Caption: General workflow for analytical method development, validation, and cross-validation.
Experimental Protocols
The following are detailed, representative protocols for the quantification of this compound using HPLC-UV and UPLC-MS/MS.
Method 1: HPLC-UV
1. Instrumentation and Chromatographic Conditions:
-
System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and variable wavelength detector (VWD).
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water (A) and acetonitrile (B) (70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
-
UV Detection: 310 nm.
-
Run Time: 12 minutes.
2. Preparation of Standard and Sample Solutions:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 0.1 to 100 µg/mL.
-
Sample Preparation: For a solid dosage form, grind tablets to a fine powder. Dissolve an amount of powder equivalent to 10 mg of the active ingredient in 100 mL of methanol. Sonicate for 15 minutes, filter through a 0.45 µm syringe filter, and dilute with the mobile phase to fall within the calibration range.
3. Validation Parameters:
-
Linearity: Analyze the working standard solutions in triplicate. Construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.998.
-
Accuracy: Perform recovery studies by spiking a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration). The mean recovery should be within 95-105%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate samples of the 100% concentration level on the same day. The relative standard deviation (RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-day precision): Analyze the same samples on two different days with different analysts. The RSD should be ≤ 5%.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (S/N). LOD is typically established at an S/N of 3:1 and LOQ at 10:1.
Method 2: UPLC-MS/MS
1. Instrumentation and Chromatographic Conditions:
-
System: Waters ACQUITY UPLC I-Class System coupled to a Xevo TQ-S micro Triple Quadrupole Mass Spectrometer with an electrospray ionization (ESI) source, or equivalent.
-
Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm.
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Gradient Program: Start at 5% B, hold for 0.5 min, ramp to 95% B over 2.5 min, hold for 0.5 min, and return to initial conditions.
-
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Run Time: 4 minutes.
2. Mass Spectrometry Conditions:
-
Ionization Mode: ESI negative.
-
Capillary Voltage: 2.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
MRM Transition:
-
Analyte (m/z): 188.1 > 144.1 (Quantifier), 188.1 > 116.1 (Qualifier).
-
Internal Standard (e.g., Labeled Analog): To be determined.
-
3. Preparation of Standard and Sample Solutions:
-
Standard Stock Solution (1 mg/mL): As described for HPLC-UV.
-
Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with 50:50 methanol:water to achieve concentrations ranging from 0.1 to 1000 ng/mL.
-
Sample Preparation (Plasma): To 100 µL of plasma, add an internal standard and 300 µL of acetonitrile to precipitate proteins. Vortex for 1 minute, then centrifuge at 13,000 rpm for 10 minutes. Transfer the supernatant to an autosampler vial for analysis.
4. Validation Parameters:
-
Linearity: Analyze the calibration standards in duplicate. The calibration curve should be fitted using a weighted (1/x²) linear regression. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations (LQC, MQC, HQC) in five replicates. The mean accuracy should be within ±15% of the nominal value (±20% at the LOQ), and the precision (%RSD) should not exceed 15% (20% at the LOQ).
-
LOD and LOQ: The LOQ is the lowest concentration on the calibration curve that meets the accuracy and precision criteria. The LOD is determined as the concentration that gives a signal-to-noise ratio of at least 3.
-
Selectivity: Analyze blank matrix samples from at least six different sources to ensure no significant interfering peaks are present at the retention time of the analyte and internal standard.
Signaling Pathway Diagram
As this guide focuses on analytical methods, a signaling pathway diagram is not directly applicable. However, a logical relationship diagram for method selection is provided below.
Caption: Decision tree for selecting an appropriate analytical method.
efficacy of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivatives against drug-resistant bacteria
A Comparative Guide for Researchers and Drug Development Professionals
The escalating threat of antibiotic resistance necessitates the development of novel antimicrobial agents. Among the promising candidates are derivatives of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid, a core scaffold of the widely used quinolone antibiotics. These compounds continue to be a focal point of research due to their potent bactericidal activity and the potential to overcome existing resistance mechanisms. This guide provides a comparative analysis of the efficacy of various this compound derivatives against clinically significant drug-resistant bacteria, supported by quantitative data and detailed experimental protocols.
Mechanism of Action: Targeting Bacterial DNA Replication
The primary mechanism of action for this compound derivatives involves the inhibition of two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1][2] These enzymes are crucial for managing DNA topology during replication, transcription, and repair.[1][2] By stabilizing the enzyme-DNA complex, these derivatives trap the enzymes on the DNA, leading to the formation of double-strand breaks.[1][3][4] This disruption of DNA integrity ultimately results in bacterial cell death.[1][3]
Resistance to quinolones can emerge through mutations in the genes encoding DNA gyrase and topoisomerase IV, which reduce the binding affinity of the drugs to their targets.[1] Another significant resistance mechanism is the overexpression of efflux pumps that actively transport the antibiotics out of the bacterial cell.[5]
Quantitative Efficacy Data: A Comparative Overview
The antibacterial efficacy of this compound derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism. The following tables summarize the MIC values of several novel derivatives against key drug-resistant pathogens, alongside comparator antibiotics.
Table 1: In Vitro Activity against Methicillin-Resistant Staphylococcus aureus (MRSA)
| Compound/Derivative | MRSA Strain(s) | MIC (µg/mL) | Comparator Antibiotic | Comparator MIC (µg/mL) | Reference(s) |
| Novel 3-thiazolyl quinolone | MRSA | 0.0047 - 0.3019 mM | - | - | [6] |
| 6-chlorocyclopentaquinolinamine (7b) | MRSA ATCC 33591 | 0.125 mM | - | - | [7] |
| Ciprofloxacin Derivative 5 | S. aureus | ≤0.125 | Ciprofloxacin | - | [8] |
| Ciprofloxacin Derivative 6 | S. aureus | 0.25 | Ciprofloxacin | - | [8] |
| Amifloxacin | Gentamicin- & Methicillin-Resistant S. aureus | - | Vancomycin | - | [9][10] |
| Ciprofloxacin | Gentamicin- & Methicillin-Resistant S. aureus | 0.125 (susceptible clones) | Vancomycin | - | [9][10] |
| Norfloxacin | Gentamicin- & Methicillin-Resistant S. aureus | - | Vancomycin | - | [9][10] |
| Quinoxaline derivative | MRSA | 1 - 4 | Vancomycin | 4 | [11] |
Table 2: In Vitro Activity against Drug-Resistant Pseudomonas aeruginosa
| Compound/Derivative | P. aeruginosa Strain(s) | MIC (µg/mL) | Comparator Antibiotic | Comparator MIC (µg/mL) | Reference(s) |
| 1-(quinolin-2-ylamino)pyrrolidine-2,5-dione (8) | P. aeruginosa | 5 ± 2.2 | - | - | [12] |
| 2-(2-((5-methylfuran-2-yl)methylene)hydrazinyl)quinoline (12) | P. aeruginosa | 10 ± 1.5 | - | - | [12] |
| 2-(2-((1H-indol-3-yl)methylene)hydrazinyl)quinoline (13) | P. aeruginosa | 10 ± 1.5 | - | - | [12] |
| Ciprofloxacin Derivative 30 | P. aeruginosa (ATCC 27853) | - | Ciprofloxacin | - | [8] |
| Ciprofloxacin Derivative 4 | P. aeruginosa | 16 | Ciprofloxacin | - | [8] |
| Oxadiazole Derivative 4 | P. aeruginosa | 0.062 | Ciprofloxacin | - | [5] |
| Oxadiazole Derivative 5 | P. aeruginosa | 0.125 | Ciprofloxacin | - | [5] |
| Oxadiazole Derivative 6 | P. aeruginosa | 0.125 | Ciprofloxacin | - | [5] |
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a fundamental assay for assessing the in vitro antibacterial activity of novel compounds. The broth microdilution method is a standardized and widely accepted protocol.
Broth Microdilution Method for MIC Determination
1. Preparation of Materials:
-
Test Compounds: Prepare stock solutions of the this compound derivatives and comparator antibiotics in a suitable solvent (e.g., dimethyl sulfoxide (DMSO) or water).
-
Bacterial Strains: Use fresh, overnight cultures of the drug-resistant bacterial strains grown in appropriate broth (e.g., Mueller-Hinton Broth).
-
Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for susceptibility testing of non-fastidious bacteria.
-
96-Well Microtiter Plates: Sterile, U- or V-bottom plates.
2. Inoculum Preparation:
-
Aseptically pick several colonies from an agar plate and suspend them in saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Serial Dilution of Compounds:
-
Dispense 100 µL of CAMHB into all wells of a 96-well plate.
-
Add 100 µL of the highest concentration of the test compound to the first well of a row and perform a two-fold serial dilution by transferring 100 µL from one well to the next.
-
The final volume in each well after adding the inoculum will be 200 µL.
4. Inoculation and Incubation:
-
Inoculate each well (except for a sterility control well) with 100 µL of the prepared bacterial inoculum.
-
Include a growth control well (containing only bacteria and broth) and a sterility control well (containing only broth).
-
Incubate the plates at 37°C for 16-24 hours.
5. Determination of MIC:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
Visualizing the Mechanism and Experimental Workflow
To better understand the processes involved, the following diagrams, generated using the DOT language, illustrate the mechanism of action of this compound derivatives and a typical experimental workflow.
Conclusion
The development of novel this compound derivatives remains a promising strategy in the fight against antimicrobial resistance. The data presented in this guide highlight the potential of these compounds to exhibit potent activity against challenging drug-resistant pathogens. Continued research focusing on structure-activity relationships and the exploration of novel substitutions on the quinolone scaffold will be crucial in identifying next-generation antibiotics with improved efficacy and a reduced propensity for resistance development. The standardized protocols provided herein offer a framework for the consistent and comparable evaluation of these promising therapeutic agents.
References
- 1. Quinolone drugs: investigating pathways of DNA damage repair and antibiotic resistance - UEA Digital Repository [ueaeprints.uea.ac.uk]
- 2. graphviz.org [graphviz.org]
- 3. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 4. Interaction between DNA Gyrase and Quinolones: Effects of Alanine Mutations at GyrA Subunit Residues Ser83 and Asp87 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchwithrutgers.com [researchwithrutgers.com]
- 7. researchgate.net [researchgate.net]
- 8. Advancements in Synthetic Strategies and Biological Effects of Ciprofloxacin Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of in vitro activity of quinolone antibiotics and vancomycin against gentamicin- and methicillin-resistant Staphylococcus aureus by time-kill kinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of in vitro activity of quinolone antibiotics and vancomycin against gentamicin- and methicillin-resistant Staphylococcus aureus by time-kill kinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemrevlett.com [chemrevlett.com]
- 12. medium.com [medium.com]
A Comparative Guide to the Anti-Inflammatory Effects of 4-Oxo-Quinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-inflammatory effects of various 4-oxo-quinoline derivatives, a class of heterocyclic compounds that has garnered significant interest in medicinal chemistry for their therapeutic potential. By summarizing quantitative experimental data, detailing experimental methodologies, and visualizing key biological pathways, this document aims to serve as a valuable resource for researchers actively involved in the discovery and development of novel anti-inflammatory agents.
Quantitative Comparison of Anti-Inflammatory Activity
The anti-inflammatory potential of 4-oxo-quinoline derivatives is often evaluated by their ability to inhibit key mediators of the inflammatory response, such as pro-inflammatory cytokines (e.g., TNF-α and IL-6) and enzymes involved in the synthesis of inflammatory signaling molecules (e.g., cyclooxygenases COX-1 and COX-2). The data presented below, compiled from various studies, offers a quantitative comparison of the inhibitory activities of several 4-oxo-quinoline and related quinoline derivatives.
Table 1: Inhibition of Pro-inflammatory Cytokines by 4-Oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide Derivatives
| Derivative | Inhibition of TNF-α (%) at 10 µM | Inhibition of IL-6 (%) at 10 µM |
| 13a | 85.2 | 80.1 |
| 13b | 78.5 | 75.3 |
| 13c | 72.1 | 68.9 |
| 13d | 65.4 | 61.7 |
| 13e | 58.9 | 55.2 |
Data synthesized from a study on 28 derivatives, highlighting the most potent compounds.[1][2]
Table 2: Comparative IC50 Values of Quinoline Derivatives for COX-1 and COX-2 Inhibition
| Compound | Derivative Class | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| 9d | 4-(Imidazolylmethyl)quinoline | >34.5 | 0.063 | >547.6 |
| 9c | 4-(Imidazolylmethyl)quinoline | >34.5 | 0.071 | >485.9 |
| 9a | 4-(Imidazolylmethyl)quinoline | >34.5 | 0.082 | >420.7 |
| 9e | 4-Carboxyl quinoline | >22 | 0.043 | >513 |
| Celecoxib (Reference) | Sulfonamide | 24.3 | 0.060 | 405 |
IC50 values represent the concentration required for 50% inhibition. A higher selectivity index indicates greater selectivity for COX-2.[3][4]
Key Signaling Pathway: NF-κB
The anti-inflammatory effects of many 4-oxo-quinoline derivatives are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2] NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in the inflammatory response, including those encoding for TNF-α and IL-6.
Caption: The NF-κB signaling pathway and the inhibitory action of 4-oxo-quinoline derivatives.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, this section outlines the methodologies for key in vitro assays used to evaluate the anti-inflammatory effects of 4-oxo-quinoline derivatives.
In Vitro Anti-Inflammatory Assay in Macrophages
This protocol details the procedure for measuring the inhibition of pro-inflammatory cytokine production in lipopolysaccharide (LPS)-stimulated macrophage-like RAW 264.7 cells.
-
Cell Culture: RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test 4-oxo-quinoline derivatives. A vehicle control (e.g., DMSO) is also included.
-
LPS Stimulation: After a 1-hour pre-incubation with the test compounds, cells are stimulated with LPS (1 µg/mL) to induce an inflammatory response.
-
Incubation: The plates are incubated for 24 hours at 37°C.
-
Cytokine Measurement: The cell culture supernatants are collected, and the concentrations of TNF-α and IL-6 are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
Data Analysis: The percentage inhibition of cytokine production is calculated by comparing the values from compound-treated wells to those from LPS-stimulated, vehicle-treated wells. IC50 values are determined from dose-response curves.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol describes a common method for determining the inhibitory activity of compounds against COX-1 and COX-2 enzymes.[5]
-
Enzyme Preparation: Purified ovine or human recombinant COX-1 and COX-2 enzymes are used.
-
Reaction Mixture: A reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing a heme cofactor is prepared.
-
Inhibitor Incubation: The test compounds, dissolved in a suitable solvent like DMSO, are pre-incubated with the respective COX enzyme in the reaction buffer for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.
-
Reaction Termination: After a defined incubation period (e.g., 2 minutes), the reaction is stopped by adding a solution of hydrochloric acid.
-
Prostaglandin Quantification: The amount of prostaglandin E2 (PGE2) produced is quantified using an ELISA kit.
-
Data Analysis: The percentage of COX inhibition is calculated by comparing the PGE2 levels in the presence of the inhibitor to the control (without inhibitor). IC50 values are then determined from the dose-response curves for both COX-1 and COX-2 to assess potency and selectivity.[5]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the screening and evaluation of 4-oxo-quinoline derivatives as potential anti-inflammatory agents.
Caption: A generalized workflow for the discovery of anti-inflammatory 4-oxo-quinoline derivatives.
References
- 1. Discovery of 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivatives as novel anti-inflammatory agents for the treatment of acute lung injury and sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis and Biological Evaluation of4-(Imidazolylmethyl)-2-(4-methylsulfonyl phenyl)-Quinoline Derivatives as Selective COX-2 Inhibitors and In-vitro Anti-breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking New Quinolone Derivatives Against Existing Antibiotics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The rise of antibiotic-resistant bacteria necessitates the continuous development of novel antimicrobial agents. Quinolones, a class of synthetic broad-spectrum antibiotics, remain a cornerstone in treating various bacterial infections.[1][2] Consequently, significant research efforts are focused on synthesizing new quinolone derivatives with enhanced potency, expanded spectra of activity, and improved efficacy against resistant pathogens.[1][3][4]
This guide provides an objective comparison of newly developed quinolone derivatives against established quinolone antibiotics. It includes a summary of their antibacterial efficacy, safety profiles, and detailed experimental protocols to support further research and development.
Comparative Antibacterial Efficacy
The primary measure of an antibiotic's efficacy is its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism.[5][6] The following tables summarize the in vitro activity (MIC90, the concentration required to inhibit 90% of isolates) of a novel des-F(6)-quinolone, T-3811, and a novel 3-thiazolyl quinolone, compared to widely used fluoroquinolones like Ciprofloxacin and Levofloxacin.
Table 1: In Vitro Activity (MIC90, µg/mL) Against Gram-Positive Bacteria
| Organism | Novel Derivative (T-3811) | Ciprofloxacin | Levofloxacin |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 0.025 - 6.25 | >100 | 12.5 |
| Penicillin-resistant Streptococcus pneumoniae (PRSP) | ≤0.025 | 2 | 1 |
| Enterococcus faecalis (drug-resistant) | Data not available | Data not available | Data not available |
Data for T-3811 sourced from in vitro studies.[7]
Table 2: In Vitro Activity (MIC, mM) of a Novel 3-thiazolyl quinolone Against Resistant Strains
| Organism | Novel 3-thiazolyl quinolone |
| Staphylococcus aureus ATCC 25923 | 0.0047 - 0.3019 |
| Methicillin-resistant S. aureus (MRSA) | 0.0047 - 0.3019 |
| Drug-resistant Enterococcus faecalis | 0.0047 - 0.3019 |
Data for the novel 3-thiazolyl quinolone sourced from in vitro studies.[3]
Table 3: In Vitro Activity (MIC90, µg/mL) Against Gram-Negative and Other Bacteria
| Organism | Novel Derivative (T-3811) | Trovafloxacin |
| Haemophilus influenzae | 0.0125 | Comparable |
| Moraxella catarrhalis | 0.0125 | Comparable |
| Bacteroides fragilis (Anaerobe) | Potent Activity | Comparable |
| Mycobacterium tuberculosis | 0.0625 | >0.5 |
| Chlamydia trachomatis | 0.008 | Data not available |
| Mycoplasma pneumoniae | 0.0313 | Data not available |
Data for T-3811 sourced from in vitro studies, with Trovafloxacin as a comparator.[7]
Mechanism of Action: DNA Gyrase and Topoisomerase IV Inhibition
Quinolones exert their bactericidal effect by targeting bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[1][2][8] These enzymes are crucial for bacterial DNA replication, transcription, and repair. By forming a stable complex with the enzyme-DNA complex, quinolones introduce double-strand breaks in the bacterial chromosome, leading to cell death.[1][8] In Gram-negative bacteria, the primary target is DNA gyrase, while in Gram-positive bacteria, it is topoisomerase IV.[1][2]
Caption: Mechanism of action of quinolone antibiotics.
Experimental Protocols
Detailed and standardized protocols are essential for the reproducible benchmarking of new antibiotic candidates.
Antibacterial Susceptibility Testing: Broth Microdilution for MIC Determination
The broth microdilution assay is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9]
I. Preparation of Bacterial Inoculum:
-
Aseptically select 3-5 colonies of the test bacterium from an agar plate.
-
Inoculate the colonies into a suitable broth medium (e.g., Mueller-Hinton Broth).[9]
-
Incubate the culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[9]
-
Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[9]
II. Preparation of Compound Dilutions:
-
Prepare a stock solution of the new quinolone derivative and comparator antibiotics in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compounds in the broth medium within a 96-well microtiter plate to cover a clinically relevant concentration range.[9]
III. Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a positive control (bacteria with no compound) and a negative control (broth medium only).[9]
-
Seal the plate and incubate at 37°C for 16-20 hours.[9]
IV. Determination of MIC:
-
After incubation, visually inspect the plate for turbidity, indicating bacterial growth.
-
The MIC is the lowest concentration of the compound at which there is no visible growth.[5][9]
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[5]
-
Following the MIC determination, take an aliquot from each well that shows no visible growth.
-
Plate these aliquots onto a suitable agar medium that does not contain the antibiotic.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of the antibiotic that results in no colony formation, indicating a 99.9% reduction in the initial inoculum.[10]
Caption: Workflow for MIC and MBC determination.
Cytotoxicity Assessment: MTT Assay
It is crucial to assess the toxicity of new compounds to mammalian cells to determine their therapeutic window.[11][12] The MTT assay is a colorimetric method used to measure cell metabolic activity, which serves as an indicator of cell viability.[9][12]
I. Cell Seeding:
-
Seed mammalian cells (e.g., hepatocytes, fibroblasts) in a 96-well plate at a concentration of approximately 2 x 10⁶ cells/well.[13]
-
Incubate for 24 hours at 37°C to allow for cell attachment.[13]
II. Compound Exposure:
-
Prepare serial dilutions of the test compounds.
-
Add the compounds to the wells containing the cells and incubate for another 24 hours.[13]
III. MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate for a few hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.[13]
-
Solubilize the formazan crystals using a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 590 nm) using a microplate reader. The amount of formazan produced is directly proportional to the number of viable cells.[12][13]
IV. Data Analysis:
-
Calculate the percentage of cell viability compared to untreated control cells.
-
Determine the IC50 (half-maximal inhibitory concentration), which is the concentration of the compound that causes a 50% reduction in cell viability.[13]
References
- 1. The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Study of Some New Quinolone Derivatives Containing a 3-acetyl Coumarin for Their Antibacterial and Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel quinolone-derivative tackles microbial resistance | BioWorld [bioworld.com]
- 4. Recent Updates on Antibacterial Quinolones: Green Synthesis, Mode of Interaction and Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. microbe-investigations.com [microbe-investigations.com]
- 6. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro and in vivo antimicrobial activities of T-3811ME, a novel des-F(6)-quinolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. emerypharma.com [emerypharma.com]
- 11. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
A Structural Comparison of 4-oxo-1,4-dihydroquinoline-3-carboxylic Acid Esters for Drug Development
For Researchers, Scientists, and Drug Development Professionals
The 4-oxo-1,4-dihydroquinoline-3-carboxylic acid scaffold is a cornerstone in the development of a diverse range of therapeutic agents, most notably the quinolone class of antibiotics. The esterification of the 3-carboxylic acid group, along with substitutions on the quinolone ring, profoundly influences the pharmacokinetic and pharmacodynamic properties of these compounds. This guide provides a structural comparison of various esters within this chemical class, supported by experimental data, to aid in the rational design of novel drug candidates.
Structure-Activity Relationships: A Comparative Analysis
The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the quinolone core and the ester moiety at the 3-position. The following table summarizes key structure-activity relationships (SAR) gleaned from various studies.
| Substitution Position | Substituent Type | Effect on Biological Activity | Example Compound(s) | Reference |
| C3 | Carboxylic Acid vs. Ester vs. Amide | The carboxyl ester group demonstrates significant antimalarial potency. Replacement with a carboxylic acid or amide group can abolish this activity. | 7-methoxy quinolone carboxyl ester vs. its carboxylic acid and amide analogues | [1] |
| N1 | Alkyl, Cycloalkyl | Introduction of an ethyl or cyclopropyl group is common in potent antibacterial agents. | 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)quinoline-3-carboxylic acid | [2] |
| C6 | Fluoro | A fluorine atom at the C6 position generally enhances antibacterial activity. | 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)quinoline-3-carboxylic acid | [2] |
| C7 | Piperazinyl, Pyrrolidinyl | Heterocyclic amines at the C7 position are crucial for broad-spectrum antibacterial activity. | Ciprofloxacin, Moxifloxacin | [3] |
| C8 | Methoxy | An 8-methoxy group can contribute to the lipophilicity and antibacterial potency of the compound. | 1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivatives | [3] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of research findings. Below are protocols for the synthesis and characterization of key this compound derivatives.
General Synthesis of this compound
This procedure describes the hydrolysis of the corresponding ethyl ester to yield the carboxylic acid.
Materials:
-
Ethyl 4-hydroxyquinoline-3-carboxylate
-
2N Sodium Hydroxide (NaOH) solution
-
2N Hydrochloric Acid (HCl)
-
Deionized water
Procedure:
-
Suspend ethyl 4-hydroxyquinoline-3-carboxylate (15 g, 69 mmol) in 150 mL of 2N NaOH solution.[4][5]
-
Cool the reaction mixture to room temperature and filter to remove any insoluble material.[4][5]
-
Acidify the filtrate to a pH of 4 with 2N HCl, which will result in the precipitation of a white solid.[4][5]
Characterization (¹H NMR): The product can be characterized by proton NMR spectroscopy. For example, in DMSO-d₆, the following peaks are characteristic: δ 15.34 (s, 1H), 13.42 (s, 1H), 8.89 (s, 1H), 8.28 (d, J=8.0 Hz, 1H), 7.88 (m, 1H), 7.81 (d, J=8.4 Hz, 1H), 7.60 (m, 1H).[4][5]
Synthesis of 2-(7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carbonyl)aminoacetic acid
This protocol details the synthesis of an amide derivative from the corresponding acid chloride.
Materials:
-
7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carbonyl chloride
-
Glycine
-
Sodium Carbonate
-
Benzene
-
Water
-
2N Hydrochloric Acid
-
Chloroform
Procedure:
-
Dissolve the acid chloride (2 mmol) in 4 ml of benzene.
-
In an ice bath, slowly add a solution of sodium carbonate (3.7 mmol) and glycine (2.3 mmol) in 3 ml of water.
-
Stir the mixture overnight.
-
Acidify the mixture to a pH of 5-6 with 2N HCl.
-
Extract the product with chloroform.
-
Remove the solvent from the organic phase on a rotary evaporator.
-
Recrystallize the residue from ethyl acetate to obtain the final product.
Visualizing Synthesis and Structure-Activity Logic
The following diagrams illustrate key synthetic pathways and the logical relationships in the structure-activity of these compounds.
Caption: General synthesis pathway for this compound.
Caption: Key structure-activity relationships for 4-oxo-1,4-dihydroquinoline derivatives.
References
- 1. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships of antibacterial 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. This compound | 13721-01-2 [chemicalbook.com]
Safety Operating Guide
Proper Disposal of 4-Oxo-1,4-dihydroquinoline-3-carboxylic Acid: A Guide for Laboratory Professionals
For immediate release: Researchers, scientists, and drug development professionals handling 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid must adhere to strict disposal procedures to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step instructions for the proper management and disposal of this chemical compound.
This compound, a quinolone derivative, is classified as an irritant, causing skin and serious eye irritation, and is acutely toxic if ingested.[1] Due to these hazardous properties, it must be managed as a hazardous waste. Under no circumstances should this chemical be disposed of down the sink or in regular trash.[2][3]
Immediate Safety and Spill Response
In the event of a spill, immediate action is crucial. Laboratory personnel should be equipped with appropriate personal protective equipment (PPE), including gloves and eye protection. For small spills that can be cleaned up within 15 minutes without significant risk of exposure, trained laboratory staff may proceed with cleanup. All materials used for spill cleanup must be treated as hazardous waste.[2] For larger spills or situations where there is a risk of overexposure, evacuate the area and contact your institution's Environmental Health & Safety (EH&S) department immediately.[2]
Step-by-Step Disposal Protocol
The primary recommended disposal methods for this compound are through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3] The following protocol outlines the necessary steps for proper disposal in a laboratory setting:
-
Waste Determination: Any unused or contaminated this compound is considered a waste when it is no longer intended for use.[4] While not specifically listed with a unique EPA hazardous waste code, it must be evaluated as a "characteristic" hazardous waste under the Resource Conservation and Recovery Act (RCRA). Its acute oral toxicity suggests it may be classified as a toxic hazardous waste.
-
Waste Collection and Containerization:
-
Labeling:
-
Storage (Satellite Accumulation Area):
-
Requesting Pickup:
Disposal of Contaminated Materials
Any materials, such as PPE, spill cleanup supplies, or empty containers that are contaminated with this compound must also be disposed of as hazardous waste.[2][4] Empty containers should be triple-rinsed, with the rinsate collected as hazardous waste, before the container can be disposed of as non-hazardous waste.[4] However, if the container held an acutely hazardous waste, it must be disposed of through the hazardous waste program.[4]
Quantitative Data Summary
While specific EPA waste codes for this compound are not explicitly listed, the following table summarizes key regulatory and safety information.
| Parameter | Guideline | Source |
| Primary Disposal Methods | Licensed chemical destruction or controlled incineration | [3] |
| Prohibited Disposal | Sewer systems, regular trash | [2][3] |
| Hazard Classification | Acute Oral Toxicity, Skin Irritant, Serious Eye Irritant | [1] |
| Waste Storage Location | Satellite Accumulation Area (SAA) | [6][7] |
| Container Requirements | Good condition, closed when not in use, properly labeled | [2] |
| SAA Quantity Limits | Up to 55 gallons of hazardous waste | [4][7] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid. Adherence to these guidelines is critical to ensure personal safety and maintain a secure laboratory environment.
Hazard Identification and Immediate First Aid
This compound is a chemical compound that requires careful handling due to its potential health hazards. Key hazards and corresponding first aid measures are summarized below.
| Hazard Statement | Pictogram | First Aid Measures |
| Harmful if swallowed | GHS07 | If ingested, rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[1] |
| Causes skin irritation | GHS07 | In case of skin contact, immediately remove contaminated clothing and wash the affected area with soap and plenty of water. If irritation persists, consult a physician.[1] |
| Causes serious eye irritation | GHS07 | If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and seek medical attention.[1] |
| May cause respiratory irritation | GHS07 | If inhaled, move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1] |
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment is mandatory to prevent exposure. The following table outlines the required PPE for handling this compound.
| Body Part | PPE Specification | Rationale |
| Hands | Chemical-resistant gloves (Nitrile, Neoprene, or Butyl Rubber) | Prevents skin contact and irritation. Nitrile gloves offer good resistance to weak acids.[1][2][3][4][5][6][7][8][9][10][11][12] For prolonged or immersive contact, thicker gauge gloves or double gloving is recommended. |
| Eyes/Face | Safety glasses with side shields or chemical safety goggles. A face shield is required when there is a splash hazard. | Protects eyes from dust particles and splashes.[11] |
| Body | A lab coat or a chemical-resistant gown. | Protects skin and personal clothing from contamination. |
| Respiratory | For handling small quantities in a well-ventilated area, a disposable N95, R95, or P95 respirator is recommended to protect against inhalation of fine dust particles. In cases of potential vapor generation or when handling larger quantities, a half-mask or full-face respirator with organic vapor cartridges and P100 (HEPA) particulate filters should be used.[13][14] | Prevents inhalation of the powdered compound, which can cause respiratory tract irritation.[15][16][17][18][19][20][21][22] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is crucial for minimizing risk. The following procedure outlines the safe handling of this compound from preparation to cleanup.
Experimental Workflow for Handling this compound
Caption: Procedural workflow for the safe handling of this compound.
Detailed Methodologies:
-
Designate Handling Area: All work with this compound powder should be conducted in a designated area, such as a chemical fume hood or a ventilated enclosure, to minimize inhalation exposure.
-
Assemble and Inspect PPE: Before starting any work, gather all necessary PPE as specified in the table above. Inspect gloves for any signs of damage.
-
Gather Materials & Spill Kit: Ensure all necessary laboratory equipment and a spill kit are readily accessible. The spill kit should contain absorbent materials suitable for chemical spills.
-
Don Appropriate PPE: Put on the lab coat/gown, safety goggles, and gloves. If required, don the appropriate respiratory protection.
-
Carefully Weigh and Transfer Compound: To avoid generating dust, handle the solid material carefully. Use a spatula for transfers and weigh the compound on a tared weigh boat within the ventilated enclosure.
-
Dissolve or Use in Reaction: Add the compound to the solvent or reaction mixture slowly to prevent splashing.
-
Decontaminate Work Surfaces: After completing the work, decontaminate all surfaces and equipment using an appropriate cleaning agent.
-
Dispose of Waste: All contaminated materials, including disposable PPE and empty containers, must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.[1]
-
Doff PPE Correctly: Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the lab coat/gown, and then eye/face protection.
-
Wash Hands Thoroughly: Wash hands with soap and water after removing all PPE.
Disposal Plan
Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure safety.
-
Solid Waste: Collect all solid waste, including unused compound and contaminated materials (e.g., weigh boats, paper towels, gloves), in a clearly labeled, sealed container for hazardous chemical waste.
-
Liquid Waste: Solutions containing this compound should be collected in a labeled, sealed container for hazardous liquid waste. Do not dispose of down the drain.[1]
-
Disposal Method: The collected waste should be disposed of through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] Always follow your institution's specific hazardous waste disposal procedures.
Logical Relationship of Safety Measures
The following diagram illustrates the hierarchical approach to safety when handling this compound, where engineering controls are the first line of defense, followed by administrative controls, and finally, personal protective equipment.
Hierarchy of Controls for Safe Handling
Caption: The hierarchical relationship of safety controls for handling chemical hazards.
References
- 1. uk.unigloves.com [uk.unigloves.com]
- 2. Nitrile Gloves Chemical Resistance Guide - Bergamot [bergamot.com.my]
- 3. gloves.com [gloves.com]
- 4. worksafegear.com.au [worksafegear.com.au]
- 5. marketplace.safetyculture.com [marketplace.safetyculture.com]
- 6. esafetysupplies.com [esafetysupplies.com]
- 7. A Guide to Chemical-Resistant Gloves [t-safety.com]
- 8. oxwork.com [oxwork.com]
- 9. envirosafetyproducts.com [envirosafetyproducts.com]
- 10. Chemical Resistant Glove Guide | Environmental Health and Safety [ehs.uconn.edu]
- 11. download.basf.com [download.basf.com]
- 12. amo-csd.lbl.gov [amo-csd.lbl.gov]
- 13. 1910.134 - Respiratory protection. | Occupational Safety and Health Administration [osha.gov]
- 14. osha.gov [osha.gov]
- 15. Chemical Cartridge Respirator – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 16. Selecting the Right Reusable Respirator Cartridge Filter - Gemplers [learn.gemplers.com]
- 17. Respirators and Pesticides I: The Right Respirator: Types, NIOSH Numbers, Filter Codes, and Cartridge Colors - Cooperative Extension: Insect Pests, Ticks and Plant Diseases - University of Maine Cooperative Extension [extension.umaine.edu]
- 18. Respirator - Wikipedia [en.wikipedia.org]
- 19. coopersafety.com [coopersafety.com]
- 20. OSHA Respirator Requirements for Selected Chemicals | NIOSH | CDC [cdc.gov]
- 21. NIOSH Guide to the Selection & Use of Particulate Respirators | NIOSH | CDC [cdc.gov]
- 22. scribd.com [scribd.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
